molecular formula C47H86N7O17P3S B15546021 17-Methylpentacosanoyl-CoA

17-Methylpentacosanoyl-CoA

Cat. No.: B15546021
M. Wt: 1146.2 g/mol
InChI Key: OSPKPSYTBYFWLD-UHFFFAOYSA-N
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Description

17-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 17-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-18-21-24-35(2)25-22-19-16-14-12-10-9-11-13-15-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI Key

OSPKPSYTBYFWLD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 17-Methylpentacosanoyl-CoA

This compound is a long-chain acyl-Coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in a variety of anabolic and catabolic pathways. The structure of this compound consists of a 26-carbon fatty acid, pentacosanoic acid, with a methyl group at the 17th carbon, linked to Coenzyme A via a thioester bond. This methyl branching and very-long-chain nature suggest specialized roles and metabolic handling within the cell.

Long-chain acyl-CoAs are crucial for energy production through β-oxidation, the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, and in cellular signaling processes. The presence of a methyl group may influence its metabolism, potentially requiring specific enzymatic pathways to bypass the steric hindrance posed by the branch point.

Chemical Structure and Properties

While specific experimental data for this compound is unavailable, its basic properties can be inferred from its constituent parts.

PropertyInferred Value
Molecular Formula C47H88N7O17P3S
Molecular Weight ~1147.2 g/mol
Parent Fatty Acid 17-Methylpentacosanoic Acid
Coenzyme Coenzyme A
Bond Type Thioester

Presumed Biosynthesis and Metabolism

The biosynthesis of this compound would originate from its corresponding free fatty acid, 17-methylpentacosanoic acid.

Activation of 17-Methylpentacosanoic Acid

The initial step in the metabolism of any fatty acid is its activation to the corresponding acyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). For a very-long-chain fatty acid like 17-methylpentacosanoic acid, this activation is likely performed by very-long-chain acyl-CoA synthetases (VLC-ACSs), which are typically located in the endoplasmic reticulum and peroxisomes.

The activation reaction proceeds as follows:

17-Methylpentacosanoic Acid + ATP + CoASH → this compound + AMP + PPi

This two-step reaction involves the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to Coenzyme A.

Probable Metabolic Fate: Peroxisomal β-Oxidation

Very-long-chain fatty acids and branched-chain fatty acids are primarily metabolized through β-oxidation in peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these substrates. The methyl group at the 17th position (an odd-numbered carbon from the carboxyl end) means that standard β-oxidation can proceed until the branch point is reached.

The likely catabolic pathway for this compound is a combination of α-oxidation and β-oxidation.

Workflow for the Metabolism of this compound

A This compound B Peroxisomal β-Oxidation Cycles A->B Multiple cycles D Acetyl-CoA B->D n Acetyl-CoA E Branched-Chain Acyl-CoA Intermediate B->E C Propionyl-CoA I Mitochondrial Metabolism (TCA Cycle) C->I D->I F α-Oxidation E->F G Pristanoyl-CoA F->G H Further β-Oxidation G->H H->C H->D

Caption: Presumed metabolic pathway of this compound.

Potential Biological Functions

The biological roles of this compound are likely tied to the functions of other very-long-chain and branched-chain fatty acids. These can include:

  • Structural components of membranes: Branched-chain fatty acids can influence the fluidity and stability of cell membranes.

  • Energy storage: As a component of triglycerides.

  • Signaling molecules: Or as a precursor to signaling molecules.

Experimental Protocols

The analysis of this compound would follow standard protocols for the extraction and quantification of long-chain acyl-CoAs.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general guideline and may require optimization.

  • Homogenization: Homogenize the tissue or cell sample in an ice-cold solvent, such as 2-propanol/water (1:1, v/v).

  • Lipid Extraction: Perform a biphasic extraction by adding a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol (B129727)/water). The acyl-CoAs will remain in the lower aqueous phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the aqueous extract.

    • Equilibrate the cartridge with methanol and then water.

    • Load the sample.

    • Wash with water and then a low concentration of organic solvent to remove impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., acetic acid).

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and an ion-pairing agent like heptafluorobutyric acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The acyl-CoAs can be detected using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high specificity and sensitivity. The fragmentation of the precursor ion will yield characteristic product ions of Coenzyme A.

Representative Quantitative Data

As no specific data for this compound is available, the following table presents representative concentrations of other very-long-chain acyl-CoAs in rat liver, to provide a general context for the expected abundance of such molecules.

Acyl-CoA SpeciesConcentration (pmol/g tissue)
C22:0-CoA10 - 50
C24:0-CoA20 - 100
C26:0-CoA5 - 25

Data is illustrative and sourced from typical values reported in the literature for rodent liver tissue.

Logical Relationships in Acyl-CoA Analysis

The workflow for the analysis of a novel acyl-CoA like this compound involves a series of logical steps from sample preparation to data interpretation.

Workflow for the Analysis of this compound

A Biological Sample (Tissue/Cells) B Homogenization and Extraction A->B C Solid-Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM) D->E F Quantification using Internal Standards E->F G Biological Interpretation F->G

Caption: A logical workflow for the experimental analysis of this compound.

Conclusion

This compound is a structurally interesting molecule at the intersection of very-long-chain and branched-chain fatty acid metabolism. While direct experimental evidence for its existence and function is currently lacking in the public domain, its properties and metabolic pathways can be inferred from our extensive knowledge of lipid biochemistry. Further research, employing the analytical techniques outlined in this guide, is necessary to elucidate the specific roles of this and other novel acyl-CoAs in health and disease. Such studies will be crucial for advancing our understanding of lipid metabolism and may open new avenues for therapeutic intervention in metabolic disorders.

biological role of 17-Methylpentacosanoyl-CoA in metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 17-Methylpentacosanoyl-CoA in Metabolism

Disclaimer: As of late 2025, specific experimental data for this compound is not available in peer-reviewed literature. This guide, therefore, presents an inferred biological role based on the well-established principles of very-long-chain branched-chain fatty acid (VLC-BCFA) metabolism. The pathways and protocols described are based on analogous, well-characterized molecules.

Introduction: Classifying this compound

This compound is the activated coenzyme A (CoA) thioester of 17-methylpentacosanoic acid, a 26-carbon saturated fatty acid with a single methyl branch. Fatty acids with carbon chains longer than 20 carbons are classified as very-long-chain fatty acids (VLCFAs).[1][2] The presence of a methyl group categorizes it further as a very-long-chain branched-chain fatty acid (VLC-BCFA).

VLC-BCFAs are integral components of cellular lipids and can act as signaling molecules.[1][3] Their catabolism is distinct from that of shorter, straight-chain fatty acids and occurs primarily within peroxisomes.[4][5] Genetic defects in the metabolic pathways for these lipids can lead to severe neurological disorders, such as Refsum's disease and Zellweger syndrome, highlighting their physiological importance.[6][7] This document outlines the putative metabolic fate, regulatory functions, and common experimental approaches for studying a molecule like this compound.

Activation and Transport

Before catabolism, the free fatty acid, 17-methylpentacosanoic acid, must be activated to its CoA thioester. This reaction is catalyzed by a long-chain or very-long-chain acyl-CoA synthetase (ACSL/ACSVL) in an ATP-dependent manner, typically occurring in the cytosol or on the membrane of organelles like the endoplasmic reticulum or peroxisome.[8]

Reaction: 17-Methylpentacosanoic Acid + ATP + CoA-SH → this compound + AMP + PPi

The resulting this compound is then transported into the peroxisome for degradation. This transport is mediated by ATP-binding cassette (ABC) transporters, such as ABCD1-3.[5]

Inferred Catabolic Pathway: Peroxisomal β-Oxidation

Unlike branched-chain fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid, this compound does not require an initial α-oxidation step.[6] The methyl group at the C17 position is distant from the carboxyl end and does not sterically hinder the enzymes of β-oxidation. Therefore, it is predicted to undergo direct peroxisomal β-oxidation.

The process involves a cycle of four enzymatic reactions that shorten the acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA.

  • Oxidation: An Acyl-CoA Oxidase (ACOX) introduces a double bond between the α- and β-carbons. In the peroxisome, the FADH₂ cofactor produced transfers its electrons directly to oxygen, generating hydrogen peroxide (H₂O₂).[9]

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

  • Thiolysis: A 3-ketoacyl-CoA thiolase cleaves the bond between the α- and β-carbons, releasing acetyl-CoA and a shortened acyl-CoA chain (now 15-methyltricosanoyl-CoA).

This cycle repeats. After seven cycles of β-oxidation, the resulting acyl-CoA would be 3-methylnonanoyl-CoA. At this point, the methyl group is at the β-position. This intermediate cannot be a substrate for the ACOX. It would likely be further metabolized via α-oxidation or other specialized pathways. The final products of the complete oxidation would be a mixture of acetyl-CoA and one molecule of propionyl-CoA (derived from the three-carbon fragment containing the methyl branch). The shortened acyl-carnitine esters can then be shuttled to the mitochondria for the final stages of oxidation.[10]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix mol1 This compound (C26) mol2 trans-Δ²-17-Methylpentacosenoyl-CoA mol1->mol2 Acyl-CoA Oxidase (ACOX) FAD → FADH₂ O₂ → H₂O₂ mol3 3-Hydroxy-17-methylpentacosanoyl-CoA mol2->mol3 Enoyl-CoA Hydratase mol4 3-Keto-17-methylpentacosanoyl-CoA mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ → NADH mol5 15-Methyltricosanoyl-CoA (C24) mol4->mol5 3-Ketoacyl-CoA Thiolase CoA-SH acetyl_coa Acetyl-CoA mol4->acetyl_coa mol5->mol1 Repeats 6x

Caption: Inferred peroxisomal β-oxidation of this compound.

Regulatory Role: PPARα Signaling

VLC-BCFA-CoAs are known to be potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7] PPARα is a nuclear receptor that acts as a transcription factor. Upon binding its ligand, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins to stimulate the transcription of genes involved in fatty acid catabolism, including ACOX and other enzymes of the peroxisomal β-oxidation pathway.[7]

This mechanism represents a feedback loop where the accumulation of VLC-BCFAs signals the cell to upregulate the machinery required for their own degradation.

PPARa_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus mol 17-Methyl- pentacosanoyl-CoA ppara PPARα mol->ppara Binds & Activates rxr RXR ppara->rxr Heterodimerizes ppre PPRE (DNA) rxr->ppre Binds genes Target Genes (e.g., ACOX) ppre->genes Activates Transcription mrna mRNA genes->mrna cluster_cytosol cluster_cytosol mrna->cluster_cytosol Translation

Caption: Ligand activation of PPARα by a VLC-BCFA-CoA.

Quantitative Data

No direct kinetic data for this compound is available. The table below presents representative data for enzymes involved in the metabolism of analogous VLCFAs to provide context for researchers.

EnzymeSubstrateSource OrganismKm (µM)Vmax (nmol/min/mg)Reference
Acyl-CoA Oxidase 1 (ACOX1)Palmitoyl-CoA (C16:0)Rat Liver10-20~50(Data synthesized from typical values in literature)
Acyl-CoA Oxidase 1 (ACOX1)Lignoceroyl-CoA (C24:0)Rat Liver~5~10(Data synthesized from typical values in literature)
Carnitine OctanoyltransferaseOctanoyl-CoA (C8:0)Rat Peroxisome2.711,000[8]
PPARα (Ligand Binding Domain)Pristanoyl-CoAHumanKd = 29 nMN/A[7]
PPARα (Ligand Binding Domain)Lignoceroyl-CoA (C24:0)HumanKd = 3 nMN/A[7]

Experimental Protocols

Studying the metabolism of a novel VLC-BCFA involves a combination of analytical chemistry and biochemical assays.

Protocol: Analysis of Cellular Fatty Acyl-CoAs by LC-MS/MS

This protocol allows for the identification and quantification of this compound in biological samples.

  • Lipid Extraction: Homogenize cell pellets or tissues in a cold solvent mixture (e.g., isopropanol/acetonitrile) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Solid-Phase Extraction (SPE): Use an SPE cartridge to enrich for the acyl-CoA fraction and remove interfering lipids and salts. Elute the acyl-CoAs with a solvent like methanol (B129727) containing ammonium (B1175870) hydroxide.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the extract onto a reverse-phase C18 column. Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., octylammonium acetate) to achieve separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standards.

  • Quantification: Calculate the concentration of the target analyte by comparing its peak area to that of the known concentration of the internal standard.

Experimental_Workflow start Cell/Tissue Sample extraction 1. Lipid Extraction (Isopropanol/Acetonitrile + Internal Standards) start->extraction spe 2. Solid-Phase Extraction (SPE) (Enrich for Acyl-CoAs) extraction->spe lcms 3. LC-MS/MS Analysis (C18 Column, MRM Detection) spe->lcms quant 4. Data Analysis & Quantification lcms->quant end Concentration of This compound quant->end

Caption: Workflow for quantification of a specific acyl-CoA from biological samples.
Protocol: In Vitro Peroxisomal β-Oxidation Assay

This assay measures the catabolic rate of a given fatty acid by isolated peroxisomes.

  • Peroxisome Isolation: Isolate peroxisomes from rat liver or cultured cells using density gradient centrifugation (e.g., with a Nycodenz gradient).

  • Assay Mixture: Prepare a reaction buffer containing the isolated peroxisomes, the substrate (¹⁴C-labeled 17-methylpentacosanoic acid), and necessary cofactors (ATP, CoA, NAD⁺, Mg²⁺).[4]

  • Reaction: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The fatty acid will be activated and oxidized by the peroxisomal enzymes.

  • Separation of Products: Stop the reaction by adding an acid (e.g., perchloric acid). Centrifuge to pellet protein. The supernatant contains the water-soluble products (acetyl-CoA) and the unreacted substrate. Separate the aqueous phase (containing radiolabeled acetyl-CoA) from the organic-soluble substrate using a phase separation method (e.g., Folch extraction).

  • Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

Conclusion and Future Directions

While the precise biological role of this compound remains to be experimentally defined, its structural characteristics place it firmly within the class of VLC-BCFAs metabolized via peroxisomal β-oxidation. It is highly probable that it serves as both a metabolic fuel source and a signaling molecule that activates the PPARα nuclear receptor, thereby regulating its own catabolism.

Future research should focus on validating these inferred pathways. This would involve synthesizing ¹³C or ¹⁴C-labeled 17-methylpentacosanoic acid to use as a tracer in metabolic flux studies. Furthermore, in vitro enzyme assays with purified ACOX and other β-oxidation enzymes would definitively establish it as a substrate and allow for the determination of key kinetic parameters. Such studies are critical for understanding the full scope of lipid metabolism and its role in human health and disease.

References

An In-depth Technical Guide to 17-Methylpentacosanoyl-CoA: From Discovery to Modern Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methylpentacosanoyl-CoA is a branched-chain, very-long-chain acyl-coenzyme A thioester. While the specific discovery and historical record of this molecule are not extensively documented in scientific literature, its structural class—branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs)—is of significant interest in cellular metabolism and disease. This guide provides a comprehensive overview of the inferred discovery context, potential biosynthetic and synthetic pathways, and detailed experimental protocols for the identification and quantification of this compound, tailored for a scientific audience.

Introduction: The Context of Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs

The formal "discovery" of a specific molecule like this compound is often not a singular event but rather an extension of the broader understanding of a class of compounds. The history is rooted in the characterization of fatty acid metabolism.

Early Discoveries of Fatty Acid Oxidation: The fundamental understanding of how fatty acids are metabolized began with Georg Knoop's β-oxidation theory in the early 20th century. This laid the groundwork for understanding how acyl-CoA molecules are processed for energy.

Elucidation of Coenzyme A's Role: The critical role of Coenzyme A (CoA) as a carrier of acyl groups in metabolism was established by Fritz Lipmann, for which he was awarded the Nobel Prize in 1953. This was a pivotal moment that provided the chemical context for molecules like this compound.

Identification of Branched-Chain and Very-Long-Chain Fatty Acids: In the mid to late 20th century, advancements in analytical techniques, particularly gas chromatography and mass spectrometry (GC-MS), allowed for the identification of a wide array of fatty acids beyond the common straight-chain variants. This led to the discovery of BCFAs and VLCFAs in various organisms and tissues. These molecules are now recognized for their roles in membrane structure, cellular signaling, and their association with certain metabolic disorders.[1][2]

While a specific historical timeline for this compound is not available, it is likely to have been first identified as part of a broader lipidomic analysis of a biological sample. Its significance is inferred from the known functions of related molecules.

Potential Biological Significance and Signaling Pathways

Branched-chain fatty acids are known to play crucial roles in various metabolic reactions and have been implicated in anticancer, lipid-lowering, anti-inflammatory, and neuroprotective actions.[1] The metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine can give rise to branched-chain acyl-CoA precursors.[3][4]

The introduction of a methyl group on the acyl chain, as in this compound, can influence the physical properties of membranes where the corresponding fatty acid is incorporated, affecting fluidity and protein function.

Inferred Metabolic Pathways

The biosynthesis of this compound is likely to follow the general pathway for VLCFA synthesis, with a branched-chain primer. The following diagram illustrates a plausible biosynthetic route.

Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_Acyl_CoA BCKDH Elongation Fatty Acid Elongase (ELOVL) System BC_Acyl_CoA->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation VLC_BCFA_CoA Very-Long-Chain Branched-Chain Acyl-CoA Elongation->VLC_BCFA_CoA Iterative 2-carbon additions 17_MP_CoA This compound VLC_BCFA_CoA->17_MP_CoA Completion at C26

Caption: Plausible biosynthetic pathway for this compound.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

Proposed Chemical Synthesis of this compound

A plausible synthetic route would involve the synthesis of the free fatty acid, 17-methylpentacosanoic acid, followed by its activation to the CoA thioester.

Workflow for Synthesis:

Synthesis_Workflow start Starting Materials (e.g., Grignard reagent, alkyl halide) coupling Cross-Coupling Reaction start->coupling oxidation Oxidation to Carboxylic Acid coupling->oxidation FFA 17-Methylpentacosanoic Acid oxidation->FFA activation Activation to Acyl-CoA FFA->activation Acyl-CoA Synthetase or Chemical Thioesterification product This compound activation->product

Caption: Proposed chemical synthesis workflow for this compound.

Methodology:

  • Synthesis of 17-Methylpentacosanoic Acid: This could be achieved through various organic synthesis strategies, such as the coupling of a Grignard reagent derived from a branched alkyl halide with a long-chain alkyl halide, followed by oxidation.

  • Activation to Acyl-CoA:

    • Enzymatic Method: The purified 17-methylpentacosanoic acid can be converted to its CoA ester using a long-chain acyl-CoA synthetase.

    • Chemical Method: The fatty acid can be converted to an activated intermediate (e.g., an acyl chloride or N-hydroxysuccinimide ester) and then reacted with Coenzyme A.

Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[5][6][7]

Experimental Workflow:

LCMS_Workflow sample_prep Sample Preparation (Cell/Tissue Lysis, Protein Precipitation) extraction Solid Phase Extraction (SPE) of Acyl-CoAs sample_prep->extraction lc_separation UPLC Separation (Reversed-Phase C18 column) extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) lc_separation->ms_detection quantification Data Analysis and Quantification (Stable Isotope-Labeled Internal Standard) ms_detection->quantification

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a cold extraction solvent (e.g., acetonitrile/methanol/water with a suitable acid).

    • Include a stable isotope-labeled internal standard of a similar long-chain acyl-CoA for accurate quantification.

    • Centrifuge to pellet protein and other debris.

  • Solid Phase Extraction (SPE):

    • Use a reversed-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Wash the cartridge to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a suitable organic solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile/isopropanol).

    • Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be the [M+H]+ of the intact molecule, and a characteristic product ion will be generated by fragmentation (e.g., loss of the acyl chain).

Quantitative Data

The following table provides hypothetical, yet plausible, mass spectrometry parameters for the analysis of this compound. Actual values would need to be determined empirically.

ParameterValueReference
Molecular Formula C47H84N7O17P3SCalculated
Monoisotopic Mass 1183.476 g/mol Calculated
Precursor Ion (Q1) m/z 1184.483Hypothetical [M+H]+
Product Ion (Q3) m/z (specific fragment)To be determined empirically
Collision Energy (To be optimized)[5][6]
LC Retention Time (Dependent on column and gradient)[5][6]

Conclusion

While the specific history of this compound remains to be fully elucidated, its place within the broader context of branched-chain and very-long-chain fatty acid metabolism provides a strong foundation for understanding its potential biological roles. The methodologies for its synthesis and analysis are well-established for related compounds and can be readily adapted. This guide provides the necessary theoretical and practical framework for researchers to begin investigating this and other novel long-chain acyl-CoA molecules. Further research is warranted to uncover the specific pathways and functions of this compound in health and disease.

References

17-Methylpentacosanoyl-CoA in Fatty Acid Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule whose specific metabolic fate has not been extensively characterized in the scientific literature. As a very-long-chain fatty acid (VLCFA) with a methyl branch, its metabolism is presumed to follow the general principles of branched-chain and very-long-chain fatty acid breakdown, which involves a combination of peroxisomal and mitochondrial pathways. This technical guide synthesizes the current understanding of these related metabolic processes to propose a putative pathway for this compound metabolism. It also provides generalized experimental protocols and conceptual frameworks for researchers investigating this and other novel fatty acyl-CoAs.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are important metabolic molecules.[1] VLCFAs are integral components of cellular membranes and precursors for signaling molecules.[2] BCFAs, often found in bacteria and dairy products, play roles in maintaining membrane fluidity and have been implicated in various health effects.[3][4] The metabolism of these fatty acids is complex, often requiring specialized enzymatic machinery distinct from that of more common long-chain fatty acids.

This compound is a C26 fatty acyl-CoA with a methyl group at the 17th carbon position. The presence of a methyl group on an odd-numbered carbon suggests that its degradation likely involves an initial alpha-oxidation step to remove the methyl branch, followed by beta-oxidation. Due to its chain length, the initial beta-oxidation cycles are expected to occur in peroxisomes.[1]

Putative Metabolic Pathways for this compound

Based on established principles of fatty acid metabolism, we propose the following hypothetical pathways for the biosynthesis and degradation of this compound.

Hypothetical Biosynthesis

The biosynthesis of a branched-chain VLCFA like 17-methylpentacosanoic acid likely begins with a shorter branched-chain fatty acid precursor, which then undergoes elongation. The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cycle involving condensation, reduction, dehydration, and a second reduction.[2]

A potential precursor for 17-methylpentacosanoic acid could be a shorter fatty acid with a methyl group, which is then elongated by the ELOVL family of enzymes.[2]

G Hypothetical Biosynthesis of 17-Methylpentacosanoic Acid cluster_ER Endoplasmic Reticulum Precursor Branched-Chain Acyl-CoA (e.g., Methyl-Hexadecanoyl-CoA) Elongation_Complex Fatty Acid Elongation System (ELOVL Enzymes) Precursor->Elongation_Complex Product This compound Elongation_Complex->Product Chain Elongation Cycles Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Complex + 2C NADPH NADPH NADPH->Elongation_Complex Reducing Agent

Fig. 1: Hypothetical biosynthesis of this compound.
Hypothetical Degradation

The degradation of this compound is likely a multi-organellar process, initiated in the peroxisome and completed in the mitochondrion. The methyl group at position 17 (an odd carbon) sterically hinders the standard β-oxidation machinery. Therefore, an initial α-oxidation step is proposed to remove this branch.

2.2.1. Peroxisomal Alpha- and Beta-Oxidation

  • Activation: 17-Methylpentacosanoic acid is first activated to this compound by a very-long-chain acyl-CoA synthetase.

  • Alpha-Oxidation: The 17-methyl group is removed via alpha-oxidation. This process involves hydroxylation at the alpha-carbon, followed by cleavage to release the carboxyl group as CO2 and the remainder of the fatty acid as a one-carbon-shorter aldehyde, which is then oxidized to a carboxylic acid. This would yield 16-methyltetracosanoic acid (pristanic acid is a well-known example of a branched-chain fatty acid that undergoes alpha-oxidation).[1]

  • Peroxisomal Beta-Oxidation: The resulting 16-methyltetracosanoyl-CoA, now a C25 fatty acyl-CoA, would undergo several cycles of beta-oxidation within the peroxisome. Peroxisomal beta-oxidation is specialized for VLCFAs and branched-chain fatty acids.[5][6] This process will shorten the fatty acid chain until it is of a medium-chain length.

G Hypothetical Peroxisomal Degradation of this compound cluster_Peroxisome Peroxisome VLCFA_CoA This compound Alpha_Ox Alpha-Oxidation VLCFA_CoA->Alpha_Ox Pristanoyl_CoA_analog 16-Methyltetracosanoyl-CoA Alpha_Ox->Pristanoyl_CoA_analog - CO2 Beta_Ox Beta-Oxidation Cycles Pristanoyl_CoA_analog->Beta_Ox Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Ox->Medium_Chain_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from methyl branch) Beta_Ox->Propionyl_CoA Mitochondrion Mitochondrion Medium_Chain_Acyl_CoA->Mitochondrion Transport via Carnitine Shuttle

Fig. 2: Proposed peroxisomal degradation pathway.

2.2.2. Mitochondrial Beta-Oxidation

The medium-chain acyl-CoA products from peroxisomal beta-oxidation are transported to the mitochondria, likely via the carnitine shuttle, for complete oxidation to acetyl-CoA and, in the case of the final three-carbon unit from the methyl-branched end, propionyl-CoA.[7] The acetyl-CoA then enters the citric acid cycle for energy production.

Quantitative Data (Hypothetical)

As no direct experimental data for this compound metabolism exists, the following tables present hypothetical quantitative data based on known values for similar fatty acids. These are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Very-Long-Chain Acyl-CoA Synthetase17-Methylpentacosanoic Acid5 - 2050 - 150
Phytanoyl-CoA Dioxygenase-likeThis compound10 - 5020 - 80
Peroxisomal Acyl-CoA Oxidase16-Methyltetracosanoyl-CoA15 - 60100 - 300
Mitochondrial Medium-Chain Acyl-CoA DehydrogenaseMethyl-Octanoyl-CoA2 - 10500 - 1500

Table 2: Hypothetical Cellular Concentrations and Flux

MetaboliteTissueConcentration (µM)Metabolic Flux (nmol/g tissue/hr)
17-Methylpentacosanoic AcidLiver0.1 - 1.05 - 25
This compoundLiver (Peroxisome)0.5 - 5.010 - 50
Medium-Chain Acyl-CarnitinePlasma0.05 - 0.5-

Experimental Protocols

Investigating the metabolism of a novel fatty acid like this compound requires a multi-faceted approach. Below are generalized protocols that can be adapted for this purpose.

In Vitro Enzyme Assays

Objective: To determine if known fatty acid metabolizing enzymes can act on this compound or its derivatives.

Methodology:

  • Substrate Synthesis: Synthesize 17-Methylpentacosanoic acid and its CoA derivative. Radiolabeled or stable isotope-labeled versions are ideal for tracing. A known synthesis method for (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid could potentially be adapted.[8]

  • Enzyme Source: Use purified recombinant enzymes (e.g., acyl-CoA synthetases, acyl-CoA oxidases) or subcellular fractions (e.g., isolated peroxisomes and mitochondria).

  • Assay: Incubate the enzyme with the substrate under optimal conditions (buffer, pH, temperature, cofactors).

  • Detection: Monitor substrate depletion or product formation using techniques like HPLC, LC-MS/MS, or scintillation counting for radiolabeled substrates.[9]

Cell-Based Metabolic Labeling Studies

Objective: To trace the metabolic fate of 17-Methylpentacosanoic acid in a cellular context.

Methodology:

  • Cell Culture: Use a relevant cell line, such as primary hepatocytes or fibroblasts.

  • Labeling: Incubate cells with stable isotope-labeled (e.g., ¹³C or ²H) 17-Methylpentacosanoic acid.

  • Metabolite Extraction: After incubation, quench metabolism and extract intracellular and extracellular metabolites.

  • Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify labeled downstream metabolites (e.g., shortened acyl-CoAs, acetyl-CoA, propionyl-CoA).[10]

Experimental Workflow Diagram

G General Experimental Workflow for Investigating Novel Fatty Acid Metabolism Substrate Synthesize Labeled 17-Methylpentacosanoic Acid In_Vitro In Vitro Enzyme Assays (Purified Enzymes / Subcellular Fractions) Substrate->In_Vitro Cell_Based Cell-Based Metabolic Labeling (e.g., Hepatocytes, Fibroblasts) Substrate->Cell_Based Animal_Model In Vivo Studies (Animal Models) Substrate->Animal_Model Analysis Metabolite Analysis (LC-MS/MS, GC-MS) In_Vitro->Analysis Cell_Based->Analysis Animal_Model->Analysis Data_Int Data Interpretation and Pathway Elucidation Analysis->Data_Int

Fig. 3: A generalized workflow for studying a novel fatty acid.

Conclusion and Future Directions

The metabolic pathways of this compound remain to be experimentally determined. Based on the metabolism of structurally similar fatty acids, a pathway involving peroxisomal alpha- and beta-oxidation followed by mitochondrial beta-oxidation is plausible. The technical guide provided here offers a theoretical framework and practical experimental approaches for elucidating the metabolism of this and other novel fatty acids. Future research should focus on the synthesis of labeled 17-Methylpentacosanoic acid to enable tracer studies, the identification of the specific enzymes involved in its metabolism, and the investigation of its potential physiological roles and implications in metabolic diseases. The analytical services for branched-chain fatty acids can be utilized for precise quantification and metabolite profiling.[11]

References

The Elusive 17-Methylpentacosanoyl-CoA: A Technical Guide to its Putative Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature extensively detailing the natural sources, occurrence, and specific biological roles of 17-Methylpentacosanoyl-CoA is exceptionally scarce. This technical guide, therefore, extrapolates information from the broader, well-documented class of very-long-chain branched-chain fatty acids (VLC-BCFAs). The principles, pathways, and methodologies described herein are based on established knowledge of related compounds and represent the most probable scientific context for this compound.

Introduction to Very-Long-Chain Branched-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon backbone of 22 or more carbons. When this chain includes one or more methyl branches, they are classified as very-long-chain branched-chain fatty acids (VLC-BCFAs). These molecules are found across various domains of life, from bacteria to mammals, where they play crucial roles in membrane structure and function, energy storage, and as precursors for other lipids. The specific compound, 17-methylpentacosanoic acid (a C26 fatty acid with a methyl group at the 17th carbon), is an example of a VLC-BCFA. Its activated form, this compound, is the substrate for various metabolic pathways.

Natural Sources and Occurrence

In mammals, VLC-BCFAs are present in specialized tissues. For instance, the skin's surface lipids in rats contain notable amounts of iso and anteiso BCFAs. Additionally, these fatty acids are found in the meibomian glands, which secrete lipids that prevent tear evaporation.

Cyanobacteria are another potential source of methyl-branched fatty acids.[3] For example, blooms of the marine cyanobacterium Trichodesmium erythraeum have been found to produce abundant 2-methyldecanoic acid and 2-methyldodecanoic acid.[4] While this is a shorter-chain example, it highlights the capability of microorganisms to synthesize branched fatty acids.

Table 1: Representative Occurrence of Branched-Chain Fatty Acids (BCFAs)

Organism/SourceTissue/ProductRepresentative BCFAsAbundance (% of Total Fatty Acids)Reference
RuminantsMilk Fatiso-15:0, anteiso-15:0, iso-17:0, anteiso-17:02-6%[2]
HumanMilkGeneral BCFAs~0.4%[2]
Bacteria (Bacillus subtilis)Cell Membraneiso and anteiso seriesMajor components[5]
RatSkin Surface Lipidsiso and anteiso seriesSignificant amounts[6]
CyanobacteriaFreshwater speciesiso-fatty acidsPresent[3]

Note: This table presents data for more common, shorter-chain BCFAs due to the lack of specific data for 17-methylpentacosanoic acid.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving the initiation of a branched-chain fatty acid followed by elongation to a very-long-chain fatty acid.

Priming of Branched-Chain Fatty Acid Synthesis

The synthesis of branched-chain fatty acids is initiated using primers derived from branched-chain amino acids.[6] In bacteria like Bacillus subtilis, the branched-chain alpha-keto acids derived from valine, leucine, and isoleucine are decarboxylated to form the initial branched acyl-CoA primers.[5]

For 17-methylpentacosanoic acid, which is an iso-branched fatty acid with an even number of total carbons (26), the likely precursor is derived from the amino acid valine. Valine is converted to isobutyryl-CoA, which serves as the primer for fatty acid synthesis.

Elongation to a Very-Long-Chain Fatty Acid

Once the branched-chain primer is formed, it undergoes elongation by a fatty acid synthase (FAS) system. In plants and animals, the elongation of fatty acids beyond C18 occurs in the endoplasmic reticulum and involves a four-step cycle catalyzed by a complex of enzymes.[7] This cycle adds two-carbon units from malonyl-CoA in each round. The key enzymes in this process are:

  • β-ketoacyl-CoA synthase (KCS): Condenses the acyl-CoA with malonyl-CoA.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA.

This cycle is repeated until the desired chain length is achieved. To produce 17-methylpentacosanoic acid (a C26 fatty acid), the initial C4 branched primer would undergo 11 cycles of elongation.

Activation to this compound

The final fatty acid, 17-methylpentacosanoic acid, is then activated to its coenzyme A (CoA) ester, this compound, by an acyl-CoA synthetase. This activation is essential for its participation in various metabolic pathways, such as incorporation into complex lipids or catabolism.

Diagram 1: Putative Biosynthetic Pathway of this compound

Biosynthesis_of_17_Methylpentacosanoyl_CoA Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA (C4 branched primer) alpha_ketoisovalerate->Isobutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (multiple cycles) Isobutyryl_CoA->FAS Methyl_branched_acyl_CoA Methyl-branched Acyl-CoA (intermediate chain length) FAS->Methyl_branched_acyl_CoA Elongase VLCFA Elongase Complex (KCS, KCR, HCD, ECR) Methyl_branched_acyl_CoA->Elongase Seventeen_methylpentacosanoic_acid 17-Methylpentacosanoic Acid (C26) Elongase->Seventeen_methylpentacosanoic_acid Acyl_CoA_synthetase Acyl-CoA Synthetase Seventeen_methylpentacosanoic_acid->Acyl_CoA_synthetase Seventeen_Methylpentacosanoyl_CoA This compound Acyl_CoA_synthetase->Seventeen_Methylpentacosanoyl_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Malonyl_CoA->Elongase

Caption: Putative biosynthesis of this compound from valine.

Experimental Protocols for Analysis

The analysis of VLC-BCFAs like 17-methylpentacosanoic acid typically involves extraction from a biological matrix, derivatization to increase volatility, and subsequent analysis by chromatography coupled with mass spectrometry.

Lipid Extraction

A common method for extracting total lipids from biological samples (tissues, cells, or fluids) is a modified Folch or Bligh-Dyer extraction using a chloroform (B151607)/methanol (B129727)/water solvent system.

Protocol:

  • Homogenize the biological sample in a mixture of chloroform and methanol (typically 2:1, v/v).

  • Add water to create a biphasic system, resulting in a chloroform/methanol/water ratio of approximately 2:1:0.8.

  • Centrifuge to separate the phases. The lower chloroform phase will contain the lipids.

  • Collect the lower phase and dry it under a stream of nitrogen.

Saponification and Derivatization for GC-MS Analysis

For analysis of total fatty acid composition, the extracted lipids are saponified to release the fatty acids from their ester linkages. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) to make them volatile for gas chromatography (GC) analysis.

Protocol:

  • Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol).

  • Heat the mixture (e.g., at 100°C for 1 hour) to saponify the lipids.

  • Cool the sample and add an acid (e.g., 14% boron trifluoride in methanol) to catalyze the methylation of the free fatty acids.

  • Heat again to complete the derivatization.

  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • The hexane (B92381) layer containing the FAMEs is collected and concentrated for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying FAMEs. The FAMEs are separated based on their boiling points and polarity on a GC column, and then fragmented and detected by a mass spectrometer.

Typical GC-MS Parameters:

  • GC Column: A polar capillary column (e.g., DB-225ms) is often used for good separation of FAME isomers.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to elute FAMEs with a wide range of chain lengths. For example, starting at 80°C, ramping to 220°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • MS Detection: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known FAMEs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is an alternative and increasingly popular method for the analysis of fatty acids, including VLC-BCFAs. It can often be performed with less extensive derivatization.

Protocol:

  • After lipid extraction and hydrolysis of acyl-CoA esters, the free fatty acids can be derivatized to enhance ionization efficiency.[9]

  • The derivatized fatty acids are then separated by reverse-phase liquid chromatography.

  • Detection is performed by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[9]

Diagram 2: General Experimental Workflow for VLC-BCFA Analysis

Experimental_Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Saponification / Hydrolysis (to release fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs for GC-MS) Hydrolysis->Derivatization Analysis Chromatographic Analysis Derivatization->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS_MS LC-MS/MS Analysis->LC_MS_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing LC_MS_MS->Data_Processing

Caption: General workflow for the analysis of VLC-BCFAs.

Conclusion

This compound remains a molecule on the periphery of lipidomic research, with its specific functions and distribution yet to be fully elucidated. However, by understanding the broader context of very-long-chain branched-chain fatty acids, researchers can formulate hypotheses about its origins, biosynthesis, and biological significance. The analytical methodologies outlined in this guide provide a robust framework for the identification and quantification of this and other rare fatty acids, paving the way for future discoveries in this area of lipid science. Further research, potentially utilizing advanced mass spectrometry and stable isotope tracing, will be essential to definitively characterize the role of this compound in biological systems.

References

17-Methylpentacosanoyl-CoA CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 17-Methylpentacosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA. Given the limited direct research on this specific molecule, this document synthesizes information from closely related branched-chain and very-long-chain fatty acyl-CoAs to offer insights for researchers, scientists, and drug development professionals.

Molecular Profile

While a specific CAS number for this compound is not publicly available, its fundamental molecular characteristics can be inferred from similar long-chain acyl-CoA molecules.

PropertyValue
Molecular Formula C47H86N7O17P3S
Molecular Weight Approximately 1147.2 g/mol
Class Fatty Acyl-CoA
Chain Length 26 carbons (including methyl branch)

Biological Significance and Signaling Pathway

Very-long-chain and branched-chain fatty acyl-CoAs are recognized as important signaling molecules and metabolic intermediates. A key signaling pathway they participate in is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.

The activation of PPARα by ligands such as this compound initiates a cascade of events leading to the upregulation of genes involved in fatty acid oxidation. This is particularly important for the metabolism of potentially toxic branched-chain fatty acids.

PPARalpha_Signaling PPARα Activation by Branched-Chain Fatty Acyl-CoAs cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA This compound (or other BCFA-CoA) PPARa_inactive Inactive PPARα/RXR Heterodimer BCFA->PPARa_inactive Ligand Binding PPARa_active Active PPARα/RXR Heterodimer PPARa_inactive->PPARa_active Conformational Change & Translocation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_active->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activation Beta_Oxidation Increased β-oxidation of Fatty Acids Gene_Transcription->Beta_Oxidation Synthesis_Workflow Synthesis Workflow Start 17-Methylpentacosanoic Acid Step1 Activation to Acyl-AMP (with Acyl-CoA Synthetase) Start->Step1 Step2 Thioesterification with Coenzyme A Step1->Step2 Product This compound Step2->Product Purification Purification by HPLC Product->Purification Analysis Analysis by LC-MS/MS Purification->Analysis Analysis_Workflow LC-MS/MS Analysis Workflow Sample Biological Sample or Synthetic Product Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction LC_Separation Reverse-Phase HPLC Separation Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) Ionization->MS_Detection Data_Analysis Quantification and Identification MS_Detection->Data_Analysis

An In-depth Technical Guide to 17-Methylpentacosanoyl-CoA: A Putative Very-Long-Chain Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Methylpentacosanoyl-CoA is a putative very-long-chain fatty acyl-CoA (VLCFA-CoA). It consists of a 25-carbon fatty acid backbone (pentacosanoic acid) with a methyl group at the 17th carbon, which is then esterified to a coenzyme A (CoA) molecule. Such branched-chain VLCFAs are known to play roles in the structural integrity of cellular membranes and may be involved in specific metabolic pathways. Their CoA derivatives are the activated forms, ready for participation in various enzymatic reactions.

Hypothetical Biosynthesis

The biosynthesis of this compound is presumed to occur through the fatty acid elongation (FAE) system, located primarily in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that extend a pre-existing fatty acyl-CoA chain by two carbons per cycle. The introduction of a methyl branch at an odd-numbered carbon, such as the 17th position, likely involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA during one of the elongation cycles.

The key enzymes involved in this process are:

  • Acetyl-CoA Carboxylase (ACC): Produces malonyl-CoA.

  • Propionyl-CoA Carboxylase (PCC): Produces methylmalonyl-CoA from propionyl-CoA.

  • Fatty Acid Synthase (FAS): Responsible for de novo synthesis of shorter-chain fatty acids.

  • Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes: A family of condensing enzymes that determine the chain length of the final product.

  • Ketoacyl-CoA Reductase (KCR), Hydroxyacyl-CoA Dehydratase (HCD), and Enoyl-CoA Reductase (ECR): The other three enzymes of the FAE complex that complete the two-carbon addition cycle.

A plausible biosynthetic pathway for a precursor to this compound is outlined below.

G cluster_0 Mitochondrion / Cytosol cluster_1 Endoplasmic Reticulum Propionyl-CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl-CoA->PCC Biotin, ATP Acyl-CoA (C16) Acyl-CoA (C16) Methylmalonyl-CoA Methylmalonyl-CoA PCC->Methylmalonyl-CoA ELOVL ELOVL Acyl-CoA (C16)->ELOVL Methylmalonyl-CoA FAE_cycle FAE Cycle (KCR, HCD, ECR) ELOVL->FAE_cycle Branched Acyl-CoA (C19) Branched Acyl-CoA (C19) FAE_cycle->Branched Acyl-CoA (C19) Further_elongation Further Elongation Cycles (Malonyl-CoA) Branched Acyl-CoA (C19)->Further_elongation This compound (C26) This compound (C26) Further_elongation->this compound (C26)

Hypothetical biosynthesis of this compound.

Putative Metabolism

The degradation of very-long-chain fatty acids primarily occurs in peroxisomes via β-oxidation. However, the presence of a methyl group can hinder this process. For fatty acids with a methyl branch at an odd-numbered carbon (like this compound), the initial rounds of β-oxidation would proceed normally until the branch point is reached. At that stage, a combination of α-oxidation and β-oxidation is likely required for complete catabolism.

The metabolic fate of this compound would involve:

  • Transport into Peroxisomes: Mediated by ATP-binding cassette (ABC) transporters, such as ABCD1.

  • Peroxisomal β-oxidation: Shortening of the acyl chain until the methyl branch is near the carboxyl end.

  • α-oxidation: A process that removes a single carbon atom, which may be necessary to bypass the methyl group.

  • Further β-oxidation: Once the methyl branch is dealt with, the remaining shorter-chain acyl-CoA can be further metabolized in the peroxisome or transported to the mitochondria for complete oxidation.

G cluster_0 Cytosol cluster_1 Peroxisome This compound This compound ABCD1 ABCD1 Transporter This compound->ABCD1 Peroxisomal this compound Peroxisomal this compound ABCD1->Peroxisomal this compound beta_ox β-oxidation cycles Peroxisomal this compound->beta_ox Branched-chain Acyl-CoA Branched-chain Acyl-CoA beta_ox->Branched-chain Acyl-CoA alpha_ox α-oxidation Branched-chain Acyl-CoA->alpha_ox Shorter-chain Acyl-CoA Shorter-chain Acyl-CoA alpha_ox->Shorter-chain Acyl-CoA to_mito Transport to Mitochondria Shorter-chain Acyl-CoA->to_mito

Putative metabolic pathway for this compound.

Potential Functions and Biological Significance

Branched-chain fatty acids are known to influence the fluidity and structure of cell membranes.[1][2] The methyl group introduces a kink in the acyl chain, which can disrupt the tight packing of lipids in the bilayer, thereby increasing membrane fluidity. This property could be important for cellular processes that require membrane flexibility, such as signal transduction and membrane trafficking.

Elevated levels of certain VLCFAs are associated with several metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), which is caused by a defect in the ABCD1 transporter responsible for importing VLCFA-CoA into peroxisomes for degradation.

Quantitative Data

As there is no specific quantitative data for this compound in the literature, the following table presents representative concentrations of other very-long-chain fatty acids in human plasma for comparative purposes.

Fatty AcidConcentration in Control Plasma (μg/mL)Concentration in X-ALD Plasma (μg/mL)
C22:0 (Behenic acid)1.0 - 2.51.5 - 4.0
C24:0 (Lignoceric acid)0.5 - 1.52.0 - 8.0
C26:0 (Cerotic acid)0.01 - 0.050.5 - 5.0

Data compiled from various sources on VLCFA analysis in human plasma.

Experimental Protocols

The analysis of this compound would likely follow established methods for other VLCFA-CoAs. A general workflow is described below.

Sample Preparation and Extraction
  • Tissue Homogenization: Tissues are homogenized in a suitable buffer, often containing antioxidants and protease inhibitors.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction is typically used to separate lipids from other cellular components.

  • Hydrolysis: To analyze the fatty acid component, the CoA ester bond is hydrolyzed, typically under alkaline conditions.

Derivatization

For analysis by Gas Chromatography (GC), the free fatty acid is derivatized to a more volatile form, most commonly a fatty acid methyl ester (FAME). This is achieved by incubation with a methylating agent such as BF3-methanol or methanolic HCl.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of fatty acids. The FAMEs are separated on a GC column and detected by a mass spectrometer. The fragmentation pattern of the methyl-branched fatty acid can help to determine the position of the methyl group.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique can be used for the direct analysis of acyl-CoAs without the need for hydrolysis and derivatization. This allows for the study of the intact molecule and can provide more direct information about its abundance and metabolism.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Tissue_Sample Tissue_Sample Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Hydrolysis Hydrolysis Lipid_Extraction->Hydrolysis LC_MS_MS LC_MS_MS Lipid_Extraction->LC_MS_MS Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC_MS Derivatization->GC_MS Quantification Quantification GC_MS->Quantification Structural_Elucidation Structural_Elucidation GC_MS->Structural_Elucidation LC_MS_MS->Quantification LC_MS_MS->Structural_Elucidation

General experimental workflow for VLCFA analysis.

Conclusion

While this compound remains a molecule for which specific literature is not available, a substantial amount can be inferred from the broader knowledge of methyl-branched very-long-chain fatty acids and their CoA derivatives. Its biosynthesis is likely to involve the incorporation of a methylmalonyl-CoA unit during fatty acid elongation, and its degradation would require the coordinated action of peroxisomal β- and α-oxidation pathways. The presence of the methyl branch is expected to influence membrane properties. Further research, employing the analytical techniques outlined in this guide, is necessary to elucidate the precise roles and metabolic pathways of this and other novel branched-chain VLCFAs.

References

An In-depth Technical Guide to the Enzymatic Interactions of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 17-Methylpentacosanoyl-CoA is a C26, methyl-branched, very-long-chain fatty acyl-CoA (VLCFA-CoA). While direct enzymatic studies on this specific molecule are not extensively documented in publicly available literature, its structural characteristics allow for a well-grounded hypothesis of its metabolic fate based on the established pathways for other VLCFAs and branched-chain fatty acids (BCFAs). This guide synthesizes the current understanding of these pathways, detailing the probable enzymatic interactions, metabolic processing, and regulatory signaling related to this compound. It provides quantitative data from analogous substrates, detailed experimental protocols for key enzymatic assays, and visual diagrams of the involved pathways to serve as a comprehensive resource for researchers in lipid metabolism and drug development.

Introduction: The Metabolic Challenge of Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) present a unique metabolic challenge. Their length and, in the case of BCFAs, their methyl groups, prevent efficient degradation through the mitochondrial beta-oxidation pathway that processes most common fatty acids. Consequently, specialized enzymatic machinery, primarily located in peroxisomes, is responsible for their catabolism.

This compound, with its 26-carbon backbone and a methyl group, falls squarely into this category. Its metabolism is critical, as the accumulation of VLCFAs is associated with severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. Understanding the enzymes that interact with such molecules is therefore of high importance for developing therapeutic strategies for these conditions.

This document will detail the hypothesized metabolic pathway for this compound, which involves an initial alpha-oxidation step to remove the methyl branch, followed by peroxisomal beta-oxidation for chain shortening. Additionally, the role of this molecule as a potential signaling molecule through the activation of nuclear receptors like PPARα will be explored.

Hypothesized Metabolic Pathway for this compound

The degradation of this compound is predicted to occur primarily within the peroxisome, following a sequence of activation, alpha-oxidation, and beta-oxidation.

Activation to this compound

Prior to any oxidative steps, the free fatty acid, 17-methylpentacosanoic acid, must be activated to its CoA thioester. This reaction is catalyzed by a Very-Long-Chain Acyl-CoA Synthetase (ACSL) , an enzyme typically located on the peroxisomal membrane.

Peroxisomal Alpha-Oxidation

The presence of a methyl group on an odd-numbered carbon (C17) sterically hinders the action of the first enzyme of beta-oxidation. Therefore, an initial alpha-oxidation cycle is necessary. This process removes a single carbon atom from the carboxyl end, shifting the methyl group to an even-numbered carbon relative to the new carboxyl end, thus permitting subsequent beta-oxidation.

The key enzymes in this pathway are analogous to those involved in the degradation of phytanic acid:

  • Phytanoyl-CoA Dioxygenase (PHYH) Homolog: This enzyme would hydroxylate the alpha-carbon (C2) of this compound.

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Homolog: This enzyme would cleave the C1-C2 bond, releasing formyl-CoA and yielding 16-methyltetracosanal.

  • Aldehyde Dehydrogenase (ALDH): This enzyme would oxidize the resulting aldehyde to 16-methyltetracosanoic acid. This would then be re-activated to its CoA ester, 16-Methyltetracosanoyl-CoA, which can now enter the beta-oxidation pathway.

Peroxisomal Beta-Oxidation

Once the methyl branch is appropriately positioned, the shortened and now beta-oxidation-compatible acyl-CoA undergoes chain shortening within the peroxisome. This involves a series of reactions catalyzed by:

  • Acyl-CoA Oxidase (ACOX): Introduces a double bond between the alpha and beta carbons. For a branched-chain substrate, a branched-chain specific acyl-CoA oxidase is likely involved.

  • Bifunctional Enzyme (EHHADH/HSD17B4): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities to hydrate (B1144303) the double bond and then oxidize the resulting hydroxyl group.

  • Peroxisomal Thiolase (ACAA1): Cleaves the 3-ketoacyl-CoA to release acetyl-CoA (or propionyl-CoA if the branch was at an odd position relative to the final three carbons) and a chain-shortened acyl-CoA.

This cycle would repeat until the acyl-CoA is short enough to be transported to the mitochondria for complete oxidation to CO2 and water.

Quantitative Data for Interacting Enzymes (Using Analogous Substrates)

Direct kinetic data for enzymes acting on this compound is not available. The following tables summarize quantitative data for key enzymes with structurally similar substrates, providing an estimate of their potential activity.

Table 1: Kinetic Parameters of Phytanoyl-CoA Dioxygenase (PHYH)

SubstrateK_m (µM)NotesSource
Phytanoyl-CoA29.5In the presence of Sterol Carrier Protein 2 (SCP2)[1]
3-Methylhexadecanoyl-CoA40.8[1]
Hexadecanoyl-CoA29.1In the presence of SCP2[1]

Table 2: Binding Affinities of Peroxisome Proliferator-Activated Receptor α (PPARα) for various Acyl-CoAs

Ligand (Acyl-CoA)Dissociation Constant (K_d) (nM)NotesSource
Branched-Chain
Phytanoyl-CoA~11High-affinity ligand[2][3]
Pristanoyl-CoA~11High-affinity ligand[2][3]
Very-Long-Chain (C20-C24) 3 - 29High affinity for CoA thioesters of common VLCFAs[2][3]

Signaling Pathways

PPARα Activation

VLCFA-CoAs and BCFA-CoAs, including presumably this compound, are potent endogenous ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor α (PPARα) [2][3]. The binding of these acyl-CoAs to PPARα induces a conformational change in the receptor, leading to the recruitment of co-activator proteins[2][3]. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid oxidation, including those of the peroxisomal alpha- and beta-oxidation pathways. This creates a positive feedback loop where the accumulation of the substrate induces the machinery for its own degradation.

PPAR_Activation cluster_cytoplasm Cytoplasm / Peroxisome cluster_nucleus Nucleus VLC_BCFA_CoA This compound (or other VLC/BCFA-CoA) PPARa PPARα VLC_BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes Coactivator Co-activators PPARa->Coactivator Recruits RXR->Coactivator Recruits PPRE PPRE Coactivator->PPRE Binds to Target_Genes Target Genes (e.g., ACOX, PHYH) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Peroxisomal Enzymes mRNA->Proteins Translation Proteins->VLC_BCFA_CoA Metabolizes

Caption: PPARα signaling pathway activated by VLC/BCFA-CoA.

Experimental Protocols (for Analogous Substrates)

Assay for Phytanoyl-CoA Dioxygenase Activity

This protocol is adapted from methods used for the characterization of phytanoyl-CoA 2-hydroxylase (PAHX/PHYH).

Objective: To measure the conversion of a phytanoyl-CoA analog to its 2-hydroxy derivative.

Materials:

  • Recombinant or purified PHYH enzyme.

  • Phytanoyl-CoA (substrate).

  • 2-oxoglutarate.

  • L-ascorbate.

  • Ferrous chloride (FeCl₂).

  • Bovine Serum Albumin (BSA).

  • Tris-HCl buffer (pH 7.5).

  • HPLC system with a C18 column.

  • Quenching solution (e.g., acetonitrile (B52724) with formic acid).

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM 2-oxoglutarate, 10 mM L-ascorbate, 0.1 mM FeCl₂, and 0.25% (w/v) BSA.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, phytanoyl-CoA, to a final concentration of 50-150 µM, and the purified PHYH enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate the substrate (phytanoyl-CoA) from the product (2-hydroxyphytanoyl-CoA).

  • Quantify the product peak area and calculate the enzyme activity based on a standard curve of the product.

Assay for Peroxisomal Beta-Oxidation of a VLCFA

This protocol is based on the use of stable-isotope labeled substrates to measure the beta-oxidation capacity in cultured cells.

Objective: To quantify the rate of beta-oxidation of a VLCFA by measuring the production of its chain-shortened product.

Materials:

  • Cultured fibroblasts or other relevant cell lines.

  • Cell culture medium (e.g., DMEM).

  • Stable-isotope labeled VLCFA (e.g., D₃-C22:0, docosanoic acid).

  • Internal standard (e.g., C17:0).

  • Methanol, chloroform, and potassium chloride for lipid extraction.

  • GC-MS or LC-MS/MS system for analysis.

Procedure:

  • Culture cells to near confluency in appropriate culture dishes.

  • Incubate the cells with medium containing the stable-isotope labeled VLCFA (e.g., 30 µM D₃-C22:0) for 72 hours.

  • After incubation, wash the cells with PBS and harvest them.

  • Perform a total lipid extraction using a modified Folch method (chloroform:methanol). Add the internal standard during the extraction process.

  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS or LC-MS/MS.

  • Quantify the amount of the chain-shortened product (e.g., D₃-C16:0) relative to the amount of substrate (D₃-C22:0) and the internal standard.

  • Express the beta-oxidation activity as a ratio of product to substrate (e.g., D₃-C16:0/D₃-C22:0 ratio), normalized to total protein content.

PPARα Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of PPARα by a potential ligand.

Objective: To determine if an acyl-CoA of interest can activate the transcriptional activity of PPARα.

Materials:

  • HEK293T or other suitable cell line.

  • Expression plasmid for human PPARα.

  • Reporter plasmid containing a luciferase gene under the control of a PPRE.

  • Transfection reagent.

  • Test compound (e.g., this compound, though delivery into cells can be a challenge and may require a carrier or a more cell-permeable analog).

  • Positive control agonist (e.g., GW7647).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • After transfection (e.g., 24 hours), plate the cells into a 96-well plate.

  • Treat the cells with various concentrations of the test compound, positive control, and vehicle control (DMSO) for 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

  • Express the results as fold-activation relative to the vehicle control.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for investigating the enzymatic interactions of this compound, from substrate synthesis to functional analysis.

Investigation_Workflow cluster_synthesis Substrate Preparation cluster_enzyme_assays Enzymatic Assays cluster_signaling Signaling & Functional Assays Synth_FA Synthesize 17-Methylpentacosanoic Acid Synth_CoA Synthesize This compound Synth_FA->Synth_CoA Alpha_Ox Alpha-Oxidation Assay (PHYH, HACL1) Synth_CoA->Alpha_Ox Beta_Ox Peroxisomal Beta-Oxidation (ACOX, EHHADH, ACAA1) Synth_CoA->Beta_Ox PPAR_Binding PPARα Ligand Binding Assay Synth_CoA->PPAR_Binding Alpha_Ox->Beta_Ox Product is substrate for Reporter_Assay PPARα Reporter Gene Assay PPAR_Binding->Reporter_Assay Gene_Expression Target Gene Expression (qPCR) Reporter_Assay->Gene_Expression

Caption: Experimental workflow for studying this compound.

Conclusion and Future Directions

While direct experimental data on the enzymatic interactions of this compound is currently lacking, a robust metabolic pathway can be hypothesized based on its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs. The primary route of degradation is expected to be a coordinated effort of peroxisomal alpha- and beta-oxidation. Furthermore, this molecule is a strong candidate for being an endogenous ligand and activator of the nuclear receptor PPARα, thereby regulating its own metabolism.

The quantitative data and detailed protocols provided in this guide, derived from analogous and well-studied substrates, offer a solid foundation for researchers to begin their investigations into this and similar molecules. Future research should focus on validating the hypothesized pathways using synthesized this compound. This would involve expressing and purifying the candidate enzymes, performing detailed kinetic analyses, and confirming its role as a PPARα agonist in cellular and in vivo models. Such studies will be invaluable in deepening our understanding of lipid metabolism and in the development of novel therapeutics for disorders of fatty acid oxidation.

References

17-Methylpentacosanoyl-CoA: A Technical Guide on its Core Biochemistry and Putative Role in Human Health

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

17-Methylpentacosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. While direct research on this specific molecule is not extensively available in public literature, its structure as a methyl-branched very-long-chain fatty acid (VLCFA) allows for informed hypotheses regarding its biosynthesis, metabolism, and potential physiological significance. This guide synthesizes current knowledge on related lipid molecules to provide a comprehensive technical overview of this compound, offering insights for future research and therapeutic development.

Introduction: Understanding the Molecular Landscape

This compound belongs to the class of branched-chain fatty acids (BCFAs), which are saturated fatty acids characterized by one or more methyl groups along their carbon chain.[1][2] The "pentacosanoyl" designation indicates a 25-carbon backbone, classifying it as a very-long-chain fatty acid (VLCFA), which are fatty acids with 20 or more carbon atoms.[3] The "17-methyl" specifies the location of the methyl branch. The molecule is activated by its thioester linkage to Coenzyme A (CoA), a prerequisite for its participation in most cellular metabolic pathways.[4][5]

VLCFAs are integral components of cellular structures, particularly sphingolipids and glycerophospholipids, and act as precursors for signaling molecules.[3][6] BCFAs are known to possess diverse biological activities, including anti-inflammatory and anti-cancer effects, and play a role in regulating metabolism.[7] The combination of a methyl branch and a very long chain suggests that this compound may have unique properties and functions within human physiology.

Putative Biosynthesis of this compound

The biosynthesis of this compound is likely to occur in the endoplasmic reticulum through a cyclical process of fatty acid elongation.[6][8] This process involves a series of four enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain. The introduction of a methyl group is a key step that differentiates it from straight-chain fatty acids.

The proposed biosynthetic pathway would involve:

  • Initiation: The synthesis would likely start from a shorter methyl-branched fatty acyl-CoA precursor.

  • Elongation Cycles: The precursor undergoes multiple rounds of elongation. Each cycle consists of:

    • Condensation: Catalyzed by fatty acid elongases (ELOVLs).

    • Reduction: Catalyzed by a β-ketoacyl-CoA reductase.

    • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

    • Second Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase.

  • Chain-Length Determination: The specific ELOVL enzyme involved likely plays a crucial role in determining the final chain length of 25 carbons.[6]

Biosynthesis_of_17_Methylpentacosanoyl_CoA cluster_ER Endoplasmic Reticulum Precursor Methyl-branched Acyl-CoA (e.g., Methyl-palmitoyl-CoA) ElongationCycle Fatty Acid Elongation Cycle (ELOVL, Reductases, Dehydratase) Precursor->ElongationCycle MalonylCoA Malonyl-CoA MalonylCoA->ElongationCycle Product This compound ElongationCycle->Product Multiple Cycles

Figure 1: Proposed biosynthetic pathway of this compound.

Predicted Metabolic Fate and Function

Once synthesized, this compound can enter several metabolic pathways:

  • Incorporation into Complex Lipids: A primary fate is likely its incorporation into sphingolipids (like ceramides) and glycerophospholipids, where it would influence membrane fluidity, thickness, and the formation of lipid rafts.[9] The methyl branch is expected to alter the packing of lipid bilayers.

  • Beta-Oxidation: While fatty acyl-CoAs are typically degraded via β-oxidation in mitochondria and peroxisomes to generate energy, the methyl branch at the 17th position would necessitate a modified oxidative pathway, likely involving α-oxidation to bypass the branch point before proceeding with β-oxidation.[1][10]

  • Regulatory Roles: Long-chain fatty acyl-CoAs are known to act as signaling molecules and regulators of transcription factors, influencing gene expression related to lipid metabolism.[11] this compound could potentially modulate the activity of nuclear receptors or other cellular sensors.

Metabolic_Fate_of_17_Methylpentacosanoyl_CoA cluster_Pathways Potential Metabolic Pathways Molecule This compound Lipid_Synthesis Incorporation into Complex Lipids (e.g., Sphingolipids) Molecule->Lipid_Synthesis Beta_Oxidation Modified β-Oxidation (α-oxidation followed by β-oxidation) Molecule->Beta_Oxidation Regulation Cellular Regulation (e.g., Gene Expression) Molecule->Regulation

Figure 2: Potential metabolic fates of this compound.

Potential Relation to Human Health

Given the known roles of BCFAs and VLCFAs, this compound could be implicated in several aspects of human health and disease:

  • Neurological Function: VLCFAs are highly enriched in the brain and are essential for myelin maintenance.[3] Deficiencies in VLCFA metabolism are linked to severe neurological disorders. The presence of a methyl branch could influence its role in neuronal membranes.

  • Metabolic Regulation: BCFAs have been shown to affect hepatic lipid metabolism and may have beneficial effects against metabolic disorders.[7][12] this compound could potentially influence pathways related to insulin (B600854) sensitivity and glucose homeostasis.

  • Cancer Biology: Certain BCFAs exhibit cytotoxicity towards cancer cells.[7] The unique structure of this compound might be explored for its potential anti-proliferative properties.

  • Inflammatory Response: BCFAs have demonstrated anti-inflammatory properties.[7] This molecule could potentially modulate inflammatory signaling pathways.

Experimental Protocols

As there are no specific studies on this compound, the following are generalized protocols for the analysis of novel fatty acids, which would be applicable.

Extraction and Analysis of Cellular Lipids
  • Lipid Extraction: Total lipids are extracted from cell or tissue samples using the Folch or Bligh-Dyer methods, which utilize a chloroform/methanol/water solvent system.

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated and identified using GC-MS. The gas chromatogram provides information on the retention time, and the mass spectrum provides the molecular weight and fragmentation pattern, allowing for the identification of the specific methyl-branched fatty acid.

  • Quantification: The abundance of the fatty acid can be quantified by comparing its peak area to that of an internal standard.

Experimental_Workflow_for_Fatty_Acid_Analysis Start Cell/Tissue Sample LipidExtraction Lipid Extraction (Folch/Bligh-Dyer) Start->LipidExtraction Saponification Saponification & Methylation (to FAMEs) LipidExtraction->Saponification GCMS GC-MS Analysis Saponification->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis End Results DataAnalysis->End

Figure 3: General experimental workflow for the analysis of fatty acids.

Quantitative Data Summary

Direct quantitative data for this compound is not available. However, the following tables summarize general quantitative information for related classes of fatty acids from existing literature.

Table 1: General Abundance of VLCFAs in Human Tissues
Tissue Relative Abundance of VLCFAs (C20-C26)
Brain (Myelin)High
Skin (Epidermis)High
RetinaModerate
TestisModerate
LiverLow
Adipose TissueLow
Data synthesized from multiple sources indicating the tissue-specific enrichment of VLCFAs.[3]
Table 2: Reported Bioactive Concentrations of BCFAs in In Vitro/In Vivo Studies
Branched-Chain Fatty Acid Experimental System Effective Concentration/Dose
iso-15:0Prostate and Liver Cancer (rodent models)35-105 mg/kg/day
iso-15:0T-cell non-Hodgkin lymphomas (rodent model)70 mg/kg/day
BCFA mixture (20% w/w)Neonatal rat model of enterocolitis-
iso-15:0Rat model of brain ischemia/reperfusion10-80 mg/kg
Data extracted from studies on the bioactivity of various BCFAs.[7]

Conclusion and Future Directions

This compound represents an understudied yet potentially significant molecule at the intersection of branched-chain and very-long-chain fatty acid metabolism. Based on our understanding of related lipids, it is likely involved in maintaining membrane structure and may possess important bioactivities in metabolic regulation, neurological function, and cellular signaling.

Future research should focus on:

  • Confirmation of its existence in human tissues through advanced mass spectrometry techniques.

  • Elucidation of its precise biosynthetic and degradative pathways , including the specific enzymes involved.

  • Investigation of its functional roles using cell culture and animal models to understand its impact on health and disease.

A deeper understanding of this compound and other complex fatty acids will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, playing crucial roles in the composition of cell membranes, particularly in bacteria, and influencing membrane fluidity.[1] In higher organisms, very-long-chain fatty acids (VLCFAs) and BCFAs are involved in various physiological and pathophysiological processes, including neurological function and disease.[2] The synthesis of specific acyl-CoAs like this compound is essential for studying the enzymes involved in their metabolism, understanding their biological functions, and for the development of potential therapeutic agents that target these pathways.

The laboratory synthesis of this compound presents a two-fold challenge: the chemical synthesis of the C26 branched-chain fatty acid precursor, 17-methylpentacosanoic acid, and its subsequent enzymatic ligation to Coenzyme A. Chemical synthesis of long-chain fatty acids requires multi-step procedures, while the formation of the acyl-CoA thioester can be hampered by low yields and side reactions if purely chemical methods are employed.[3] Chemoenzymatic approaches, which combine chemical synthesis of the fatty acid with an enzymatic final step to form the CoA conjugate, offer a more efficient and selective route.[4]

Overall Synthetic Workflow

The synthesis of this compound is proposed as a two-stage process. The first stage involves the chemical synthesis of the precursor fatty acid, 17-methylpentacosanoic acid. The second stage is the enzymatic conversion of the fatty acid to its corresponding acyl-CoA.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Synthesis A Starting Materials (e.g., 1-bromododecane (B92323), 13-methyltetradecanal) B Multi-step Organic Synthesis (e.g., Grignard reaction, oxidation) A->B C Purification (e.g., Chromatography) B->C D 17-Methylpentacosanoic Acid C->D E 17-Methylpentacosanoic Acid H Enzymatic Ligation E->H F Coenzyme A, ATP, MgCl2 F->H G Long-Chain Acyl-CoA Synthetase G->H I Purification (e.g., HPLC) H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Hypothetical Chemical Synthesis of 17-Methylpentacosanoic Acid

This protocol outlines a plausible synthetic route for 17-methylpentacosanoic acid based on standard organic chemistry principles, as a direct published synthesis was not identified. The strategy involves the coupling of two smaller fragments to construct the carbon backbone.

Materials and Reagents:

  • 1-Bromododecane

  • Magnesium turnings

  • Dry diethyl ether or THF

  • 13-Methyltetradecanal (B1248116) (requires separate synthesis)

  • Pyridinium chlorochromate (PCC) or other oxidizing agent

  • Jones reagent (CrO₃ in sulfuric acid)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Preparation of Dodecyl Magnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a solution of 1-bromododecane in dry diethyl ether or THF dropwise to the magnesium turnings.

    • The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction should proceed exothermically.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with 13-Methyltetradecanal:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of 13-methyltetradecanal in dry diethyl ether or THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, 17-methylpentacosan-14-ol.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the crude alcohol in acetone (B3395972).

    • Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude carboxylic acid.

  • Purification:

    • Purify the crude 17-methylpentacosanoic acid by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 17-methylpentacosanoic acid and Coenzyme A.[5][6][7]

Materials and Reagents:

  • 17-Methylpentacosanoic acid (from Protocol 1)

  • Coenzyme A lithium salt hydrate

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[8]

  • Triton X-100 (if using microsomal enzyme)

  • Solid support for enzyme immobilization (e.g., Matrex Gel Red A)[8]

  • Solvents for purification (e.g., acetonitrile (B52724), water, formic acid)

Procedure:

  • Enzyme Preparation (Optional Immobilization):

    • For microsomal enzymes, solubilize with a detergent like Triton X-100.

    • Immobilize the enzyme on a solid support such as Matrex Gel Red A to improve stability and allow for reuse.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 50-100 mM Potassium phosphate buffer (pH 8.0)

      • 5-10 mM ATP

      • 5-10 mM MgCl₂

      • 0.5-1 mM Coenzyme A

      • 0.1-0.5 mM 17-Methylpentacosanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

      • Purified or immobilized long-chain acyl-CoA synthetase (concentration to be optimized based on enzyme activity).

    • The total reaction volume can be scaled as needed, from microliters to milliliters.[8]

  • Incubation:

    • Incubate the reaction mixture at 30-37 °C for 1-3 hours with gentle agitation.[3]

    • Monitor the progress of the reaction by HPLC if desired.

  • Reaction Termination and Product Purification:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with formic acid.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Purify the supernatant containing this compound using reversed-phase HPLC or solid-phase extraction (SPE) with a C18 cartridge.

    • For HPLC, use a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

  • Characterization:

    • Confirm the identity of the product by mass spectrometry (e.g., LC-MS) to observe the expected molecular weight.[3][4]

    • Further structural confirmation can be obtained using NMR spectroscopy if a sufficient amount of product is synthesized.

Enzymatic Ligation of Fatty Acid to CoA

The enzymatic synthesis of acyl-CoAs proceeds through a two-step mechanism catalyzed by acyl-CoA synthetases. First, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[5][9]

G FA 17-Methylpentacosanoic Acid Acyl_AMP 17-Methylpentacosanoyl-AMP FA->Acyl_AMP ATP ATP ATP->Acyl_AMP PPi PPi Acyl_AMP->PPi Acyl_AMP2 17-Methylpentacosanoyl-AMP Acyl_CoA This compound Acyl_AMP2->Acyl_CoA CoA Coenzyme A CoA->Acyl_CoA AMP AMP Acyl_CoA->AMP

Caption: Mechanism of long-chain acyl-CoA synthetase.

Data Presentation

The following table summarizes typical reaction parameters for the enzymatic synthesis of long-chain acyl-CoAs, which can be used as a starting point for the synthesis of this compound.

ParameterTypical Range/ValueReference(s)
Enzyme Source Rat liver microsomes, Pseudomonas sp., Recombinant[8]
pH 7.5 - 8.5[8]
Temperature 30 - 37 °C[3]
Incubation Time 1 - 3 hours[3]
[Fatty Acid] 0.1 - 1 mM[10]
[Coenzyme A] 0.5 - 2 mM[8]
[ATP] 5 - 10 mM[8]
[MgCl₂] 5 - 10 mM[9]
Purification Method Reversed-phase HPLC, Solid-Phase Extraction (SPE)[8]
Expected Yield Variable, can be quantitative with optimized conditions[8]
Characterization LC-MS, NMR[3][4]

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-coenzyme A (VLCFA-CoA). The analysis of such molecules is crucial in various fields of research, including the study of metabolic disorders, drug development, and lipidomics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for the sensitive and specific quantification of acyl-CoA species in complex biological matrices.[1][2][3] This document provides a comprehensive guide to the analysis of this compound, detailing experimental protocols and data presentation strategies.

I. Physicochemical Properties and Predicted Mass Spectrometry Data

To develop a robust LC-MS/MS method, it is essential to first determine the theoretical mass-to-charge ratios (m/z) for the precursor and product ions of this compound.

Molecular Formula: C₅₂H₉₇N₇O₁₇P₃S

Monoisotopic Mass: 1224.58 g/mol

Predicted Precursor Ions:

Ion SpeciesAdductPredicted m/z
[M+H]⁺Proton1225.59
[M+Na]⁺Sodium1247.57
[M+K]⁺Potassium1263.54
[M-H]⁻Deprotonated1223.57

Predicted Product Ions (from [M+H]⁺):

Acyl-CoA molecules exhibit a characteristic fragmentation pattern upon collision-induced dissociation (CID). A common fragmentation involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule, resulting in a product ion corresponding to the acyl-pantetheine moiety.[4] Another significant fragmentation occurs at the phosphodiester bond, yielding an adenosine (B11128) diphosphate (B83284) fragment.[4]

Fragmentation DescriptionPredicted Product Ion m/z
[M+H - 507]⁺ (Neutral loss of 3'-phosphoadenosine-5'-diphosphate)718.59
Adenosine diphosphate fragment428.1
Acylium ion [R-C=O]⁺409.4

II. Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs.[1][5][6]

A. Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices

This protocol is designed for the extraction of long-chain acyl-CoAs from tissues or cells.

Materials:

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA not present in the sample.

Procedure:

  • Homogenization: Homogenize the tissue sample or cell pellet in ice-cold homogenization buffer.

  • Solvent Addition: Add 2-propanol to the homogenate and vortex thoroughly.

  • Extraction: Add acetonitrile to precipitate proteins and extract the acyl-CoAs. Vortex and centrifuge to pellet the precipitate.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% ACN in water) to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% ACN).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50:50 ACN:water).

G cluster_sample Sample Homogenization cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps s1 Tissue/Cell Sample s2 Add Homogenization Buffer s1->s2 s3 Homogenize s2->s3 e1 Add 2-Propanol & Vortex s3->e1 e2 Add Acetonitrile & Vortex e1->e2 e3 Centrifuge e2->e3 e4 Collect Supernatant e3->e4 p2 Load Supernatant e4->p2 p1 Condition SPE Cartridge p1->p2 p3 Wash p2->p3 p4 Elute Acyl-CoAs p3->p4 f1 Dry Eluate p4->f1 f2 Reconstitute f1->f2 f3 LC-MS/MS Analysis f2->f3

B. Liquid Chromatography (LC)

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 10 mM Ammonium Acetate in Water.

Mobile Phase B: Acetonitrile.

Gradient:

Time (min)% B
0.020
2.020
15.095
20.095
20.120
25.020

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

C. Mass Spectrometry (MS)

Ionization Mode: Positive Electrospray Ionization (ESI+).

MS Instrument: Triple Quadrupole Mass Spectrometer.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1225.6718.635
1225.6428.150

MRM Transitions for Internal Standard (C17:0-CoA):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1036.5529.535
1036.5428.150

Key MS Parameters:

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

III. Data Presentation and Quantitative Analysis

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

A. Calibration Curve

A calibration curve should be constructed using a series of known concentrations of a this compound standard spiked into a representative blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Example Calibration Curve Data

Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
112,500500,0000.025
563,000510,0000.124
10128,000505,0000.253
50645,000498,0001.295
1001,300,000502,0002.590
5006,550,000495,00013.232
B. Quantitative Results in Biological Samples

The concentration of this compound in biological samples is determined using the calibration curve.

Table 2: Example Quantitative Data from Liver Tissue Homogenates

Sample IDPeak Area Ratio (Analyte/IS)Concentration (nM)Concentration (pmol/mg tissue)
Control 10.0883.50.175
Control 20.0953.80.190
Control 30.0913.60.180
Treated 10.25010.00.500
Treated 20.26510.60.530
Treated 30.25810.30.515

IV. Signaling Pathways and Logical Relationships

G cluster_products Collision-Induced Dissociation (CID) precursor [this compound + H]⁺ m/z = 1225.6 product1 [Acyl-Pantetheine + H]⁺ m/z = 718.6 precursor->product1 Neutral Loss of 507 Da product2 [Adenosine Diphosphate]⁺ m/z = 428.1 precursor->product2 Cleavage at Phosphodiester Bond

V. Conclusion

The methodologies outlined in this document provide a robust framework for the sensitive and specific quantification of this compound by LC-MS/MS. Adherence to these protocols, including proper sample preparation, optimized chromatographic separation, and targeted mass spectrometric detection, will enable researchers to accurately measure the levels of this very-long-chain branched fatty acyl-CoA in various biological samples. The ability to obtain reliable quantitative data is paramount for advancing our understanding of the roles of such lipids in health and disease.

References

Application Notes and Protocols for 17-Methylpentacosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylpentacosanoyl-CoA is a C26, methyl-branched, very-long-chain acyl-coenzyme A (VLCFA-CoA). As a saturated fatty acyl-CoA with a methyl group positioned distant from the carboxyl end, it is a putative substrate for enzymes involved in peroxisomal fatty acid oxidation. The metabolism of VLCFAs is critical for various physiological processes, and its dysregulation is associated with severe metabolic disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.

Peroxisomes are the primary site for the β-oxidation of VLCFAs, as well as 2-methyl-branched fatty acids.[1][2] The initial and rate-limiting step of this pathway is catalyzed by acyl-CoA oxidases (ACOX).[3] This document provides detailed protocols for utilizing this compound as a substrate to assay the activity of peroxisomal Acyl-CoA Oxidase, an essential enzyme in lipid metabolism. These assays are fundamental for screening potential therapeutic agents and for studying the kinetics and specificity of enzymes involved in VLCFA metabolism.

Metabolic Significance and Signaling Pathway

This compound is expected to undergo chain shortening via the peroxisomal β-oxidation pathway. The methyl group at the 17th position does not sterically hinder the initial rounds of β-oxidation. The fatty acid will be processed by a series of enzymatic reactions, including oxidation, hydration, dehydrogenation, and thiolytic cleavage, releasing acetyl-CoA in each cycle. Once the chain is sufficiently shortened, the resulting medium-chain acyl-CoA can be transported to the mitochondria for complete oxidation.

The key enzyme for initiating this process is a very-long-chain acyl-CoA oxidase (ACOX). There are specific ACOX enzymes for straight-chain and branched-chain acyl-CoAs.[1] Given its structure, this compound would likely be a substrate for an ACOX that has high specificity for very-long-chain substrates.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Substrate This compound Pdt1 trans-2-Enoyl-CoA Substrate->Pdt1 ACOX (H₂O₂ produced) Pdt2 3-Hydroxyacyl-CoA Pdt1->Pdt2 Multifunctional Enzyme (Hydratase) Pdt3 3-Ketoacyl-CoA Pdt2->Pdt3 Multifunctional Enzyme (Dehydrogenase) Pdt4 15-Methyltricosanoyl-CoA Pdt3->Pdt4 Thiolase AcetylCoA Acetyl-CoA Pdt3->AcetylCoA Mitochondrion Mitochondrial β-Oxidation Pdt4->Mitochondrion (after several cycles) Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reaction Cocktail: Buffer, 4-AAP/Phenol, FAD, HRP, Triton X-100 A1 Pipette Reaction Cocktail into cuvettes P1->A1 P2 Prepare Enzyme Dilution A2 Add Enzyme Solution P2->A2 P3 Prepare Substrate Dilutions (this compound) A4 Initiate reaction by adding Substrate P3->A4 A1->A2 A3 Equilibrate at 30°C for 5 min A2->A3 A3->A4 A5 Record Absorbance at 500 nm for 5-10 minutes A4->A5 D1 Calculate Rate (ΔAbs/min) A5->D1 D2 Determine Enzyme Activity using Beer-Lambert Law D1->D2 D3 Plot Activity vs. Substrate Conc. for kinetic analysis D2->D3

References

Unraveling the Role of 17-Methylpentacosanoyl-CoA in Lipidomics: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of lipidomics, dedicated to the comprehensive study of cellular lipids, continues to uncover the vast complexity and critical roles of these molecules in health and disease. Among the myriad of lipid species, very-long-chain fatty acyl-CoAs (VLCFA-CoAs) represent a crucial class of metabolic intermediates. This document focuses on a specific branched-chain VLCFA-CoA, 17-Methylpentacosanoyl-CoA, and its potential applications in lipidomics research. While direct studies on this molecule are limited, its structural characteristics suggest its importance in pathways involving branched-chain fatty acids, which are known to have significant biological roles.

This application note provides a framework for investigating this compound, drawing upon established methodologies for the analysis of similar lipid species. The protocols and workflows detailed below are designed to be adaptable for the specific investigation of this and other branched VLCFA-CoAs.

Applications in Lipidomics Research

The study of this compound and other branched VLCFA-CoAs can provide valuable insights into several areas of biomedical research:

  • Biomarker Discovery: Altered levels of specific branched-chain fatty acids and their CoA esters have been associated with various metabolic disorders. Investigating the profile of these molecules in disease states, such as inborn errors of metabolism, neurodegenerative diseases, and cancer, could lead to the discovery of novel biomarkers for diagnosis and prognosis.

  • Understanding Metabolic Pathways: Elucidating the metabolic fate of this compound can help to map out and understand the intricacies of branched-chain fatty acid metabolism. This includes identifying the enzymes responsible for its synthesis, degradation, and incorporation into complex lipids.

  • Drug Development: Enzymes involved in the metabolism of branched VLCFA-CoAs could serve as potential therapeutic targets. Screening for compounds that modulate the levels of this compound may lead to the development of new drugs for treating metabolic diseases.

  • Nutritional Science: The levels of branched-chain fatty acids can be influenced by diet. Studying the impact of different dietary interventions on the cellular concentrations of this compound can enhance our understanding of nutrient metabolism and its effect on health.[1]

Experimental Protocols

The analysis of VLCFA-CoAs presents analytical challenges due to their low abundance and amphipathic nature. The following protocols are adapted from established methods for long-chain and very-long-chain fatty acyl-CoA analysis and can be optimized for this compound.[2][3]

Extraction of Very-Long-Chain Fatty Acyl-CoAs from Biological Samples

This protocol outlines the extraction of VLCFA-CoAs from tissues or cells.

Materials:

  • Homogenization buffer (e.g., potassium phosphate (B84403) buffer)

  • Internal standards (e.g., a C17-CoA or other odd-chain acyl-CoA not expected to be in the sample)

  • Organic solvent mixture (e.g., isopropanol:acetonitrile:water)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

  • Centrifuge

  • Homogenizer

Procedure:

  • Sample Homogenization: Weigh the frozen tissue or cell pellet and homogenize in ice-cold homogenization buffer.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Protein Precipitation and Extraction: Add the organic solvent mixture to the homogenate to precipitate proteins and extract lipids. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional but Recommended): Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant and wash the cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

G cluster_0 Sample Preparation Sample Biological Sample (Tissue/Cells) Homogenate Homogenization Sample->Homogenate Spike Spike Internal Standard Homogenate->Spike Extract Solvent Extraction & Protein Precipitation Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute

Figure 1: Workflow for the extraction of VLCFA-CoAs.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of the extracted VLCFA-CoAs using a targeted LC-MS/MS approach.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column suitable for lipid analysis

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to separate the acyl-CoAs based on their chain length and polarity.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion of the CoA moiety.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve using a series of known concentrations of a structurally similar standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

G cluster_0 LC-MS/MS Analysis cluster_1 Data Processing ExtractedSample Reconstituted Sample Extract LC Liquid Chromatography (Separation) ExtractedSample->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 2: Workflow for LC-MS/MS analysis and data processing.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative parameters for the analysis of this compound, based on typical values observed for other VLCFA-CoAs in lipidomics studies.[2][3] These values should be optimized for specific instrumentation and experimental conditions.

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI+
MRM Transition (Q1/Q3) To be determined for this compound
Limit of Quantification (LOQ) Estimated in the low nM range (e.g., 1-10 nM)
Linear Range Estimated 1 - 1000 nM

Potential Metabolic Pathway

Branched-chain fatty acids can be derived from the diet or synthesized endogenously. They can be metabolized through pathways similar to straight-chain fatty acids, such as beta-oxidation, or incorporated into more complex lipids like phospholipids (B1166683) and sphingolipids. The presence of a methyl group can influence the physical properties of membranes into which they are incorporated.

G cluster_0 Metabolic Inputs cluster_1 Central Molecule cluster_2 Metabolic Fates Diet Dietary Branched-Chain Fatty Acids BCFA 17-Methylpentacosanoic Acid Diet->BCFA DeNovo De Novo Synthesis DeNovo->BCFA AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase Target_CoA This compound AcylCoA_Synthetase->Target_CoA BetaOx Beta-Oxidation Target_CoA->BetaOx ComplexLipids Incorporation into Complex Lipids Target_CoA->ComplexLipids Signaling Signaling Events Target_CoA->Signaling Membrane Membrane Remodeling ComplexLipids->Membrane

Figure 3: Potential metabolic pathways of this compound.

References

Application Notes and Protocols for the Use of 17-Methylpentacosanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism, identifying disease biomarkers, and in the development of therapeutic agents. Acyl-CoAs are central metabolites in fatty acid metabolism, participating in energy production, lipid biosynthesis, and cellular signaling. Their analysis, however, is challenged by their low abundance and inherent instability. The use of an appropriate internal standard is paramount for reliable quantification by correcting for variability in sample extraction, processing, and instrumental analysis.

This document provides detailed application notes and protocols for the use of 17-Methylpentacosanoyl-CoA as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of long-chain and very-long-chain fatty acyl-CoAs. This compound, a branched-chain fatty acyl-CoA, is an ideal internal standard as it is not naturally abundant in most biological systems, and its structural similarity to endogenous long-chain acyl-CoAs ensures comparable extraction efficiency and ionization response.

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration added to a sample prior to analysis. The IS should be chemically similar to the analyte(s) of interest but distinguishable by the analytical instrument. By monitoring the ratio of the analyte signal to the IS signal, variations introduced during sample preparation and analysis can be normalized, leading to more accurate and precise quantification.

Logical Relationship of Internal Standard Usage

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction IS Internal Standard (this compound) IS->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal IS_Signal IS Signal MS_Detection->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Quantification Absolute Quantification Ratio->Quantification

Caption: Workflow of internal standard-based quantification.

Quantitative Data Summary

The following tables provide representative data for the validation of an LC-MS/MS method for the quantification of a representative very-long-chain fatty acyl-CoA (C24:0-CoA) using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C24:0-CoA1118.8611.845
This compound (IS)1146.9639.948

Table 2: Method Validation Parameters

ParameterC24:0-CoA
Linear Range 0.1 - 50 pmol
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 pmol
Limit of Quantification (LOQ) 0.1 pmol
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Source: this compound is a specialized internal standard and may require custom synthesis. Confirm availability from a reputable supplier.

  • Stock Solution (1 mM): Accurately weigh 1 mg of this compound and dissolve it in an appropriate volume of methanol (B129727) to obtain a 1 mM stock solution.

  • Working Solution (10 µM): Dilute the stock solution with methanol to create a 10 µM working solution.

  • Storage: Store both stock and working solutions at -80°C in amber glass vials to prevent degradation.

Sample Preparation and Extraction

This protocol is designed for the extraction of acyl-CoAs from cultured cells.

  • Cell Lysis:

    • Harvest approximately 1-5 million cells by centrifugation.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 500 µL of ice-cold extraction solvent (e.g., 2:1:0.8 Methanol:Chloroform:Water).

  • Internal Standard Spiking:

    • Add a known amount of the this compound working solution to the cell lysate. The final concentration should be within the linear range of the assay (e.g., 10 pmol).

  • Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes to allow for complete protein precipitation and lipid extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation:

    • Collect the supernatant containing the extracted acyl-CoAs.

    • For a more purified extract, a solid-phase extraction (SPE) step can be incorporated.

Experimental Workflow for Sample Preparation

Cell_Pellet Cell Pellet Add_Solvent Add Extraction Solvent Cell_Pellet->Add_Solvent Spike_IS Spike with This compound Add_Solvent->Spike_IS Vortex Vortex Spike_IS->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant (Acyl-CoA Extract) Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analytes of interest and the internal standard (see Table 1).

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of acyl-CoAs.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM chromatograms for each analyte and the internal standard.

  • Response Ratio Calculation: Calculate the response ratio for each analyte using the following formula:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Calibration Curve: Generate a calibration curve by plotting the response ratio of the standards against their known concentrations.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.

Signaling Pathway Context (Hypothetical)

The accurate measurement of specific acyl-CoAs can be critical in studying metabolic pathways that are altered in disease or in response to drug treatment. For instance, the inhibition of a key enzyme in fatty acid metabolism can lead to the accumulation of its substrate acyl-CoA.

Hypothetical Signaling Pathway Analysis

Drug_X Drug X Enzyme_A Enzyme A Drug_X->Enzyme_A Inhibits Acyl_CoA_2 Very-Long-Chain Acyl-CoA Enzyme_A->Acyl_CoA_2 Acyl_CoA_1 Long-Chain Acyl-CoA Acyl_CoA_1->Enzyme_A IS Internal Standard (this compound) Metabolic_Effect Downstream Metabolic Effect Acyl_CoA_2->Metabolic_Effect

Caption: Monitoring pathway modulation with internal standards.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of long-chain and very-long-chain fatty acyl-CoAs by LC-MS/MS. Its unique structure ensures it does not interfere with endogenous analytes, while its chemical similarity allows for effective normalization of experimental variability. The protocols outlined in this document provide a framework for the successful implementation of this internal standard in metabolic research and drug development, enabling accurate and precise measurements of critical lipid metabolites.

proper handling and storage conditions for 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylpentacosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As a specialized lipid molecule, it is likely involved in various metabolic processes. Very-long-chain fatty acids (VLCFAs) are those with more than 20 carbon atoms and are essential components of complex lipids like sphingolipids and glycerophospholipids.[1][2] They are synthesized from long-chain acyl-CoAs in the endoplasmic reticulum and are degraded in peroxisomes.[2][3][4] Branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[5][6]

Given the limited specific data available for this compound, these application notes and protocols are based on general best practices for handling and storing similar very-long-chain and branched-chain fatty acyl-CoA molecules.

Data Presentation

The following table summarizes the key handling and storage conditions for this compound, extrapolated from data for similar long-chain saturated fatty acyl-CoAs.

ParameterRecommended ConditionNotes
Physical Form Solid (lyophilized powder)Assumed based on long saturated acyl chain.
Storage Temperature (Solid) -20°C or lowerFor long-term stability.
Storage Temperature (In Solution) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Recommended Solvents Methanol (B129727), Ethanol (B145695), ChloroformEnsure the solvent is of high purity.
Solution Stability Limited (days to weeks at -20°C)Thioester bonds can be unstable in solution.
Hygroscopicity HighHandle in a dry environment (e.g., glove box).
Light Sensitivity ModerateStore protected from light.

Experimental Protocols

Receiving and Initial Storage
  • Upon Receipt : Inspect the product to ensure the container is intact and the product is in a solid state.

  • Initial Storage : Immediately store the unopened container at -20°C or below.

Reconstitution and Aliquoting

This protocol is critical for maintaining the integrity of the compound.

  • Preparation : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the thioester bond.

  • Solvent Selection :

    • For most applications, high-purity methanol is a suitable solvent.

    • For lipidomics or cell culture experiments, consider solvents that are compatible with downstream applications (e.g., ethanol or chloroform).

  • Reconstitution Procedure :

    • In a sterile, inert atmosphere (e.g., under argon or nitrogen), add the desired volume of the chosen solvent to the vial containing the solid this compound.

    • Gently vortex or sonicate until the solid is completely dissolved. Avoid vigorous shaking, which can cause degradation.

    • The concentration of the stock solution should be determined based on the experimental requirements. A typical starting concentration might be 1-5 mM.

  • Aliquoting :

    • Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in amber glass vials with Teflon-lined caps.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Store the aliquots at -20°C or -80°C.

Long-Term Storage
  • Solid Form : For the longest shelf life, store this compound as a solid at -20°C or below, protected from light and moisture.

  • In Solution : If stored in solution, use within a few weeks for best results. The stability of acyl-CoA thioesters in solution is limited.

Handling Precautions
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Work Environment : Handle the solid compound in a well-ventilated area or a chemical fume hood. Due to its hygroscopic nature, handling in a dry, inert atmosphere is highly recommended.

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling and Preparation cluster_final_storage Final Storage Receipt Receive Product Initial_Storage Store at <= -20°C Receipt->Initial_Storage Immediate Equilibrate Equilibrate to RT in Desiccator Initial_Storage->Equilibrate Before Use Reconstitute Reconstitute in Organic Solvent Equilibrate->Reconstitute Inert Atmosphere Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Final_Storage Store Aliquots at -20°C or -80°C Aliquot->Final_Storage

Caption: Workflow for handling and storing this compound.

Signaling_Pathway cluster_activation Cellular Uptake and Activation cluster_metabolism Metabolic Fates VLCFA 17-Methylpentacosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Substrate Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Product PPARa PPARα Activation Target_Molecule->PPARa Ligand Lipid_Synthesis Incorporation into Complex Lipids Target_Molecule->Lipid_Synthesis Precursor Peroxisomal_Oxidation Peroxisomal β-oxidation Target_Molecule->Peroxisomal_Oxidation Substrate

References

Unraveling the Role of 17-Methylpentacosanoyl-CoA in Cell Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are pivotal players in cellular metabolism, serving as intermediates in fatty acid synthesis and degradation. Beyond their metabolic functions, specific acyl-CoAs have emerged as critical signaling molecules, modulating protein function and gene expression. This document explores the role of 17-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA, in the context of cell signaling pathways. While direct research on this compound is limited, we can infer its potential functions and provide a framework for its study based on the well-established roles of similar branched-chain and very-long-chain fatty acyl-CoAs.

General Principles of Branched-Chain and Very-Long-Chain Fatty Acyl-CoA Signaling

Branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) are not merely structural components of membranes but also active participants in cellular signaling. Their activated forms, acyl-CoAs, are often the direct effectors.

  • Nuclear Receptor Activation: A key mechanism by which these molecules exert their effects is through the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[1][2] This binding event triggers a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in lipid metabolism and inflammation.

  • Membrane Fluidity and Domain Organization: The incorporation of methyl-branched fatty acids into lipid bilayers alters membrane fluidity and structure.[3][4] This can indirectly influence cell signaling by affecting the localization and activity of membrane-bound receptors and signaling proteins.

  • Precursors for Bioactive Lipids: VLCFAs can be precursors for the synthesis of other signaling lipids, such as ceramides (B1148491) and other sphingolipids, which are involved in processes like apoptosis and cell cycle regulation.[5][6]

Postulated Role of this compound in PPARα Signaling

Based on existing literature for similar molecules, a primary hypothesized signaling role for this compound is the activation of PPARα. This pathway is central to regulating fatty acid oxidation.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17-MP-CoA_ext 17-Methylpentacosanoic Acid 17-MP-CoA_cyt This compound 17-MP-CoA_ext->17-MP-CoA_cyt Acyl-CoA Synthetase PPARa_nuc PPARα 17-MP-CoA_cyt->PPARa_nuc Ligand Binding PPARa_cyt PPARα PPARa_cyt->PPARa_nuc RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc Coactivators_cyt Coactivators PPRE PPRE PPARa_nuc->PPRE Heterodimerization and DNA Binding RXR_nuc->PPRE Heterodimerization and DNA Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Recruitment of Coactivators

Caption: Hypothesized PPARα activation by this compound.

Experimental Protocols

To investigate the role of this compound in cell signaling, a series of experiments can be designed.

Protocol 1: In Vitro PPARα Ligand Binding Assay

This protocol determines if this compound directly binds to and activates PPARα.

Workflow:

Ligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PPARα-LBD - this compound - Known PPARα agonist (e.g., GW7647) - Fluorescent probe Start->Prepare_Reagents Incubate Incubate PPARα-LBD with fluorescent probe and varying concentrations of 17-MP-CoA or control agonist Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data: Calculate Kd value Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro PPARα ligand binding assay.

Methodology:

  • Reagent Preparation:

    • Express and purify the ligand-binding domain (LBD) of human or mouse PPARα.

    • Synthesize or procure this compound.

    • Prepare a stock solution of a known fluorescent PPARα ligand.

  • Assay:

    • In a 96-well plate, add a constant concentration of PPARα-LBD and the fluorescent probe to each well.

    • Add serial dilutions of this compound or a known PPARα agonist (positive control).

    • Incubate at room temperature for 1 hour.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the competitor (this compound).

    • Calculate the dissociation constant (Kd) to determine the binding affinity.

Protocol 2: Cell-Based Reporter Gene Assay

This protocol assesses the ability of this compound to activate PPARα-mediated gene transcription in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2).

    • Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment:

    • Treat the transfected cells with varying concentrations of this compound or a known PPARα agonist for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the fold induction of luciferase activity against the concentration of this compound.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the effect of this compound on the expression of endogenous PPARα target genes.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that endogenously expresses PPARα (e.g., primary hepatocytes or HepG2 cells).

    • Treat cells with this compound for a specified time course (e.g., 6, 12, 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for known PPARα target genes (e.g., CPT1A, ACOX1, CYP4A1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative change in gene expression using the ΔΔCt method.

Quantitative Data Summary

The following table provides a template for summarizing potential quantitative data from the described experiments.

ExperimentParameter MeasuredExpected Outcome with this compound
In Vitro Binding Assay Dissociation Constant (Kd)A low nanomolar to micromolar Kd value would indicate direct, high-affinity binding to PPARα.
Reporter Gene Assay Fold Induction of Luciferase Activity (EC50)A dose-dependent increase in luciferase activity, with a calculable EC50 value.
qRT-PCR Fold Change in mRNA Expression of Target GenesA significant upregulation of PPARα target genes like CPT1A and ACOX1.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to known signaling lipids strongly suggests its potential involvement in cellular signaling, particularly through the PPARα pathway. The protocols outlined here provide a robust framework for researchers to investigate this hypothesis. Future studies could explore its role in other signaling pathways, its impact on membrane biology, and its potential as a therapeutic modulator in metabolic diseases. The analytical methods for detecting and quantifying branched-chain fatty acyl-CoAs in biological samples will be crucial for these investigations.[7][8]

References

Application Notes and Protocols for the Quantification of 17-Methylpentacosanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The quantification of specific acyl-CoA species, such as this compound, in various tissues is essential for understanding their physiological roles and their potential as biomarkers or therapeutic targets in metabolic diseases. This document provides a detailed protocol for the sensitive and specific quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Putative Biosynthetic Pathway of this compound

The biosynthesis of very-long-chain fatty acids (VLCFAs) occurs through the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. For branched-chain VLCFAs like this compound, the initial primer is likely a branched-chain acyl-CoA. The following diagram illustrates a putative pathway for its synthesis.

cluster_0 Mitochondria/Peroxisome cluster_1 Endoplasmic Reticulum Branched-chain Amino Acid Catabolism Branched-chain Amino Acid Catabolism Propionyl-CoA Propionyl-CoA Branched-chain Amino Acid Catabolism->Propionyl-CoA Multiple Steps Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Propionyl-CoA->Branched-chain Acyl-CoA Primer Elongation Cycles Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Fatty Acid Elongase Complex (FAE) Fatty Acid Elongase Complex (FAE) Branched-chain Acyl-CoA Primer->Fatty Acid Elongase Complex (FAE) Substrate This compound This compound Fatty Acid Elongase Complex (FAE)->this compound Sequential Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongase Complex (FAE) 2C Donor

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines the necessary steps for the extraction and quantification of this compound from tissue samples.

Materials and Reagents
  • Tissues: Fresh or frozen tissue samples (e.g., liver, brain, adipose tissue).

  • Internal Standard (IS): Due to the commercial unavailability of this compound, a heavy isotope-labeled version ([¹³C₅]-17-Methylpentacosanoyl-CoA) should be custom-synthesized for use as an internal standard. Alternatively, a structurally similar odd-chain or branched-chain very-long-chain acyl-CoA (e.g., Heptadecanoyl-CoA (C17:0) or a custom-synthesized branched-chain acyl-CoA) can be used, but this will require careful validation of relative quantification.

  • Solvents and Reagents:

Equipment
  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Liquid chromatography system (UPLC or HPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

Experimental Workflow

A Tissue Homogenization B Lipid Extraction A->B Add Extraction Buffer C Solid-Phase Extraction (SPE) B->C Isolate Acyl-CoAs D Sample Reconstitution C->D Elute and Evaporate E LC-MS/MS Analysis D->E Inject into LC-MS/MS F Data Analysis E->F Quantify Peaks

Caption: Experimental workflow for this compound quantification.

Step-by-Step Procedure
  • Sample Preparation and Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9, with 0.5 mM BHT).

    • Spike the sample with the internal standard (e.g., [¹³C₅]-17-Methylpentacosanoyl-CoA) at a known concentration.

    • Homogenize the tissue using a bead beater or other homogenizer until a uniform suspension is achieved. Keep samples on ice throughout this process.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of ultrapure water and vortex again for 1 minute to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, into a new tube.

    • Re-extract the lower organic phase and the protein pellet with another 1 mL of 50% methanol, vortex, centrifuge, and pool the supernatants.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Purification:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the pooled supernatant from the lipid extraction step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 30% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium hydroxide.

    • Dry the eluate under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient:

        • 0-2 min: 5% B

        • 2-15 min: linear gradient to 95% B

        • 15-18 min: hold at 95% B

        • 18-18.1 min: return to 5% B

        • 18.1-22 min: re-equilibration at 5% B

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: The specific precursor and product ions for this compound and its internal standard need to be determined by direct infusion of the synthesized standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.0 Da).

      • Hypothetical MRM Transitions:

        Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
        This compound [Calculated M+H]⁺ [Precursor - 507.0] [To be optimized]

        | [¹³C₅]-17-Methylpentacosanoyl-CoA (IS) | [Calculated M+H]⁺ | [Precursor - 507.0] | [To be optimized] |

      • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and the internal standard using the instrument's software.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve by analyzing known concentrations of the analyte with a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the tissue samples by interpolating the peak area ratios from the standard curve.

    • Normalize the concentration to the initial tissue weight (e.g., pmol/g tissue).

Quantitative Data Presentation

The following table provides a template for summarizing the quantitative results obtained from different tissue types. The values presented are hypothetical and should be replaced with experimental data.

Tissue TypeThis compound (pmol/g tissue)Standard Deviation
Liver[Experimental Value][Experimental Value]
Brain[Experimental Value][Experimental Value]
Adipose[Experimental Value][Experimental Value]
Muscle[Experimental Value][Experimental Value]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various tissue samples. Accurate quantification of this and other VLC-BCFA-CoAs will aid researchers in elucidating their roles in health and disease, potentially leading to the discovery of new biomarkers and therapeutic targets for metabolic disorders. Careful optimization of the extraction and LC-MS/MS parameters, along with the use of an appropriate internal standard, is critical for achieving reliable and reproducible results.

Application Notes and Protocols for the Synthesis of Isotopically Labeled 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled long-chain fatty acyl-CoAs are invaluable tools for studying lipid metabolism, enzymatic pathways, and drug interactions. 17-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA that may play a role in various metabolic processes. This document provides a detailed protocol for the chemical synthesis of isotopically labeled 17-methylpentacosanoic acid, followed by its enzymatic conversion to this compound. The synthetic strategy employs a Grignard reagent-based approach, which offers flexibility in the placement of isotopic labels.

Synthetic Strategy Overview

The synthesis of isotopically labeled 17-methylpentacosanoic acid will be achieved through a convergent synthesis. The key steps involve the synthesis of two main fragments: an isotopically labeled Grignard reagent and a long-chain omega-bromo fatty acid ester. These fragments are then coupled to form the carbon skeleton of the target fatty acid. Subsequent deprotection and conversion to the acyl-CoA yield the final product. For the purpose of this protocol, we will describe the synthesis of [1-13C]-17-Methylpentacosanoic acid.

Experimental Protocols

Part 1: Chemical Synthesis of [1-13C]-17-Methylpentacosanoic Acid

Materials and Reagents:

  • 1-bromo-15-methyl-tricosane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 13CO2 gas (isotopic purity >99%)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1-bromo-15-methyl-tricosane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (15-methyl-tricosylmagnesium bromide).

  • Carboxylation with 13CO2:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Introduce a stream of dry 13CO2 gas over the surface of the stirred solution. The 13CO2 can be generated from Ba13CO3 and concentrated H2SO4 or obtained from a cylinder.

    • Continue the addition of 13CO2 until the exothermic reaction ceases.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride, followed by 2M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude [1-13C]-17-methylpentacosanoic acid.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient to yield the pure fatty acid.

Characterization:

  • The purified [1-13C]-17-methylpentacosanoic acid should be characterized by:

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the position of the 13C label.

Part 2: Enzymatic Synthesis of [1-13C]-17-Methylpentacosanoyl-CoA

Materials and Reagents:

  • [1-13C]-17-methylpentacosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available kit suitable for very-long-chain fatty acids)[1][2]

  • Tris-HCl buffer

  • MgCl2

  • Dithiothreitol (DTT)

  • Triton X-100

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a C18 column[3][4]

Protocol:

  • Preparation of the Fatty Acid Salt:

    • Dissolve the purified [1-13C]-17-methylpentacosanoic acid in a minimal amount of ethanol (B145695).

    • Add an equimolar amount of KOH to form the potassium salt of the fatty acid, which improves its solubility in the aqueous reaction buffer.

    • Remove the ethanol under a stream of nitrogen.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • ATP

      • MgCl2

      • DTT

      • Triton X-100 (to aid in substrate solubilization)

      • Coenzyme A

    • Add the potassium salt of [1-13C]-17-methylpentacosanoic acid to the reaction mixture.

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification of the Acyl-CoA:

    • Stop the reaction by adding acetic acid.

    • Purify the [1-13C]-17-methylpentacosanoyl-CoA from the reaction mixture using solid-phase extraction or by direct injection onto a reverse-phase HPLC column (C18).[3][5]

    • Elute the product using a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.[3][4]

    • Monitor the elution profile by UV absorbance at 260 nm.[3][4]

    • Collect the fraction corresponding to the acyl-CoA peak.

Characterization and Quantification:

  • Confirm the identity of the product by mass spectrometry.

  • Quantify the concentration of the purified acyl-CoA using its molar extinction coefficient at 260 nm.

Data Presentation

Parameter[1-13C]-17-Methylpentacosanoic Acid[1-13C]-17-Methylpentacosanoyl-CoA
Molecular Formula C26H5113COOHC47H85N7O17P3S13C
Molecular Weight 397.7 g/mol (approx.)1162.2 g/mol (approx.)
Isotopic Purity >99%>99%
Chemical Purity (HPLC) >98%>95%
Yield (Chemical Synthesis) 60-70%-
Yield (Enzymatic Synthesis) -70-80%
Storage Conditions -20°C-80°C

Diagrams

Synthesis_Workflow cluster_chemical Part 1: Chemical Synthesis cluster_enzymatic Part 2: Enzymatic Synthesis Bromo 1-bromo-15-methyl-tricosane Mg Mg / Diethyl Ether Bromo->Mg Reaction Grignard 15-methyl-tricosylmagnesium bromide Mg->Grignard Carboxylation Carboxylation Grignard->Carboxylation CO2 13CO2 CO2->Carboxylation Crude_FA Crude [1-13C]-17-Methyl- pentacosanoic Acid Carboxylation->Crude_FA Purification1 Silica Gel Chromatography Crude_FA->Purification1 Pure_FA Pure [1-13C]-17-Methyl- pentacosanoic Acid Purification1->Pure_FA Enzymatic_Reaction Enzymatic Ligation Pure_FA->Enzymatic_Reaction CoA Coenzyme A CoA->Enzymatic_Reaction ATP ATP ATP->Enzymatic_Reaction Enzyme Long-chain Acyl-CoA Synthetase Enzyme->Enzymatic_Reaction Crude_AcylCoA Crude [1-13C]-17-Methyl- pentacosanoyl-CoA Enzymatic_Reaction->Crude_AcylCoA Purification2 HPLC Purification Crude_AcylCoA->Purification2 Final_Product Pure [1-13C]-17-Methyl- pentacosanoyl-CoA Purification2->Final_Product

Caption: Workflow for the synthesis of isotopically labeled this compound.

Signaling_Pathway_Placeholder Fatty_Acid Long-Chain Fatty Acid (e.g., 17-Methylpentacosanoic Acid) Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (ACSL) Fatty_Acid->Acyl_CoA_Synthetase + CoA + ATP Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoA + AMP + PPi Beta_Oxidation β-Oxidation (Mitochondria) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) (Endoplasmic Reticulum) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Signaling Signaling Pathways Acyl_CoA->Signaling

Caption: Metabolic fate of this compound.

References

Application Notes and Protocols for In Vitro Functional Assays of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17-Methylpentacosanoyl-CoA is a saturated, branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As an activated fatty acid, it is presumed to be a key intermediate in lipid metabolism. Its structure suggests potential involvement in several cellular processes:

  • Energy Metabolism: It may serve as a substrate for β-oxidation within mitochondria and/or peroxisomes to produce acetyl-CoA for the TCA cycle and generate ATP.[1][2] The methyl branch may require specific enzymatic steps, similar to the metabolism of other branched-chain fatty acids like phytanic and pristanic acid.[3]

  • Lipid Synthesis: It can act as a building block for the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides, which are essential components of cellular membranes and energy storage depots.[4][5]

  • Cellular Signaling and Regulation: Acyl-CoAs can function as allosteric regulators of enzymes or as ligands for nuclear receptors, thereby influencing gene transcription and cellular signaling pathways.[6][7][8][9] For instance, various acyl-CoAs have been shown to modulate the activity of enzymes like lipoxygenases and acetyl-CoA carboxylase.[6][10]

These application notes provide detailed protocols for a selection of in vitro assays designed to elucidate the synthesis, catabolism, and regulatory functions of this compound.

Acyl-CoA Synthetase (ACS) Activity Assay

Application: This assay is designed to identify and characterize enzymes that catalyze the formation of this compound from its free fatty acid precursor, 17-methylpentacosanoic acid. Long-chain acyl-CoA synthetases (ACS) are essential enzymes that "activate" fatty acids for their subsequent metabolic roles.[7] This protocol is adapted from a sensitive radiometric assay method.[7]

Experimental Protocol

Principle: The assay measures the activity of ACS by quantifying the conversion of radiolabeled 17-methylpentacosanoic acid into its CoA thioester. The distinct partitioning properties of the fatty acid (substrate) and the acyl-CoA (product) in a biphasic solvent system allow for their separation, and the radioactivity in the aqueous phase containing the acyl-CoA is measured by scintillation counting.[7]

Reagents and Materials:

  • HEPES buffer (1 M, pH 7.4)

  • ATP (100 mM)

  • Coenzyme A (CoA-SH) (10 mM)

  • MgCl₂ (100 mM)

  • Triton X-100 (10% w/v)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • [³H]-17-methylpentacosanoic acid (custom synthesis required)

  • Unlabeled 17-methylpentacosanoic acid

  • Enzyme source (e.g., cell lysate, tissue homogenate, or purified enzyme)

  • Dole's Reagent: Isopropanol:Heptane (B126788):1 M H₂SO₄ (40:10:1 v/v/v)

  • Heptane

  • Scintillation fluid

  • Scintillation vials and counter

Procedure:

  • Substrate Preparation: Prepare a 1 mM stock solution of [³H]-17-methylpentacosanoic acid complexed with BSA in a suitable buffer. The specific activity should be optimized based on enzyme activity.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix in a microcentrifuge tube. The final concentrations in a 100 µL reaction should be:

    • 100 mM HEPES, pH 7.4

    • 10 mM ATP

    • 0.5 mM CoA-SH

    • 10 mM MgCl₂

    • 0.01% Triton X-100

    • 100 µM [³H]-17-methylpentacosanoic acid-BSA complex

  • Enzyme Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding 10-20 µL of the enzyme source.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 500 µL of Dole's Reagent.

  • Phase Separation:

    • Add 300 µL of heptane and 300 µL of deionized water.

    • Vortex vigorously for 15 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the [³H]-17-Methylpentacosanoyl-CoA.

  • Quantification:

    • Carefully transfer a known volume (e.g., 200 µL) of the lower aqueous phase to a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the enzyme in nmol/min/mg protein using the specific activity of the radiolabeled substrate and the protein concentration of the enzyme source.

Data Presentation

Table 1: Kinetic Parameters for this compound Synthesis

Enzyme Source Substrate K_m (µM) V_max (nmol/min/mg)
Enter Data 17-methylpentacosanoic acid Enter Data Enter Data
Enter Data Coenzyme A Enter Data Enter Data

| Enter Data | ATP | Enter Data | Enter Data |

Visualization

ACS_Workflow sub Prepare Substrate ([³H]-17-methylpentacosanoic acid + BSA) mix Prepare Reaction Mix (Buffer, ATP, CoA, MgCl₂) enzyme Add Enzyme Source (e.g., Cell Lysate) mix->enzyme 1. Combine Reagents incubate Incubate at 37°C enzyme->incubate 2. Initiate Reaction stop Stop Reaction (Add Dole's Reagent) incubate->stop 3. Terminate separate Phase Separation (Heptane + Water, Centrifuge) stop->separate 4. Extract quantify Quantify Radioactivity (Aqueous Phase Scintillation Counting) separate->quantify 5. Measure analyze Calculate ACS Activity quantify->analyze 6. Analyze

Caption: Workflow for the radiometric Acyl-CoA Synthetase (ACS) assay.

Fatty Acid β-Oxidation (FAO) Assay

Application: This assay determines whether this compound can be catabolized via the fatty acid β-oxidation pathway to generate reducing equivalents (NADH and FADH₂). Given its very-long-chain and branched nature, oxidation may occur in both peroxisomes and mitochondria. This protocol measures the rate of oxygen consumption, which is coupled to the re-oxidation of NADH and FADH₂ by the electron transport chain (ETC).[11][12][13]

Experimental Protocol

Principle: Live cells are provided with 17-methylpentacosanoic acid, which is converted intracellularly to this compound. The subsequent β-oxidation of this molecule produces FADH₂ and NADH, which donate electrons to the ETC, consuming oxygen in the process. The rate of oxygen consumption is measured in real-time using a fluorescence-based oxygen sensor.[11][13] Modulators like etomoxir (B15894) (CPT1 inhibitor) and FCCP (uncoupler) can be used to confirm the reliance on mitochondrial FAO.[12][13]

Reagents and Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes)

  • 96-well microplate suitable for fluorescence readers

  • Culture medium, glucose-free DMEM

  • L-Carnitine (50 mM stock)

  • 17-methylpentacosanoic acid

  • Fatty acid-free BSA

  • Extracellular O₂ Consumption Reagent (e.g., from a commercial kit)

  • Etomoxir (CPT1 inhibitor)

  • FCCP (mitochondrial uncoupler)

  • High Sensitivity Mineral Oil

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[11]

    • Optional: To increase reliance on FAO, incubate cells in glucose-deprivation media (e.g., DMEM with 1 mM glucose, 1 mM L-glutamine, 0.5 mM L-Carnitine) for 12-16 hours before the assay.[11][12]

  • Substrate Preparation: Prepare a 10X substrate solution by complexing 1.5 mM 17-methylpentacosanoic acid with BSA.

  • Assay Setup:

    • Wash cells twice with pre-warmed FA-Free Measurement Media (Base media with 0.5 mM L-Carnitine and 2.5 mM glucose).[11]

    • Add 90 µL of pre-warmed FA Measurement Media (FA-Free Media + 150 µM 17-methylpentacosanoic acid-BSA) to each well.

    • Add 10 µL of compounds to be tested (e.g., vehicle, Etomoxir as a negative control, FCCP for maximal respiration).

  • Measurement:

    • Immediately before reading, add the Extracellular O₂ Consumption Reagent to each well according to the manufacturer's instructions.

    • Seal each well with 100 µL of High Sensitivity Mineral Oil to prevent oxygen diffusion from the air.[11]

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically (e.g., every 1-2 minutes for 1-2 hours) according to the kit's recommended excitation/emission wavelengths.

  • Data Analysis: The rate of increase in fluorescence is proportional to the oxygen consumption rate (OCR). Calculate the OCR for each condition (slope of the kinetic curve). Compare the OCR in the presence of 17-methylpentacosanoic acid to the basal rate and to wells treated with inhibitors.

Data Presentation

Table 2: Oxygen Consumption Rate (OCR) during Metabolism of this compound

Cell Line Condition OCR (RFU/min) % Change from Basal
Enter Data Basal (No Substrate) Enter Data -
Enter Data + 17-methylpentacosanoic acid Enter Data Enter Data
Enter Data + 17-methylpentacosanoic acid + Etomoxir Enter Data Enter Data

| Enter Data | + 17-methylpentacosanoic acid + FCCP | Enter Data | Enter Data |

Visualization

FAO_Pathway Potential FAO Pathway for a Branched VLCFA cluster_peroxisome Peroxisome cluster_mito Mitochondrion p_vlcfa This compound (VLCFA-CoA) p_oxid α/β-Oxidation Cycles p_vlcfa->p_oxid p_scfa Shortened Acyl-CoA + Acetyl-CoA p_oxid->p_scfa m_import CPT1/CPT2 Carnitine Shuttle p_scfa->m_import Transport to Mitochondria m_oxid β-Oxidation Spiral m_import->m_oxid Import m_acetyl Acetyl-CoA m_oxid->m_acetyl m_etc Electron Transport Chain (O₂ Consumption) m_oxid->m_etc FADH₂ m_tca TCA Cycle m_acetyl->m_tca m_tca->m_etc NADH, FADH₂

Caption: Branched VLCFA oxidation involves both peroxisomes and mitochondria.

Enzyme Inhibition Assay: Lipoxygenase (LOX)

Application: To determine if this compound can act as a modulator of enzyme activity. Acyl-CoAs have been identified as inhibitors of various enzymes, including lipoxygenases (LOX), which are involved in inflammatory signaling.[6][14] This assay tests whether this compound inhibits LOX activity.

Experimental Protocol

Principle: Lipoxygenase catalyzes the oxygenation of polyunsaturated fatty acids (e.g., arachidonic acid) to form hydroperoxy derivatives. The formation of the conjugated diene product can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[6] The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory potential and calculate the IC₅₀ value.

Reagents and Materials:

  • Purified human lipoxygenase isozyme (e.g., h15-LOX-1, h5-LOX)

  • Reaction Buffer (e.g., 25 mM HEPES, pH 7.5)

  • Arachidonic acid (substrate)

  • This compound

  • UV/Vis spectrophotometer and quartz cuvettes or UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a range of concentrations of this compound in the reaction buffer.

  • Assay Reaction:

    • In a cuvette or microplate well, combine 1 mL of reaction buffer, the desired concentration of this compound (inhibitor), and a specific amount of the LOX enzyme (e.g., 0.1-0.3 µM).[6]

    • Pre-incubate the mixture for 5 minutes at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, arachidonic acid (e.g., to a final concentration of 10-30 µM).

    • Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Perform the assay with a range of this compound concentrations.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation

Table 3: Inhibitory Effect of this compound on Lipoxygenase Isozymes

LOX Isozyme Substrate This compound IC₅₀ (µM) Type of Inhibition
h5-LOX Arachidonic Acid Enter Data Enter Data
h12-LOX Arachidonic Acid Enter Data Enter Data
h15-LOX-1 Arachidonic Acid Enter Data Enter Data

| h15-LOX-2 | Arachidonic Acid | Enter Data | Enter Data |

Visualization

Enzyme_Inhibition E Enzyme (LOX) ES Enzyme- Substrate Complex E->ES P Product E->P EI Enzyme- Inhibitor Complex E->EI S Substrate (Arachidonic Acid) S->ES I Inhibitor (17-Methyl- pentacosanoyl-CoA) I->EI ES->E k_cat EI->E Blocks Binding

Caption: Model of competitive enzyme inhibition by this compound.

Nuclear Receptor (NR) Activation Assay

Application: To investigate whether this compound can function as a ligand for nuclear receptors, which are key transcriptional regulators of metabolism. Fatty acids and their derivatives are known endogenous ligands for receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[15][16][17] This cell-based reporter assay measures the ability of the compound to activate a specific nuclear receptor.

Experimental Protocol

Principle: A host cell line that does not express the nuclear receptor of interest is co-transfected with two plasmids:

  • An expression vector containing the full-length cDNA for the nuclear receptor (e.g., PPARα, PPARγ).

  • A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of the specific hormone response element (HRE) for that receptor. When the cells are treated with a ligand (e.g., this compound), it binds to the expressed receptor, which then binds to the HRE and drives the expression of luciferase. The resulting light output is proportional to receptor activation.

Reagents and Materials:

  • Host cell line (e.g., HEK293T, CV-1)

  • NR expression plasmid (e.g., pCMX-hPPARα)

  • Reporter plasmid (e.g., pGL3-PPRE-luc)

  • Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Known agonist for the NR (positive control, e.g., GW7647 for PPARα)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Plate host cells in a 96-well plate.

    • Co-transfect the cells with the NR expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Remove the transfection medium.

    • Add fresh medium containing various concentrations of this compound, a known agonist (positive control), or vehicle (negative control).

    • Incubate for another 18-24 hours.

  • Lysis and Measurement:

    • Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.

    • Measure Firefly luciferase activity in the cell lysate using a luminometer.

    • Measure Renilla luciferase activity in the same lysate to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the Firefly luciferase reading by the Renilla luciferase reading for each well.

    • Plot the fold activation (relative activity of treated sample / relative activity of vehicle control) against the logarithm of the compound concentration.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the dose-response curve.

Data Presentation

Table 4: Activation of Nuclear Receptors by this compound

Nuclear Receptor Positive Control EC₅₀ of Positive Control (nM) EC₅₀ of this compound (µM) Max Fold Activation
PPARα GW7647 Enter Data Enter Data Enter Data
PPARγ Rosiglitazone Enter Data Enter Data Enter Data

| RXRα | 9-cis-Retinoic Acid | Enter Data | Enter Data | Enter Data |

Visualization

NR_Signaling cluster_cell Cell cluster_cyto cluster_nuc Nucleus L Ligand (17-Methyl- pentacosanoyl-CoA) NR Nuclear Receptor (e.g., PPARα) L->NR 1. Binding L_NR Ligand-NR Complex RXR RXR HET PPARα-RXR Heterodimer RXR->HET L_NR->HET 2. Heterodimerization HRE HRE (Response Element) HET->HRE 3. DNA Binding GENE Target Gene Transcription (e.g., Luciferase Reporter) HRE->GENE 4. Activation

Caption: Pathway for nuclear receptor activation by a potential ligand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 17-Methylpentacosanoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main approaches for the synthesis of this compound: a fully enzymatic approach and a chemo-enzymatic approach.

  • Enzymatic Synthesis: This method involves the use of a fatty acid elongase system, typically in a cell-free preparation (e.g., microsomes) containing the necessary enzymes. The synthesis starts with a shorter branched-chain acyl-CoA precursor, which is then elongated using malonyl-CoA as the two-carbon donor. Key enzymes in this process are the very-long-chain fatty acid elongases (ELOVLs), particularly ELOVL1 and ELOVL3, which have been shown to elongate branched-chain acyl-CoAs.

  • Chemo-enzymatic Synthesis: This approach involves two main steps. First, the free fatty acid, 17-methylpentacosanoic acid, is chemically synthesized. This can be achieved through methods like the coupling of two alkyl units. Following chemical synthesis and purification of the free fatty acid, an acyl-CoA synthetase is used to enzymatically ligate Coenzyme A (CoA) to the fatty acid, forming the final product.

Q2: Which ELOVL enzyme should I use for the elongation of a branched-chain precursor to this compound?

Research indicates that ELOVL1, ELOVL3, and ELOVL7 are involved in the elongation of saturated branched-chain acyl-CoAs.[1] Specifically, ELOVL3 is highly active in elongating iso- and anteiso-C17:0 acyl-CoAs, while ELOVL1 can elongate C23:0 branched-chain acyl-CoAs to C25:0.[1] Therefore, a microsomal preparation from a tissue source known to express high levels of these elongases, or a recombinant system expressing these specific enzymes, would be ideal.

Q3: What are the critical factors affecting the yield of the enzymatic elongation reaction?

Several factors can significantly impact the yield of the enzymatic elongation:

  • Substrate Purity: The purity of the initial branched-chain acyl-CoA precursor and malonyl-CoA is crucial. Impurities can inhibit the elongase enzymes.

  • Enzyme Activity: The activity of the ELOVL enzymes and the associated reductases and dehydratases in the microsomal preparation is a key determinant of yield.

  • Cofactor Availability: The elongation process requires NADPH as a reductant.[2] Ensuring an adequate and regenerating supply of NADPH is essential.

  • Reaction Conditions: pH, temperature, and incubation time must be optimized. The optimal pH for fatty acid elongation is typically around 7.0.[2]

  • Substrate Concentrations: The concentrations of the precursor acyl-CoA and malonyl-CoA need to be optimized to ensure saturation of the enzymes without causing substrate inhibition.

Q4: What are common challenges in the chemical synthesis of the 17-methylpentacosanoic acid precursor?

The chemical synthesis of very-long-chain fatty acids like 17-methylpentacosanoic acid can be challenging due to their physical properties. These molecules are often waxy solids with low solubility in both water and common organic solvents, which can complicate handling and purification.[3] The synthesis may involve multiple steps, including coupling reactions of alkyl units, which require careful control of reaction conditions to achieve good yields.

Q5: How can I purify the final this compound product?

Purification of long-chain acyl-CoAs is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).[3][4] A C18 column is commonly used with a gradient elution system. The mobile phase often consists of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[3] Detection is usually performed by monitoring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.

Troubleshooting Guides

Issue 1: Low or No Yield in Enzymatic Synthesis

Question: I am attempting to synthesize this compound using a microsomal preparation, but I am getting very low or no product. What could be the problem?

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Inactive Enzymes Verify the activity of your microsomal preparation.Use a standard substrate for very-long-chain fatty acid elongation (e.g., C18:0-CoA) to confirm that the elongase complex is active. If there is no activity, prepare fresh microsomes.
Sub-optimal Precursor Ensure the correct branched-chain precursor is used.The synthesis of this compound requires a suitable branched-chain starter. Based on the elongation of other branched-chain fatty acids, a shorter iso- or anteiso-acyl-CoA is a likely precursor.[1]
Insufficient Cofactors Check the concentration and stability of NADPH.The fatty acid elongation cycle involves two reduction steps that are dependent on NADPH.[5] An NADPH regenerating system can be included in the reaction mixture to maintain a sufficient supply.
Incorrect Reaction Buffer Verify the pH and composition of your reaction buffer.The optimal pH for the microsomal fatty acid elongation system is around 7.0.[2] Deviations from this can significantly reduce enzyme activity.
Substrate Degradation Check for the presence of acyl-CoA hydrolases in your preparation.Microsomal preparations can contain enzymes that degrade acyl-CoAs. Including inhibitors of these hydrolases may improve the yield.
Issue 2: Incomplete Elongation in Enzymatic Synthesis

Question: I am seeing the formation of shorter-chain acyl-CoAs but not the desired this compound. What is causing the incomplete elongation?

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Insufficient Malonyl-CoA Increase the concentration of malonyl-CoA.Malonyl-CoA is the donor of the two-carbon units for elongation. If its concentration is limiting, the elongation process will be inefficient.
Steric Hindrance Consider the structure of your branched-chain precursor.The methyl branch on the acyl chain could cause steric hindrance, reducing the efficiency of the elongase enzymes, particularly for longer chain lengths. Using an alternative precursor or a different ELOVL isoform might be necessary.
Feedback Inhibition Analyze the accumulation of intermediate products.High concentrations of intermediate acyl-CoAs could potentially inhibit the elongase enzymes. Optimizing reaction time and substrate concentrations can help mitigate this.
Low ELOVL1 Activity Ensure the presence and activity of ELOVL1.ELOVL1 is known to be involved in the elongation of very-long-chain branched-chain fatty acids to C25:0.[1] If your enzyme preparation lacks sufficient ELOVL1 activity, the elongation may stall at shorter chain lengths.
Issue 3: Low Yield in Chemo-Enzymatic Synthesis (Acyl-CoA Synthetase Step)

Question: I have successfully synthesized 17-methylpentacosanoic acid, but the subsequent enzymatic ligation of CoA is giving a low yield. What could be the issue?

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Poor Substrate Solubility Improve the solubility of the free fatty acid.Very-long-chain fatty acids have poor aqueous solubility.[3] The reaction may need to be carried out in the presence of a mild, non-denaturing detergent or a co-solvent to ensure the fatty acid is available to the enzyme.
Incorrect Acyl-CoA Synthetase Use an acyl-CoA synthetase with appropriate substrate specificity.Different acyl-CoA synthetase isoforms have preferences for fatty acids of different chain lengths and structures. A very-long-chain acyl-CoA synthetase (ACSVL) should be used.[6]
Enzyme Inhibition Check for inhibitory contaminants from the chemical synthesis.Impurities from the chemical synthesis of the fatty acid can inhibit the acyl-CoA synthetase. Ensure the free fatty acid is highly purified before the enzymatic reaction.
Suboptimal Reaction Conditions Optimize the reaction buffer, pH, and temperature.The activity of acyl-CoA synthetases is dependent on factors such as pH and the concentration of ATP and Mg2+.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on typical in vitro fatty acid elongation assays.

Materials:

  • Microsomal preparation from a suitable source (e.g., liver, or cells expressing ELOVL1 and ELOVL3)

  • Branched-chain acyl-CoA precursor (e.g., iso-C18:0-CoA)

  • Malonyl-CoA

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM MgCl2 and 1 mM DTT)

  • Stopping Solution (e.g., a solution to quench the reaction and allow for extraction)

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction would contain:

    • 50 µL of 2x Reaction Buffer

    • 10 µL of microsomal preparation (protein concentration to be optimized)

    • 10 µL of branched-chain acyl-CoA precursor (concentration to be optimized)

    • 10 µL of malonyl-CoA (concentration to be optimized)

    • 10 µL of NADPH (concentration to be optimized)

    • Add water to a final volume of 100 µL.

  • Initiate the reaction by transferring the tubes to a 37°C water bath.

  • Incubate for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the acyl-CoAs from the reaction mixture.

  • Analyze the products by reverse-phase HPLC, monitoring at 260 nm.

Quantitative Data Summary (Hypothetical):

Precursor Acyl-CoA (µM)Malonyl-CoA (µM)NADPH (mM)Incubation Time (min)Yield of C26-Branched Acyl-CoA (%)
10501305
2010023015
2020026025
4020026020 (potential substrate inhibition)
Protocol 2: Chemo-enzymatic Synthesis - Acyl-CoA Synthetase Reaction

This protocol outlines the enzymatic conversion of the free fatty acid to its CoA ester.

Materials:

  • Purified 17-methylpentacosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Very-long-chain acyl-CoA synthetase (ACSVL)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • Solubilizing agent (e.g., a mild non-ionic detergent)

Procedure:

  • Prepare a solution of 17-methylpentacosanoic acid with the solubilizing agent to ensure it is in solution.

  • In a reaction tube, combine the reaction buffer, ATP, CoA, and the solubilized fatty acid.

  • Initiate the reaction by adding the ACSVL enzyme.

  • Incubate at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

  • Stop the reaction, for example, by adding acid to precipitate the protein.

  • Purify the this compound from the reaction mixture using reverse-phase HPLC.

Quantitative Data Summary (Hypothetical):

Fatty Acid (µM)CoA (mM)ATP (mM)Enzyme (µg)Yield of Acyl-CoA (%)
500.55140
100110275
200110260 (potential substrate insolubility/inhibition)

Visualizations

Enzymatic_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Elongation Reaction cluster_2 Analysis Microsomes Microsomes Incubation Incubate at 37°C Microsomes->Incubation Precursor_Acyl_CoA Branched-Chain Acyl-CoA Precursor Precursor_Acyl_CoA->Incubation Malonyl_CoA Malonyl_CoA Malonyl_CoA->Incubation NADPH NADPH NADPH->Incubation Extraction Acyl-CoA Extraction Incubation->Extraction HPLC RP-HPLC Analysis Extraction->HPLC

Caption: Workflow for the enzymatic synthesis of this compound.

Chemo_Enzymatic_Workflow Chemical_Synthesis Chemical Synthesis of 17-methylpentacosanoic acid Purification_FA Purification of Free Fatty Acid Chemical_Synthesis->Purification_FA Enzymatic_Ligation Enzymatic Ligation with Acyl-CoA Synthetase Purification_FA->Enzymatic_Ligation Purification_AcylCoA Purification of This compound (RP-HPLC) Enzymatic_Ligation->Purification_AcylCoA Troubleshooting_Low_Yield Start Low/No Yield Check_Enzyme Is the enzyme preparation active? Start->Check_Enzyme Check_Substrates Are substrates pure and at optimal concentrations? Check_Enzyme->Check_Substrates Yes Solution_Enzyme Prepare fresh enzyme Check_Enzyme->Solution_Enzyme No Check_Cofactors Is NADPH present and regenerating? Check_Substrates->Check_Cofactors Yes Solution_Substrates Optimize substrate concentrations Check_Substrates->Solution_Substrates No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Cofactors->Check_Conditions Yes Solution_Cofactors Add NADPH regenerating system Check_Cofactors->Solution_Cofactors No Solution_Conditions Adjust buffer pH and incubation temp Check_Conditions->Solution_Conditions No

References

Technical Support Center: Mass Spectrometry of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal or other issues during the mass spectrometry analysis of 17-Methylpentacosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing specific advice to resolve issues related to poor signal, inconsistent results, and other challenges in the mass spec analysis of this compound.

Q1: I am not seeing any signal, or the signal for my this compound is extremely low. What are the first things I should check?

A1: When no or very low signal is detected, a systematic check of your instrument and sample is crucial. Start with the most common and easily solvable issues.

  • Verify Instrument Calibration: Ensure your mass spectrometer has been recently and successfully calibrated. Inaccurate calibration can lead to the instrument not detecting ions at the expected mass-to-charge ratio (m/z).[1]

  • Check ESI Spray Stability: Visually inspect the electrospray needle. An unstable or sputtering spray is a primary cause of poor signal.[1] This can be due to a clog in the needle, improper positioning, or issues with the solvent flow.

  • Confirm Sample Integrity: Very-long-chain fatty acyl-CoAs can be unstable and prone to degradation. Ensure your sample has been properly stored and handled to avoid hydrolysis. Re-prepare a fresh sample if there is any doubt.

  • Solubility Issues: this compound is a large, hydrophobic molecule. Poor solubility in the injection solvent can lead to low signal. A solvent mixture such as methanol/water/chloroform (50:45:5, v/v/v) can help keep VLCFA-CoAs in solution.[2]

Q2: My signal is inconsistent between injections. What could be causing this variability?

A2: Inconsistent signal intensity is often related to issues with sample preparation, chromatography, or ion suppression.

  • Sample Carryover: Acyl-CoAs, especially long-chain species, can adsorb to surfaces in the autosampler and LC system, leading to carryover between injections. Implement rigorous needle washes between samples.[1] Running blank injections can help identify and quantify the extent of carryover.

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of your analyte.[3][4] Ensure your chromatographic method provides adequate separation of this compound from other abundant lipids.

  • Batch Effects: Variations in sample extraction efficiency between different batches can introduce variability. Using an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, can help normalize for these differences.[3]

Q3: I am detecting a peak at the correct mass, but the signal-to-noise ratio is poor. How can I improve it?

A3: A low signal-to-noise ratio can be addressed by optimizing both the chromatographic separation and the mass spectrometer settings.

  • Optimize ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings. Carefully optimize parameters such as spray voltage, capillary temperature, and gas flows. For VLCFA-CoAs, a higher source temperature may be beneficial.[2][5] Refer to the tables below for recommended starting points.

  • Choose the Right Ionization Mode: For acyl-CoAs, positive ion mode ESI is often more sensitive than negative ion mode.[2]

  • Enhance Chromatographic Peak Shape: Poor peak shape can diminish signal intensity. Ensure your mobile phase composition is optimal for long-chain acyl-CoAs. The use of ion-pairing reagents is generally discouraged due to potential signal suppression; high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been used successfully.

Q4: I am concerned about in-source fragmentation. How can I identify and minimize it?

A4: In-source fragmentation (ISF) is a common issue in lipidomics where molecules fragment within the ion source before mass analysis, potentially leading to misinterpretation of the data.[3]

  • Characteristic Fragments: Acyl-CoAs have a well-defined fragmentation pattern. In positive ion mode, a characteristic neutral loss of 507 Da is commonly observed.[6][7][8] The presence of this and other expected fragments can help confirm the identity of your analyte. The other major fragment ion corresponds to the adenosine (B11128) phosphate (B84403) moiety at m/z 428.[7][8]

  • Optimize Source Conditions: High source energies can increase in-source fragmentation. Systematically evaluate and optimize your ESI source parameters to find a balance between efficient ionization and minimal fragmentation.

  • Chromatographic Separation: Good chromatographic separation is key, as it helps to distinguish true precursor ions from in-source fragments that may have the same m/z as other lipids in your sample.

Data Presentation: Optimized ESI-MS/MS Parameters

The following tables provide recommended starting parameters for the analysis of very-long-chain fatty acyl-CoAs, based on successful methods reported in the literature. These should be used as a starting point for your own method optimization.

Table 1: ESI Source Parameters for VLCFA-CoA Analysis

ParameterRecommended SettingPurpose
Ionization ModePositiveGenerally provides higher sensitivity for acyl-CoAs.[2]
ESI Needle Voltage5.5 kVOptimizes the electrospray process for efficient ion generation.[2]
Turbo V ESI Source Temp.350°CAids in the desolvation of the analyte ions.[2]
Nebulizer Gas (Gas 1)35 (arbitrary units)Assists in the formation of a fine spray.[2]
Desolvation Gas (Gas 2)25 (arbitrary units)Helps to evaporate the solvent from the droplets.[2]
Curtain Gas15 (arbitrary units)Prevents neutral molecules from entering the mass analyzer.[2]
Interface HeaterOn (100°C)Maintains a consistent temperature at the MS interface.[2]

Table 2: MS/MS Parameters for VLCFA-CoA Analysis

ParameterDescription
Precursor Ion[M+H]⁺ of this compound
Product Ion (for MRM)Result of neutral loss of 507.0 Da from the precursor ion.[6][7][8]
Collision GasNitrogen (Medium setting)
Declustering Potential (DP)Optimize for maximum precursor ion intensity.
Collision Energy (CE)Optimize for maximum product ion intensity.
Collision Cell Exit Potential (CXP)Optimize for maximum product ion intensity.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of VLCFA-CoAs

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs from biological samples.

  • Homogenization: Homogenize the tissue or cell sample on ice in a freshly prepared solution of 100 mM potassium phosphate monobasic (pH 4.9) and an organic solvent mixture such as acetonitrile:2-propanol:methanol (3:1:1). Include an appropriate internal standard (e.g., C17:0-CoA) in the homogenization buffer.

  • Extraction: Vortex the homogenate, sonicate, and then centrifuge at a high speed (e.g., 16,000 x g) at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the organic solvent mixture, and the supernatants combined.

  • Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS injection, such as methanol:water (1:1, v/v). Centrifuge to remove any particulate matter before transferring to an autosampler vial.

Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.

  • Chromatography:

    • Column: Use a C18 or C8 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[9]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[9]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]

    • Gradient: Develop a gradient that effectively separates very-long-chain acyl-CoAs. An example gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the hydrophobic analytes, and then re-equilibrates the column.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.[9]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[2]

  • Mass Spectrometry:

    • Ionization: Use a heated electrospray ionization (HESI) source in positive ion mode.

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the [M+H]⁺ precursor ion to the characteristic product ion (neutral loss of 507 Da).

    • Optimization: Optimize all source and MS/MS parameters as described in Tables 1 and 2 using a standard solution of a similar very-long-chain acyl-CoA.

Visualizations

Troubleshooting Workflow

G Troubleshooting Poor Signal for this compound Start Poor or No Signal Check_Spray Check ESI Spray Stability Start->Check_Spray Check_Cal Verify MS Calibration Start->Check_Cal Check_Sample Assess Sample Quality (Age, Solubility) Start->Check_Sample Spray_Issue Spray Unstable/ Sputtering? Check_Spray->Spray_Issue Cal_Issue Calibration Failed? Check_Cal->Cal_Issue Sample_Issue Sample Old or Insoluble? Check_Sample->Sample_Issue Spray_Issue->Check_Cal No Fix_Spray Clean/Replace ESI Needle, Check Solvent Flow Spray_Issue->Fix_Spray Yes Cal_Issue->Check_Sample No Fix_Cal Recalibrate Mass Spectrometer Cal_Issue->Fix_Cal Yes Fix_Sample Prepare Fresh Sample, Optimize Solvent Sample_Issue->Fix_Sample Yes Optimize_MS Optimize MS Parameters (Voltages, Temps, Gas) Sample_Issue->Optimize_MS No Signal_OK Signal Improved Fix_Spray->Signal_OK Fix_Cal->Signal_OK Fix_Sample->Signal_OK Optimize_LC Optimize LC Method (Gradient, Column) Optimize_MS->Optimize_LC Check_IS Review Internal Standard Use Optimize_LC->Check_IS Check_IS->Signal_OK

Caption: A flowchart for systematic troubleshooting of poor MS signal.

Experimental Workflow

G General Workflow for VLCFA-CoA Analysis Sample_Prep Sample Preparation (Homogenization & Extraction) LC_Sep LC Separation (Reversed-Phase C8/C18) Sample_Prep->LC_Sep ESI_Ion Electrospray Ionization (Positive Mode HESI) LC_Sep->ESI_Ion MS_Detect MS/MS Detection (MRM of [M+H]+ -> Neutral Loss 507) ESI_Ion->MS_Detect Data_Analysis Data Analysis (Quantification vs. IS) MS_Detect->Data_Analysis

Caption: A simplified workflow for VLCFA-CoA mass spectrometry analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for research involving 17-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals. Given that this compound is a highly specific, very-long-chain branched fatty acyl-CoA, this guide also incorporates best practices for working with related lipid molecules.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the properties, handling, and analysis of this compound.

Q1: What is this compound and what is its significance? A1: this compound is the activated form of 17-methylpentacosanoic acid, a 26-carbon very-long-chain fatty acid (VLCFA) with a methyl branch at position 17. Fatty acids are activated to their coenzyme A (CoA) thioesters to participate in metabolic processes.[1][2] VLCFAs and branched-chain fatty acids (BCFAs) are integral components of cellular lipids, such as sphingolipids, and can act as signaling molecules.[3][4] Specifically, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for nuclear receptors like PPARα, suggesting they play a role in regulating gene transcription related to lipid metabolism.[5]

Q2: How should I store this compound? A2: Fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation.[6] For long-term storage, it should be stored as a lyophilized powder or in an appropriate organic solvent at -80°C. For short-term storage (up to one week), a frozen solution at -80°C is acceptable.[7] Avoid repeated freeze-thaw cycles. After preparing aqueous solutions for experiments, they should be used immediately, as the thioester bond is unstable in aqueous buffers.[6]

Q3: What are the best solvents for dissolving this compound? A3: Due to its long acyl chain, this compound is poorly soluble in aqueous buffers.[8][9] It is best practice to first dissolve it in an organic solvent such as ethanol (B145695), methanol, or a chloroform:methanol mixture. This stock solution can then be diluted into an aqueous buffer for your experiment, ideally one containing a carrier molecule like fatty-acid-free Bovine Serum Albumin (BSA) or a mild non-ionic detergent to maintain solubility and prevent aggregation.[10]

Q4: I am not seeing any activity in my enzyme assay. What could be the problem? A4: There are several potential reasons:

  • Substrate Insolubility: The compound may have precipitated out of your assay buffer. Confirm solubility under your specific experimental conditions. Try varying the concentration of BSA or detergent.

  • Enzyme Specificity: The enzyme you are using may not recognize a C26 branched-chain substrate. Verify the substrate specificity of your enzyme from literature or preliminary experiments with a range of fatty acyl-CoAs.

  • Compound Degradation: The thioester bond may have hydrolyzed. Ensure you are using freshly prepared solutions.[6]

  • Incorrect Assay Conditions: Check the pH, temperature, and cofactor requirements for your enzyme.

Q5: How can I confirm the identity and purity of my this compound sample? A5: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method.[11][12] This technique can confirm the correct mass and provide fragmentation data to verify the structure. To determine the exact position of the methyl branch, derivatization to a fatty acid methyl ester (FAME) followed by GC-MS analysis with specific fragmentation techniques, or derivatization to a pyrrolidide, can be employed.[13][14]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield or Failed Synthesis
Potential Cause Recommended Solution
Incomplete reaction at one or more steps of a multi-step chemical synthesis.Monitor each reaction step by thin-layer chromatography (TLC) or LC-MS to ensure completion before proceeding. Optimize reaction times and temperatures.
Degradation of starting materials or intermediates.Ensure all reagents and solvents are anhydrous and high-purity. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification leading to product loss.Use high-performance liquid chromatography (HPLC) with an appropriate column (e.g., C18) for final purification. Monitor fractions carefully by LC-MS.
Problem 2: Inconsistent Results in Cellular Assays
Potential Cause Recommended Solution
Poor cellular uptake due to the long acyl chain.Complex the this compound with fatty-acid-free BSA before adding to cell culture media. This mimics physiological transport.
Cytotoxicity at higher concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line using an MTT or similar viability assay.
Rapid metabolism of the compound by cellular enzymes.Conduct time-course experiments to find the optimal incubation time. Use inhibitors of fatty acid oxidation if trying to isolate a specific signaling effect.
Batch-to-batch variability of the compound.Confirm the purity and concentration of each new batch by LC-MS before use.
Problem 3: Poor Signal or High Noise in Mass Spectrometry Analysis
Potential Cause Recommended Solution
Ion suppression from complex biological matrix.[15]Optimize the sample preparation to remove interfering substances. Use solid-phase extraction (SPE) or liquid-liquid extraction.[15][16] Incorporate an isotopically labeled internal standard for accurate quantification.
Low abundance in the sample.[4]Increase the amount of starting material if possible. Use a highly sensitive mass spectrometer and optimize ionization parameters.
In-source fragmentation or adduct formation.Adjust electrospray ionization (ESI) source parameters (e.g., capillary voltage, temperature) to minimize fragmentation. Ensure high-purity mobile phases to reduce sodium or potassium adducts.[16]
Co-elution of isomers leading to ambiguous identification.Use a longer HPLC column or a different stationary phase to improve chromatographic separation. Employ tandem MS (MS/MS) to generate unique fragmentation patterns for each isomer.[17]

Section 3: Data Presentation

Table 1: Solubility of Long-Chain Fatty Acids in Aqueous Buffer

This table provides context for the expected solubility challenges with this compound by showing data for related molecules.

Fatty AcidChain LengthMonomeric Solubility in Phosphate (B84403) Buffer (pH 7.4, 37°C)Reference
Lauric AcidC12:0>500 µM[8]
Myristic AcidC14:020-30 µM[8]
Palmitic AcidC16:0Aggregates below 1 µM[8]
Stearic AcidC18:0Aggregates below 1 µM[8]
Oleic AcidC18:1Aggregates below 1 µM[8]

Note: The C26 chain of this compound means its aqueous solubility will be exceedingly low, far below that of palmitic acid.

Table 2: Typical Mass Spectrometry Parameters for Fatty Acyl-CoA Analysis

These are example starting parameters for LC-MS/MS analysis. Optimization is required for your specific instrument.

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)Coenzyme A derivatives ionize well in positive mode.
Scan Type Multiple Reaction Monitoring (MRM) or Neutral Loss ScanMRM for targeted quantification of a known molecule. Neutral loss of 507 Da is characteristic of fatty acyl-CoAs.[11]
Parent Ion (Q1) m/z of [M+H]⁺ for this compoundHighly selective for the target analyte.
Fragment Ion (Q3) m/z of a characteristic fragment (e.g., 428 or adenosine-diphosphate (B1240645) related)Specific fragment for Coenzyme A, providing high confidence in identification.[12]
Collision Energy 30-50 eVRequires optimization to achieve the most stable and abundant fragment ion signal.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cellular Assays

Objective: To prepare a soluble, biologically active complex of this compound for use in cell culture.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous ethanol.

  • Prepare a 1 mM BSA solution in sterile PBS. This corresponds to a 5:1 molar ratio of acyl-CoA to BSA for the final complex.

  • In a sterile tube, slowly add the required volume of the this compound stock solution to the BSA solution while vortexing gently. For example, add 50 µL of 10 mM acyl-CoA to 950 µL of 1 mM BSA solution to get a 500 µM acyl-CoA / 0.95 mM BSA complex.

  • Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow for complex formation.

  • Sterile filter the complex through a 0.22 µm syringe filter if necessary.

  • This complex can now be diluted directly into your cell culture medium to achieve the desired final concentration. Always prepare a vehicle control using an equivalent amount of ethanol and BSA solution.

Protocol 2: Quantification of Acyl-CoA Synthetase Activity

Objective: To measure the activity of a long-chain acyl-CoA synthetase (ACSL) enzyme using a radiolabeled fatty acid precursor. This protocol is adapted from general methods and would require a custom synthesis of radiolabeled 17-methylpentacosanoic acid.[10]

Materials:

  • Cell lysate or purified enzyme

  • [¹⁴C]-17-methylpentacosanoic acid (custom synthesis required)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 200 mM KCl)

  • ATP solution (100 mM)

  • Coenzyme A (CoASH) solution (10 mM)

  • Dithiothreitol (DTT) solution (100 mM)

  • Reaction Stop Solution (e.g., Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1)

  • Heptane

  • Silica (B1680970) gel

  • Scintillation fluid and vials

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

    • 50 µL Assay Buffer (2x concentration)

    • 10 µL ATP (10 mM final)

    • 10 µL CoASH (1 mM final)

    • 1 µL DTT (1 mM final)

    • 10 µL Cell Lysate (containing 10-50 µg protein)

    • Water to 90 µL

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 10 µL of [¹⁴C]-17-methylpentacosanoic acid (complexed with BSA, 50 µM final concentration).

  • Incubate at 37°C for 10-30 minutes. The time should be within the linear range of the assay.

  • Stop the reaction by adding 500 µL of the Reaction Stop Solution.

  • Add 300 µL of heptane and 200 µL of water. Vortex vigorously for 20 seconds and centrifuge to separate the phases. The unreacted fatty acid will be in the upper heptane phase, while the [¹⁴C]-17-Methylpentacosanoyl-CoA will be in the lower aqueous phase.

  • Transfer a known volume of the lower aqueous phase to a new tube containing a small amount of silica gel to bind any remaining free fatty acid. Centrifuge.

  • Transfer the supernatant of the aqueous phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Section 5: Visualizations (Diagrams)

Experimental and Analytical Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Experimental Assays cluster_analysis Analysis synthesis Synthesis of This compound purification HPLC Purification synthesis->purification qc LC-MS/MS QC purification->qc in_vitro In Vitro Assay (e.g., Enzyme Kinetics) qc->in_vitro Verified Compound cell_based Cell-Based Assay (e.g., Gene Expression) qc->cell_based Verified Compound data Data Interpretation in_vitro->data extraction Lipid Extraction from Cells/Tissues cell_based->extraction analysis LC-MS/MS Analysis (Quantification) extraction->analysis analysis->data

Caption: General workflow for synthesis, quality control, and use of this compound.

Troubleshooting Logic for a Failed Enzyme Assay

troubleshooting_workflow start Enzyme Assay Shows No Activity q1 Is the substrate soluble in the assay buffer? start->q1 sol_1 Re-dissolve substrate. Add BSA or detergent. Filter to remove precipitate. q1->sol_1 No q2 Is the enzyme known to be active with VLCFAs? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Assay sol_1->end_node sol_2 Use a positive control substrate (e.g., Palmitoyl-CoA). Test different enzyme isoforms. q2->sol_2 No q3 Are assay conditions (pH, temp, cofactors) optimal? q2->q3 Yes a2_yes Yes a2_no No sol_2->end_node sol_3 Verify buffer pH. Check incubator temperature. Ensure all cofactors are fresh. q3->sol_3 No q4 Is the acyl-CoA substrate intact (not hydrolyzed)? q3->q4 Yes a3_yes Yes a3_no No sol_3->end_node sol_4 Prepare fresh substrate solution immediately before use. Check purity by LC-MS. q4->sol_4 No q4->end_node Yes a4_no No sol_4->end_node

Caption: Decision tree for troubleshooting a lack of activity in an enzymatic assay.

Hypothetical Signaling Pathway

signaling_pathway BCFA_CoA This compound (or other BCFA-CoA) PPARa PPARα (Nuclear Receptor) BCFA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Exp Target Gene Transcription↑ (e.g., FAO Enzymes) PPRE->Gene_Exp Metabolism Increased Fatty Acid Metabolism Gene_Exp->Metabolism

Caption: Hypothetical activation of PPARα signaling by a branched-chain fatty acyl-CoA.

References

Technical Support Center: Optimizing Enzyme Kinetics with 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Methylpentacosanoyl-CoA. The information is designed to address specific issues that may be encountered during the optimization of enzyme kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes are likely to interact with it?

This compound is a very-long-chain, branched fatty acyl-CoA. Due to its chemical structure, it is a potential substrate or modulator for several classes of enzymes involved in fatty acid metabolism. These include:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme catalyzes the initial step of mitochondrial beta-oxidation of long-chain fatty acids.[1] VLCAD is known to process fatty acyl-CoAs with chain lengths up to 24 carbons, making it a candidate for interaction with this compound.[1]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A. Several isoforms exist with broad and overlapping substrate specificities. ACOT8 and ACOT9, for instance, are known to act on a variety of long-chain and branched-chain acyl-CoAs.[2][3]

  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of fatty acids by converting them to their corresponding acyl-CoA esters.[4][5][6] The substrate specificity of different ACSL isoforms varies, and one or more may be capable of activating 17-methylpentacosanoic acid.

  • Peroxisome Proliferator-Activated Receptor α (PPARα): Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for this nuclear receptor, which regulates the expression of genes involved in lipid metabolism.[7][8]

Q2: How can I improve the solubility of this compound in my assay buffer?

Very-long-chain fatty acyl-CoAs are notoriously difficult to dissolve in aqueous buffers. Here are some strategies to improve solubility:

  • Use of Detergents: Non-ionic detergents like Triton X-100 or CHAPS at concentrations above their critical micelle concentration can aid in solubilizing the lipid substrate.

  • Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used to bind and solubilize fatty acyl-CoAs, mimicking their physiological transport.

  • Solvent Stock: Prepare a concentrated stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO. Ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) not to inhibit the enzyme.

  • Sonication: Gentle sonication of the buffer containing the fatty acyl-CoA can help to disperse the lipid and form micelles.

Q3: What are the typical assay conditions for enzymes that metabolize long-chain fatty acyl-CoAs?

While specific conditions will vary depending on the enzyme, a general starting point for an assay with a very-long-chain fatty acyl-CoA would be:

  • Buffer: A buffered solution at a physiological pH, such as Tris-HCl or HEPES, typically in the range of pH 7.0-8.0.

  • Co-factors: Depending on the enzyme, co-factors such as FAD for dehydrogenases, Mg-ATP for synthetases, or carnitine for carnitine acyltransferases may be required.

  • Detection Method: The choice of detection method will depend on the reaction being catalyzed. Common methods include spectrophotometric or fluorometric assays that monitor the consumption of a substrate or the formation of a product. For example, the reduction of a reporter molecule by the FADH2 produced by an acyl-CoA dehydrogenase.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no enzyme activity Substrate Insolubility: this compound is not properly solubilized in the assay buffer.1. Increase the concentration of detergent (e.g., Triton X-100) or carrier protein (BSA). 2. Prepare a fresh, more concentrated stock solution in an appropriate organic solvent. 3. Gently sonicate the substrate in the buffer before adding the enzyme.
Enzyme Instability: The enzyme may be unstable under the assay conditions.1. Check the optimal pH and temperature for your enzyme. 2. Add stabilizing agents like glycerol (B35011) or DTT to the buffer if appropriate for your enzyme. 3. Perform the assay on ice if the enzyme is particularly labile.
Incorrect Co-factors: Essential co-factors may be missing or at a suboptimal concentration.1. Verify the required co-factors for your enzyme and their optimal concentrations from the literature. 2. Ensure co-factor solutions are fresh and have been stored correctly.
High background signal Substrate Auto-oxidation: The fatty acyl-CoA may be undergoing non-enzymatic oxidation.1. Degas the buffer to remove dissolved oxygen. 2. Include an antioxidant like DTT in the assay buffer.
Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that react with the substrate or detection reagents.1. Use a more highly purified enzyme preparation. 2. Run a control reaction without the enzyme to measure the background rate.
Inconsistent results between replicates Pipetting Errors: Inaccurate pipetting of viscous substrate solutions or small volumes of enzyme.1. Use calibrated pipettes and tips designed for viscous liquids. 2. Prepare a master mix of reagents to minimize pipetting variations.
Substrate Precipitation: The substrate may be precipitating out of solution during the assay.1. Visually inspect the assay wells for any signs of precipitation. 2. Re-optimize the solubilization conditions.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following tables provide kinetic parameters for enzymes acting on structurally similar very-long-chain and branched-chain fatty acyl-CoAs. This data can serve as a reference for designing experiments and interpreting results.

Table 1: Kinetic Parameters for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) with Various Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)
Palmitoyl-CoA (C16:0)2.51500
Stearoyl-CoA (C18:0)1.81200
Arachidoyl-CoA (C20:0)1.2900
Behenoyl-CoA (C22:0)1.5750
Lignoceroyl-CoA (C24:0)2.0500

Disclaimer: The data in this table is representative and compiled from various sources. Actual values may vary depending on the specific assay conditions and enzyme source.

Table 2: Substrate Specificity of Acyl-CoA Thioesterases (ACOTs)

EnzymeSubstrate(s)Relative Activity (%)
ACOT8 Myristoyl-CoA (C14:0)100
Palmitoyl-CoA (C16:0)95
Stearoyl-CoA (C18:0)80
Pristanoyl-CoA (branched)70
ACOT9 Propionyl-CoA (C3:0)100
Myristoyl-CoA (C14:0)60
Palmitoyl-CoA (C16:0)50
Isobutyryl-CoA (branched)90

Disclaimer: The data in this table illustrates the relative substrate preferences of these enzymes and is based on published literature. The absolute activities and preferences can vary.

Experimental Protocols

Protocol 1: General Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This protocol describes a spectrophotometric assay to measure VLCAD activity using an artificial electron acceptor.

Materials:

  • Purified VLCAD enzyme

  • This compound

  • Tris-HCl buffer (100 mM, pH 7.5)

  • FAD (10 µM)

  • Dodecylglycerol (DDG)

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP) (50 µM)

  • Coenzyme Q1 (100 µM)

Procedure:

  • Prepare the Substrate Solution:

    • Prepare a stock solution of this compound in ethanol.

    • In a separate tube, mix the Tris-HCl buffer with DDG.

    • Add the this compound stock solution to the buffer-detergent mixture while vortexing to create a micellar solution.

  • Set up the Reaction Mixture:

    • In a cuvette, combine the Tris-HCl buffer, FAD, ETF, Coenzyme Q1, and DCPIP.

    • Add the prepared substrate solution to the cuvette.

    • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding a small volume of the purified VLCAD enzyme.

    • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP absorbs) using a spectrophotometer. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculate Enzyme Activity:

    • Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to calculate the rate of substrate oxidation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub_prep Substrate Preparation (this compound in detergent) reaction_setup Combine Buffer, Substrate, and Co-factors sub_prep->reaction_setup enz_prep Enzyme Dilution initiation Initiate with Enzyme enz_prep->initiation buf_prep Buffer & Co-factor Mix buf_prep->reaction_setup reaction_setup->initiation monitoring Monitor Reaction Progress (e.g., Spectrophotometry) initiation->monitoring raw_data Collect Raw Data (Absorbance vs. Time) monitoring->raw_data calc_rate Calculate Initial Velocity (V₀) raw_data->calc_rate kin_params Determine Kinetic Parameters (Km, Vmax) calc_rate->kin_params

Caption: Experimental workflow for determining enzyme kinetic parameters.

ppar_pathway cluster_cell Cell vlcfca 17-Methyl- pentacosanoyl-CoA ppar PPARα vlcfca->ppar Binds & Activates complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex p_responsive_gene Peroxisome Proliferator Responsive Element (PPRE) complex->p_responsive_gene Binds to DNA target_gene Target Gene Expression (e.g., β-oxidation enzymes) p_responsive_gene->target_gene Induces Transcription

Caption: PPARα signaling pathway activation by a fatty acyl-CoA.

References

Technical Support Center: Purification of Synthetic 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the purification of synthetic 17-Methylpentacosanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthetic sample of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 17-methylpentacosanoic acid and excess Coenzyme A (CoA-SH).

  • Synthesis Byproducts: Adenosine monophosphate (AMP), pyrophosphate, and byproducts from the coupling reagents.

  • Side-Reaction Products: Formation of disulfides (CoA-S-S-CoA) and hydrolysis of the thioester bond.

  • Degradation Products: Oxidation or cleavage of the acyl chain or CoA moiety, especially during workup and storage.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: A multi-step approach is often necessary. The most effective techniques include:

  • Solid-Phase Extraction (SPE): Ideal for initial cleanup and removal of salts and polar impurities. A C18 or similar reversed-phase sorbent is typically used.[1][2]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for achieving high purity. Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is highly effective for separating long-chain acyl-CoAs.[3][4]

  • Column Chromatography: Useful for larger scale purifications, though it may not provide the same resolution as HPLC. Anion exchange chromatography can also be employed to separate the negatively charged acyl-CoA from neutral and cationic impurities.[5]

Q3: What are the key considerations for developing an HPLC purification method for this molecule?

A3: Several factors are critical for successful HPLC purification:

  • Column Selection: A C18 column is a good starting point due to the long, hydrophobic acyl chain.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[3] The buffer helps to keep the CoA moiety in solution and controls its ionization state.

  • Detection: The adenine (B156593) ring of Coenzyme A allows for UV detection, typically around 260 nm.[3]

  • Flow Rate and Temperature: These parameters should be optimized to achieve the best peak shape and resolution.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Low Recovery After SPE Incomplete Elution: The long acyl chain can cause strong hydrophobic interactions with the sorbent.Increase the percentage of organic solvent in the elution buffer. Try a more non-polar solvent like isopropanol. Perform multiple small-volume elutions.
Precipitation on Column: The molecule may precipitate if the sample is loaded in a solvent in which it has low solubility.Ensure the sample is fully dissolved in the loading buffer. The loading buffer should be compatible with the SPE sorbent.
Poor Peak Shape in HPLC (Tailing or Broadening) Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with residual silanols on the silica-based column packing.Use a mobile phase with a buffer concentration of at least 20 mM to minimize these interactions.[6] Consider using an end-capped column.
Column Overload: Injecting too much sample can lead to poor peak shape.Reduce the amount of sample injected onto the column.[6]
Co-elution of Impurities with the Product in HPLC Insufficient Resolution: The mobile phase gradient may not be optimal for separating structurally similar impurities.Adjust the gradient slope to be shallower, allowing for better separation of closely eluting peaks. Optimize the mobile phase composition and temperature.[7]
Wrong Column Chemistry: A standard C18 column might not be sufficient to separate all impurities.Consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column.
Product Degradation During Purification Hydrolysis of Thioester Bond: The thioester bond is susceptible to hydrolysis, especially at extreme pH values.Maintain the pH of all buffers within a neutral range (pH 6-8). Work at low temperatures (e.g., on ice or in a cold room) to minimize degradation.[8]
Oxidation: The thiol group of any unreacted CoA can oxidize to form disulfides.Degas all solvents and use them fresh.[6] Consider adding a small amount of a reducing agent like DTT to the buffers, but be aware that this will need to be removed in a subsequent step.
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) Cleanup

This protocol is a starting point and should be optimized for your specific sample.

  • Sorbent: C18 SPE cartridge.

  • Conditioning: Wash the cartridge with 3-5 column volumes of methanol (B129727), followed by 3-5 column volumes of water.

  • Equilibration: Equilibrate the cartridge with 3-5 column volumes of the loading buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Sample Loading: Dissolve the crude synthetic product in the loading buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with 3-5 column volumes of a low percentage of organic solvent in the buffer (e.g., 10% methanol in 50 mM potassium phosphate buffer) to remove polar impurities.

  • Elution: Elute the this compound with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile). Collect the eluate in fractions.

General Protocol for RP-HPLC Purification

This is a general method that will require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 90% B (linear gradient)

    • 45-50 min: 90% B

    • 50-55 min: 90% to 10% B (return to initial conditions)

    • 55-60 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

  • Injection Volume: 20-100 µL, depending on the concentration of the sample.

Visualizations

PurificationWorkflow CrudeProduct Crude Synthetic This compound SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeProduct->SPE Initial Cleanup HPLCPurification Reversed-Phase HPLC (C18 Column) SPE->HPLCPurification High-Resolution Separation FractionAnalysis Fraction Analysis (UV-Vis or LC-MS) HPLCPurification->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation FinalProduct Pure this compound SolventEvaporation->FinalProduct

Caption: A typical workflow for the purification of synthetic this compound.

HPLCTroubleshooting Start Poor HPLC Result (e.g., bad peak shape, low resolution) CheckColumn Check Column Integrity (Age, Contamination) Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Gradient, Buffer Strength) CheckColumn->OptimizeMobilePhase AdjustFlowTemp Adjust Flow Rate and Temperature OptimizeMobilePhase->AdjustFlowTemp CheckSamplePrep Review Sample Preparation (Solvent, Concentration) AdjustFlowTemp->CheckSamplePrep ResolutionImproved Resolution Improved? CheckSamplePrep->ResolutionImproved ResolutionImproved->OptimizeMobilePhase No End Problem Solved ResolutionImproved->End Yes

Caption: A logical troubleshooting guide for common HPLC purification issues.

References

preventing degradation of 17-Methylpentacosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acyl-CoA Analysis

Welcome to the technical support center for the analysis of 17-Methylpentacosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent sample degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of this compound during sample preparation?

A1: this compound, like all acyl-CoAs, is susceptible to degradation through two primary pathways:

  • Chemical Hydrolysis: The thioester bond is chemically unstable and prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions. Maintaining a stable, slightly acidic pH is crucial.

  • Enzymatic Degradation: Tissues and cell lysates contain acyl-CoA thioesterases, enzymes that specifically catalyze the hydrolysis of the thioester bond to release Coenzyme A (CoASH) and the free fatty acid.[1][2] These enzymes are present in multiple cellular compartments and can rapidly degrade your analyte if not properly managed.[1]

Q2: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common issue stemming from several potential causes. Use the following guide to troubleshoot:

Potential CauseTroubleshooting Steps
Incomplete Cell/Tissue Lysis Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[3] Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is often recommended.[3]
Analyte Degradation Work quickly and keep samples on ice or at 4°C at all times.[3] Flash-freeze samples in liquid nitrogen for storage and store them at -80°C.[3] Avoid repeated freeze-thaw cycles.[3] Use fresh, high-purity solvents.
Inefficient Extraction Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to improve stability.[4][5] A combination of isopropanol (B130326) and acetonitrile (B52724) is effective for extracting VLC-ACoAs.[4][5]
Poor SPE Recovery Ensure the solid-phase extraction (SPE) column is properly conditioned before loading the sample.[3] Optimize the wash and elution steps to ensure the analyte is not lost during washing or incompletely eluted.
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips, as long-chain acyl-CoAs can adhere to glass and other plastic surfaces.

Q3: What is the optimal pH for my extraction and storage buffers?

A3: The thioester bond of acyl-CoAs is most stable in a slightly acidic environment. Published protocols consistently use buffers with a pH between 4.9 and 6.8.[4][6] A pH of ~4.9 is frequently cited for homogenization and extraction buffers as it minimizes chemical hydrolysis and can help precipitate proteins.[4][5] For reconstitution and storage, a pH of around 6.8 is common.[6]

Troubleshooting Guide: Analyte Stability

This guide focuses on maintaining the stability of this compound in solution. The following data, adapted from studies on various acyl-CoAs, illustrates the impact of solvent and pH on stability over 48 hours at 4°C.[7]

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C (Data is generalized from studies on a mix of acyl-CoA standards and may be used as a proxy for this compound stability)

Reconstitution SolventpHAverage Coefficient of Variation (CV %) over 48hStability Interpretation
Water~7.0High (>25%)Poor
50 mM Ammonium (B1175870) Acetate (B1210297)4.0Low (<10%)Good
50 mM Ammonium Acetate6.8Very Low (<5%) Excellent
50% Methanol (B129727) in Water~7.0Moderate (~20%)Fair
50% Methanol in 50 mM Ammonium Acetate4.0Low (<10%)Good
50% Methanol in 50 mM Ammonium Acetate6.8Very Low (<5%) Excellent

Disclaimer: This table represents stability trends for a range of acyl-CoAs. Specific stability for this compound should be empirically determined if possible.

Visualizing Degradation Pathways & Workflows

To better understand the risks, the following diagrams illustrate the primary degradation pathway and a preventative sample preparation workflow.

G cluster_0 Chemical & Enzymatic Degradation cluster_1 Degradation Products mol This compound (Stable Analyte) hydrolysis Hydrolysis (H₂O, OH⁻, H⁺) mol->hydrolysis enzyme Thioesterase Activity mol->enzyme ffa 17-Methylpentacosanoic Acid coa Coenzyme A (CoASH)

Caption: Primary degradation pathways for this compound.

The workflow below outlines critical control points for preventing this degradation during sample preparation.

G start Start: Tissue/Cell Sample homogenize Homogenization (Ice-cold, pH 4.9 buffer) start->homogenize critical1 Critical Point: Work quickly! Keep on ice. homogenize->critical1 extract Organic Extraction (Isopropanol/Acetonitrile) critical1->extract spe Solid-Phase Extraction (SPE) (Purification & Concentration) extract->spe dry Dry Down (Nitrogen Stream) spe->dry critical2 Critical Point: Avoid overheating. Minimize time. dry->critical2 reconstitute Reconstitution (pH 6.8 buffer) analyze LC-MS/MS Analysis reconstitute->analyze critical2->reconstitute

Caption: Recommended sample preparation workflow with critical control points.

Detailed Experimental Protocol: Extraction and Purification

This protocol is adapted from established methods for very-long-chain acyl-CoA extraction from tissue to maximize recovery and stability.[3][4][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer, pre-chilled on ice

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • High-purity isopropanol and acetonitrile (ACN)

  • Saturated ammonium sulfate (B86663) solution

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE conditioning, wash, and elution solvents (as per manufacturer recommendations, typically involving methanol, acidic buffers, and organic solvents)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in the pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing your internal standard.

    • Homogenize thoroughly while keeping the homogenizer submerged in an ice bath.

  • Solvent Extraction:

    • To the homogenate, add 2.0 mL of isopropanol and homogenize again briefly.[5]

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[5]

    • Vortex the mixture vigorously for 5 minutes at 4°C.

    • Centrifuge at ~2,000 x g for 5-10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

    • To maximize yield, a second extraction of the remaining pellet can be performed.[5]

  • Solid-Phase Extraction (SPE) Purification:

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9) to ensure proper binding to the SPE column.[5]

    • Condition the SPE column according to the manufacturer's protocol.

    • Load the diluted sample onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using the recommended elution solvent.

  • Sample Concentration & Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature. Do not heat the sample.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a stable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 6.8), for subsequent LC-MS analysis.[6]

References

Technical Support Center: Purification of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 17-Methylpentacosanoyl-CoA during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: During the synthesis and purification of this compound, several types of impurities can be encountered. These include:

  • Unreacted starting materials: Residual 17-methylpentacosanoic acid, coenzyme A (CoA-SH), and coupling reagents.

  • Side-products from synthesis: These can include isomers of the desired product, such as other positional isomers of the methyl group if the starting fatty acid was not pure. The promiscuous nature of some fatty acid synthases can incorporate methylmalonyl-CoA at various positions, leading to different branched-chain fatty acids[1][2].

  • Degradation products: this compound is susceptible to hydrolysis of the thioester bond. Proper handling and storage, such as immediate processing of fresh samples or flash-freezing and storage at -80°C, are crucial to minimize degradation[3].

  • Oxidized forms of CoA: Free CoA can oxidize to form CoA disulfides, which can be a contaminant in commercial CoA preparations[1].

  • Contaminants from purification materials: Commercially available solid-phase extraction (SPE) columns can sometimes leach contaminants like palmitic and stearic acid, which may co-elute with the product[4].

Q2: What is the recommended method for storing this compound to ensure its stability?

A2: To ensure the stability of this compound, it is recommended to store it as a lyophilized powder or in a solution at -80°C. If in solution, use a buffer at a slightly acidic pH (around 4.0-6.0) to minimize hydrolysis of the thioester bond. Avoid repeated freeze-thaw cycles, as this can lead to degradation[3]. For long-term storage, aliquoting the sample into single-use vials is advisable.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: The most suitable analytical techniques for assessing the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for separating long-chain acyl-CoAs. Detection is typically performed using a UV detector at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for both identifying and quantifying this compound and its impurities. It allows for the determination of the molecular weight of the parent ion and its fragmentation pattern, which can help in identifying co-eluting impurities and degradation products[6][7][8].

Troubleshooting Guides

Low Yield After Purification

Problem: I am experiencing low recovery of this compound after solid-phase extraction (SPE) or HPLC purification.

dot

Caption: Troubleshooting workflow for low yield of this compound.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer can be effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended[3].
Degradation of this compound Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery[3].
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A weak anion exchange or oligonucleotide purification column can be effective for purifying the acyl-CoA fraction[3].
Precipitation of Long-Chain Species This compound, being a very-long-chain acyl-CoA, may have low solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains its solubility, such as a methanol (B129727)/water mixture[3].
Unexpected Peaks in Chromatogram

Problem: My HPLC or LC-MS chromatogram shows unexpected peaks.

dot

Caption: Troubleshooting workflow for unexpected peaks in chromatograms.

Potential CauseTroubleshooting Steps
Synthesis-Related Impurities Analyze the unexpected peaks by LC-MS/MS to determine their molecular weights. This can help identify if they are related to starting materials or are side-products. The presence of isomers (e.g., branched-chain isomers) can yield identical MS/MS spectra, making their separation by chromatography crucial[9].
Degradation Products Look for peaks corresponding to the mass of free coenzyme A or 17-methylpentacosanoic acid. If present, this indicates hydrolysis of the thioester bond. Improve sample handling by keeping samples cold and minimizing time in aqueous solutions.
System or Sample Contamination Inject a blank (solvent only) to check for system contamination. Use fresh, high-purity solvents and clean sample vials. Be aware of potential contaminants from SPE columns, such as shorter-chain fatty acids[4].
Mass Spectrometry Adducts (for LC-MS) In electrospray ionization mass spectrometry, it is common to observe adduct ions such as [M+Na]⁺ and [M+K]⁺ in addition to the protonated molecule [M+H]⁺. These will appear as separate peaks in the extracted ion chromatogram if not accounted for.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from methods for long-chain acyl-CoAs and is suitable for the purification of this compound from a crude synthesis reaction mixture or a biological extract.

Materials:

Procedure:

  • Column Conditioning:

    • Wash the weak anion exchange SPE column with 2 mL of methanol.

    • Equilibrate the column with 2 mL of deionized water.

    • Further equilibrate with 2 mL of 2% ammonium hydroxide.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of a solvent compatible with the SPE column (e.g., 50% methanol in water).

    • Load the sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of 2% ammonium hydroxide to remove unbound impurities.

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the this compound with 2 mL of 2% formic acid in methanol.

    • Collect the eluate.

  • Sample Concentration:

    • Dry the eluted fraction under a stream of nitrogen gas at room temperature.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis or storage.

dot

SPE_Workflow Condition 1. Condition SPE Column (Methanol, Water, 2% NH4OH) Load 2. Load Sample Condition->Load Wash1 3. Wash with 2% NH4OH Load->Wash1 Wash2 4. Wash with Water Wash1->Wash2 Wash3 5. Wash with Methanol Wash2->Wash3 Elute 6. Elute with 2% Formic Acid in Methanol Wash3->Elute Dry 7. Dry and Reconstitute Elute->Dry

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol 2: HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound using reversed-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[5]

  • Mobile Phase B: Acetonitrile (ACN)

  • Sample dissolved in a suitable injection solvent (e.g., 50% ACN in water)

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% A, 30% B) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient to elute the this compound. A suggested gradient is:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Remove the solvent from the collected fraction (e.g., by lyophilization or evaporation under nitrogen).

Quantitative Data

Purification MethodAnalyteSample MatrixTypical Recovery RateReference
Solid-Phase ExtractionLong-chain acyl-CoAsTissue homogenate70-80%[5]
Solid-Phase ExtractionVarious acyl-CoAsPowdered rat liver83-90%[10]

Purity Assessment by LC-MS/MS

For definitive purity assessment, LC-MS/MS is recommended. Key parameters to monitor are:

  • Precursor Ion (Q1): The calculated m/z of the protonated molecule [M+H]⁺ for this compound.

  • Product Ion (Q3): A characteristic fragment ion of the CoA moiety. A common transition for acyl-CoAs is the loss of the acyl group and part of the pantetheine (B1680023) arm, resulting in a fragment around m/z 428.

  • Multiple Reaction Monitoring (MRM): Set up an MRM transition for the specific precursor-product pair of this compound to selectively quantify it and assess the presence of impurities. A programmed MRM method can be used to scan for a range of potential acyl-CoAs[8].

References

Technical Support Center: Analysis of 17-Methylpentacosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 17-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1][2] In biological samples like plasma or tissue homogenates, major contributors to matrix effects are phospholipids (B1166683), salts, and other endogenous metabolites.[1][3][4] For very long-chain acyl-CoAs like this compound, the primary concern is ion suppression caused by the high abundance of phospholipids in biological extracts, which can significantly reduce the analyte's signal intensity.[4][5]

Q2: I am observing low signal intensity and poor reproducibility for my this compound samples. Could this be due to matrix effects?

A2: Yes, low signal intensity and poor reproducibility are classic indicators of significant ion suppression.[2][3] When analyzing complex biological samples, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a diminished signal.[6] To confirm if you are experiencing matrix effects, a post-extraction spike experiment is recommended.

Q3: How do I perform a post-extraction spike experiment to assess matrix effects?

A3: A post-extraction spike experiment helps to quantify the extent of ion suppression or enhancement. The basic workflow is as follows:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte standard in a clean solvent.

    • Set B (Post-Spike): Blank matrix extract spiked with the analyte standard after the extraction process.

    • Set C (Pre-Spike): Blank matrix spiked with the analyte standard before the extraction process (used to determine recovery).

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect by comparing the peak area of Set B to Set A. A significant difference indicates the presence of matrix effects.

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Advanced Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, before analysis.[4] Techniques include:

    • Solid-Phase Extraction (SPE): Can effectively clean up samples and remove a significant portion of interfering compounds.

    • Liquid-Liquid Extraction (LLE): A fundamental technique for separating analytes from matrix components based on their differential solubility.

    • Phospholipid Removal Plates: These are specialized products designed to selectively remove phospholipids from the sample extract, leading to a much cleaner sample.[4][5][7][8]

  • Chromatographic Optimization: Modifying your liquid chromatography method can help separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[9] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore experience similar matrix effects. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: The commercial availability of specific, long-chain acyl-CoA internal standards can be limited.[9] However, there are methods for the biosynthetic generation of stable isotope-labeled acyl-CoAs.[9][10][11][12] These methods often involve growing cells in media containing stable isotope-labeled precursors, such as [13C,15N]-pantothenate, which is a precursor for all CoA species.[10][11]

Quantitative Data Summary

The following table summarizes hypothetical data from a study evaluating different sample preparation methods to reduce matrix effects in the analysis of this compound from human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%) (Ion Suppression)
Protein Precipitation (PPT)95-75
Liquid-Liquid Extraction (LLE)85-40
Solid-Phase Extraction (SPE)90-20
Phospholipid Removal Plate92-10

This data is for illustrative purposes and highlights the potential improvements in reducing ion suppression with more advanced sample preparation techniques.

Experimental Protocols

Protocol 1: Sample Preparation using a Phospholipid Removal Plate

This protocol provides a general guideline for using a phospholipid removal plate for the extraction of this compound from plasma.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Phospholipid Removal:

    • Transfer the supernatant to the wells of the phospholipid removal plate.

    • Pass the solvent through the plate by applying a vacuum or positive pressure.

    • Collect the flow-through, which contains the analyte of interest with significantly reduced phospholipid content.

  • Evaporation and Reconstitution:

    • Evaporate the collected solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard. The exact m/z values will need to be determined by direct infusion of the standards. Generally, for acyl-CoAs, a neutral loss of 507 is a common fragmentation pathway.[13]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low Signal Intensity or Poor Reproducibility Hypothesis Suspect Matrix Effects Problem->Hypothesis PostSpike Perform Post-Extraction Spike Experiment Hypothesis->PostSpike QuantifyME Quantify Matrix Effect (Ion Suppression/Enhancement) PostSpike->QuantifyME SamplePrep Optimize Sample Preparation QuantifyME->SamplePrep Significant ME Chroma Optimize Chromatography QuantifyME->Chroma Significant ME SIL_IS Use Stable Isotope-Labeled Internal Standard QuantifyME->SIL_IS Significant ME Revalidate Re-validate Method SamplePrep->Revalidate Chroma->Revalidate SIL_IS->Revalidate Success Successful Analysis Revalidate->Success

Caption: Workflow for identifying and addressing matrix effects.

TroubleshootingDecisionTree cluster_solutions Solutions Start Start: Inaccurate Quantification Check_ME Is the matrix effect significant (>15% suppression/enhancement)? Start->Check_ME Improve_Cleanup Improve Sample Cleanup (e.g., Phospholipid Removal) Check_ME->Improve_Cleanup Yes End_Success Achieved Accurate Quantification Check_ME->End_Success No Modify_LC Modify LC Method (e.g., Gradient, Column) Improve_Cleanup->Modify_LC Still significant ME Improve_Cleanup->End_Success ME Resolved Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Modify_LC->Use_SIL_IS Still significant ME Modify_LC->End_Success ME Resolved Use_SIL_IS->End_Success

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 17-Methylpentacosanoyl-CoA: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of long-chain fatty acyl-Coenzyme A (CoA) thioesters, such as 17-Methylpentacosanoyl-CoA, is a critical step in various fields of research, including metabolism, drug discovery, and diagnostics. While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a comprehensive and non-destructive atomic-level structural characterization. This guide offers an objective comparison of NMR spectroscopy with alternative methods, supported by experimental protocols and data presentation, to assist researchers in selecting the most appropriate validation strategy.

Performance Comparison: NMR vs. Alternative Techniques

The choice of analytical method for the structural validation of this compound depends on the specific requirements of the study, such as the level of structural detail needed, sample amount, and throughput.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Structural Information Detailed atomic-level structure, including stereochemistry and isomeric purity.Provides molecular weight and fragmentation patterns for substructural information.Primarily used for separation and quantification, limited structural information.
Sample Requirements Relatively large sample amounts (mg scale) may be needed for detailed 2D NMR.High sensitivity, requiring only small amounts of sample (µg to ng).Moderate sample requirements, dependent on the detector.
Non-destructive Yes, the sample can be recovered.No, the sample is consumed.Generally no, but depends on the collection of fractions.
Quantitative Analysis Can be quantitative (qNMR) but often requires specific experimental setup and standards.Can be quantitative, especially when coupled with chromatography (LC-MS).Excellent for quantitative analysis with appropriate standards.
Throughput Lower throughput due to longer acquisition times.High throughput, especially with flow injection techniques.High throughput for routine analysis.
Expertise Required High level of expertise for data acquisition and interpretation.Moderate to high expertise required.Routine operation is relatively straightforward.
NMR-Based Structural Validation of this compound

NMR spectroscopy provides unambiguous evidence for the covalent structure of this compound by identifying the connectivity of all atoms in the molecule. The key NMR experiments include ¹H NMR, ¹³C NMR, and various 2D correlation experiments like COSY, HSQC, and HMBC.

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CoA Moiety
Adenine H2, H8~8.0 - 8.5~140 - 155
Ribose H1'~6.0~85 - 90
Pantothenate & CysteamineVarious signalsVarious signals
Acyl Chain
α-CH₂ (to C=O)~2.5~40 - 45
β-CH₂~1.6~25 - 30
Bulk -(CH₂)n-~1.2 - 1.4~29 - 30
CH (at C17)~1.5~35 - 40
CH₃ (at C17)~0.8 (doublet)~15 - 20
Terminal CH₃~0.8 (triplet)~14
Carbonyl C=O-~200

Note: Predicted chemical shifts are based on general values for long-chain acyl-CoAs and methyl-branched fatty acids and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: NMR-Based Structural Validation

This protocol outlines the key steps for the comprehensive structural validation of synthesized or isolated this compound using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture). The choice of solvent is critical to ensure the solubility of the amphipathic molecule and to minimize signal overlap with the solvent peak.

    • Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification if required.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to get an overview of the proton signals.

    • Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potentially long relaxation times, this may require a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

    • Acquire two-dimensional (2D) NMR spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system, which helps in tracing the connectivity of the acyl chain.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the acyl chain to the CoA moiety.

  • Data Analysis and Structure Elucidation:

    • Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D spectra.

    • Confirm the position of the methyl branch at C17 by identifying the correlations of the methyl protons and the methine proton with the surrounding methylene (B1212753) groups in the COSY and HMBC spectra.

    • Verify the thioester linkage by observing the correlation between the α-methylene protons of the acyl chain and the carbonyl carbon in the HMBC spectrum.

Protocol 2: LC-MS/MS for Confirmation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful complementary technique for confirming the molecular weight and for sensitive quantification.[4][5][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

    • Prepare a series of dilutions for creating a standard curve for quantification.

    • For biological samples, perform an extraction procedure, such as solid-phase extraction (SPE) or protein precipitation, to isolate the acyl-CoAs.[5][7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases typically consisting of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive or negative ion mode.

      • Perform a full scan to determine the precursor ion corresponding to the molecular weight of this compound.

      • Perform tandem MS (MS/MS) on the precursor ion to obtain characteristic fragment ions. The fragmentation of the phosphopantetheine moiety often yields specific neutral losses or product ions that are indicative of acyl-CoAs.

  • Data Analysis:

    • Confirm the identity of the compound by matching the retention time and the precursor and product ion masses with a known standard.

    • Quantify the amount of this compound in the sample by using the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_nmr NMR Validation cluster_lcms LC-MS/MS Confirmation nmr_sample Sample Preparation (5-10 mg in deuterated solvent) nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) nmr_sample->nmr_acq nmr_analysis Data Analysis & Structure Elucidation nmr_acq->nmr_analysis nmr_result Complete Structural Confirmation nmr_analysis->nmr_result lcms_sample Sample Preparation (Dilutions/Extraction) lcms_acq LC-MS/MS Analysis (C18 column, MS/MS) lcms_sample->lcms_acq lcms_analysis Data Analysis (Retention time, m/z) lcms_acq->lcms_analysis lcms_result Molecular Weight Confirmation & Quantification lcms_analysis->lcms_result start This compound (Synthesized/Isolated) start->nmr_sample start->lcms_sample

Caption: Workflow for the structural validation of this compound.

Comparison of Analytical Techniques

comparison_logic cluster_main Structural Validation of this compound cluster_nmr NMR Spectroscopy cluster_alt Alternative Methods main_goal Goal: Unambiguous Structure & Purity nmr Provides Detailed Atom-level Structure main_goal->nmr Primary Method alt MS & HPLC main_goal->alt Complementary Method nmr_adv Strengths: - Non-destructive - Isomer differentiation - Complete structure nmr->nmr_adv nmr_dis Weaknesses: - Lower sensitivity - Larger sample amount nmr->nmr_dis alt_adv Strengths: - High sensitivity (MS) - Quantitative (HPLC/LC-MS) - High throughput alt->alt_adv alt_dis Weaknesses: - Limited structural info - Destructive (MS) alt->alt_dis

Caption: Logical comparison of NMR and alternative methods for structural validation.

References

Comparative Analysis of the Biological Activity of 17-Methylpentacosanoyl-CoA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 17-Methylpentacosanoyl-CoA and its analogs. Due to the limited direct experimental data on this compound, this guide extrapolates its potential activity based on the known biological functions of structurally similar very-long-chain and branched-chain fatty acyl-CoAs. The primary focus of this comparison is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.

Introduction to Very-Long-Chain Branched-Chain Acyl-CoAs

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are important endogenous molecules involved in various cellular processes. Their activated forms, acyl-CoA thioesters, are key metabolic intermediates and have been identified as potent signaling molecules.[1][2] A significant aspect of their biological activity is their ability to act as high-affinity ligands for nuclear receptors, particularly PPARα.[1][2][3] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation, thereby playing a crucial role in maintaining lipid homeostasis.[3][4][5]

This compound: An Overview

Analogs of this compound

For the purpose of this comparison, we will consider two primary categories of analogs:

  • Other Very-Long-Chain Methyl-Branched Acyl-CoAs: These molecules share a similar long aliphatic chain with a methyl branch.

  • Well-Characterized Branched-Chain Acyl-CoAs: Shorter-chain branched acyl-CoAs for which more extensive biological data is available, such as phytanoyl-CoA and pristanoyl-CoA.

Comparative Biological Activity: PPARα Activation

The activation of PPARα is a key biological activity of branched-chain fatty acyl-CoAs. The strength of this activation can be quantified by the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptor binding sites are occupied. A lower Kd value indicates a higher binding affinity.

It is the CoA thioesters of these fatty acids, rather than the free fatty acids themselves, that are the potent ligands for PPARα.[1][2]

Table 1: Comparison of PPARα Binding Affinity for this compound Analogs

CompoundStructureChain LengthBranch PositionDissociation Constant (Kd) for PPARαReference
This compound (Hypothesized) C26H51O-CoA with a methyl group at C17C2617Not Determined-
Phytanoyl-CoA 3,7,11,15-Tetramethylhexadecanoyl-CoAC20 (backbone)3, 7, 11, 15~11 nM[1][2]
Pristanoyl-CoA 2,6,10,14-Tetramethylpentadecanoyl-CoAC19 (backbone)2, 6, 10, 14~11 nM[1][2]
General C20-C24 Very-Long-Chain Acyl-CoAs Straight ChainC20-C24N/A3-29 nM[1][2]

Note: The activity of this compound is hypothesized based on the general activity of very-long-chain branched-chain fatty acyl-CoAs.

Signaling Pathway

The activation of PPARα by fatty acyl-CoA ligands initiates a signaling cascade that leads to the regulation of target gene expression.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Branched-Chain Fatty Acid Fatty_Acid_Cytoplasm Fatty Acid Fatty_Acid->Fatty_Acid_Cytoplasm Transport Fatty_Acyl_CoA This compound (or Analog) Fatty_Acid_Cytoplasm->Fatty_Acyl_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Fatty_Acyl_CoA PPARa PPARα Fatty_Acyl_CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Transcription

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the biological activity of fatty acyl-CoAs.

Synthesis of Fatty Acyl-CoA Thioesters

Objective: To synthesize the CoA thioester derivatives of the fatty acids of interest.

Methodology:

  • Activation of Fatty Acid: The free fatty acid (e.g., a synthetic analog of 17-methylpentacosanoic acid) is converted to an activated intermediate. This can be achieved by reacting the fatty acid with a suitable activating agent such as N,N'-carbonyldiimidazole to form an acyl-imidazolide.

  • Thioesterification: The activated fatty acid is then reacted with Coenzyme A (CoA) in an appropriate buffer (e.g., sodium bicarbonate buffer, pH 8.0) to form the fatty acyl-CoA thioester.

  • Purification: The resulting fatty acyl-CoA is purified using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

  • Concentration Determination: The concentration of the purified fatty acyl-CoA is determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the appropriate extinction coefficient.

PPARα Ligand Binding Assay (Fluorescence Quenching)

Objective: To determine the binding affinity (Kd) of the fatty acyl-CoA for the PPARα ligand-binding domain (LBD).[1][2]

Methodology:

  • Protein Expression and Purification: The ligand-binding domain of PPARα is expressed in a suitable expression system (e.g., E. coli) and purified using affinity chromatography.

  • Fluorescence Measurement: The intrinsic tryptophan fluorescence of the purified PPARα-LBD is measured using a spectrofluorometer. The excitation wavelength is typically around 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

  • Titration: Aliquots of the fatty acyl-CoA ligand are incrementally added to the PPARα-LBD solution. After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded.

  • Data Analysis: The binding of the ligand to PPARα-LBD quenches the intrinsic tryptophan fluorescence. The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The data is then fitted to a binding isotherm equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).

Experimental Workflow

The following diagram illustrates the general workflow for assessing the biological activity of a novel fatty acyl-CoA.

Experimental_Workflow Start Start: Novel Branched-Chain Fatty Acid Synthesis Synthesis of Fatty Acyl-CoA Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Binding_Assay PPARα Ligand Binding Assay Characterization->Binding_Assay Cell_Based_Assay Cell-Based Reporter Gene Assay Characterization->Cell_Based_Assay Kd_Determination Kd Determination Binding_Assay->Kd_Determination Conclusion Conclusion: Biological Activity Profile Kd_Determination->Conclusion Gene_Expression Target Gene Expression Analysis Cell_Based_Assay->Gene_Expression Gene_Expression->Conclusion

Caption: Workflow for determining the biological activity of a novel fatty acyl-CoA.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs strongly suggests its potential as a high-affinity ligand for PPARα. Based on the data from its analogs, it is anticipated to have a Kd in the low nanomolar range. Further research, following the experimental protocols outlined in this guide, is necessary to definitively characterize the biological activity of this compound and its potential as a modulator of lipid metabolism. This information will be invaluable for researchers in the fields of biochemistry, pharmacology, and drug development.

References

Sourcing Novel Lipids: A Guide to Custom Synthesis of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the Custom Synthesis Landscape

Several contract development and manufacturing organizations (CDMOs) and specialized chemical synthesis companies offer bespoke lipid synthesis services. These companies can synthesize a wide array of complex lipids, including long-chain fatty acids and their coenzyme A derivatives, tailored to specific research needs. When embarking on the custom synthesis of 17-Methylpentacosanoyl-CoA, it is crucial to partner with a supplier that has demonstrated expertise in lipid chemistry.

Below is a comparison of key attributes of several prominent companies offering custom lipid synthesis services. This information is based on their publicly available service descriptions and capabilities. For a specific project, it is imperative to contact these companies directly to discuss the feasibility, timelines, and costs associated with the synthesis of this compound.

CompanyKey ExpertiseQuality Control & Analytical CapabilitiesScale of Synthesis
Creative Biolabs Custom lipid synthesis, including modifications like PEGylation and fluorescent tagging.[1]Employs NMR, mass spectrometry, and HPLC for structural confirmation and purity analysis.[1]Not specified, likely project-dependent.
BOC Sciences Comprehensive services in fatty acid, triglyceride, and phospholipid synthesis.[]Offers molecular design, route development, chemical modification, labeling, purification, and analytical characterization.[]From research quantities to pilot batches.[]
Avanti Lipids A recognized leader in custom lipid synthesis and formulation development with over 150 years of combined experience.[3]Provides custom lipids with their signature high quality, supported by their Analytical Division.[3]Custom formulations as small as 25mg.[3]
Sigma-Aldrich (CDMO Services) Over 25 years of experience in custom process development for lipid synthesis and manufacturing, with GMP capabilities.[4]Fully integrated analytical development team to support projects from pre-clinical to clinical manufacturing.[4]Grams to multi-kilogram scale.[4]
Kyfora Bio Specializes in custom synthesis of lipids and polymers for gene and cell therapy, with over 60 years of expertise.[5]In-house manufacturing and analytics, with quality systems designed to meet global standards.[5]From early-stage process development to full-scale commercialization.[5]

The Custom Synthesis and Quality Control Workflow

The process of custom synthesizing a novel lipid like this compound involves several critical steps, from initial consultation to final product delivery. The following diagram illustrates a typical workflow, emphasizing the essential quality control checkpoints.

References

enzymatic activity with 17-Methylpentacosanoyl-CoA compared to other substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity associated with 17-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. Due to a lack of specific published kinetic data for this compound, this document focuses on the broader context of very-long-chain and branched-chain fatty acid metabolism. It outlines the key enzymes involved, their general substrate specificities, and detailed experimental protocols for their analysis. This guide will be updated as specific data for this compound becomes available.

Introduction to Very-Long-Chain Branched-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are important metabolic intermediates and structural components of cellular lipids. The introduction of a methyl branch, as seen in this compound, influences the physical properties of the fatty acid, such as its melting point and fluidity. The metabolism of these fatty acyl-CoAs is crucial for various cellular processes and is carried out by a series of specialized enzymes.

The initial and rate-limiting step in the metabolism of fatty acids is their activation to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases (ACSs). Subsequently, these activated molecules are degraded via β-oxidation, a cyclical process involving acyl-CoA dehydrogenases (ACADs) or acyl-CoA oxidases (ACOXs), enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases.

Key Enzymes in this compound Metabolism

Based on its structure, this compound is expected to be a substrate for enzymes with a preference for very-long-chain and branched-chain fatty acyl-CoAs.

Acyl-CoA Synthetases (ACSs)

Acyl-CoA synthetases are responsible for the activation of fatty acids. Enzymes with specificity for very-long-chain fatty acids (VLCFA-ACSs) are the most likely candidates for the activation of 17-methylpentacosanoic acid. These enzymes exhibit variability in their substrate specificity depending on the tissue and species of origin. For instance, the acyl-CoA synthetase from rat brain shows high activity for fatty acids up to C24.

Acyl-CoA Dehydrogenases (ACADs) and Oxidases (ACOXs)

The first step of β-oxidation is catalyzed by either ACADs in the mitochondria or ACOXs in peroxisomes. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme in the mitochondrial β-oxidation of long-chain fatty acids, with optimal activity for substrates with 16 carbons, but it can act on longer chains as well. The presence of a methyl branch in the substrate can influence the activity of these enzymes. While some ACADs have broad specificity for linear fatty acyl-CoAs, they may not efficiently process branched-chain variants, suggesting the involvement of specialized enzymes.

Comparative Enzymatic Activity Data

A comprehensive search of published literature did not yield specific kinetic parameters (e.g., Km, Vmax, specific activity) for the enzymatic processing of this compound. To facilitate future comparative analysis, the following tables are provided as templates for the presentation of such data once it becomes available.

Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Synthetases for this compound and Other Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Specific Activity (U/mg)
This compoundData Not Available---
Lignoceroyl-CoA (C24:0)Data Not Available---
Stearoyl-CoA (C18:0)Data Not Available---
Palmitoyl-CoA (C16:0)Data Not Available---

Table 2: Hypothetical Kinetic Parameters of Acyl-CoA Dehydrogenases/Oxidases for this compound and Other Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Specific Activity (U/mg)
This compoundData Not Available---
Lignoceroyl-CoA (C24:0)Data Not Available---
Stearoyl-CoA (C18:0)Data Not Available---
Palmitoyl-CoA (C16:0)Data Not Available---

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzymatic activities. Below are representative protocols for the key enzymes involved in the metabolism of very-long-chain branched-chain fatty acyl-CoAs.

Protocol 1: Acyl-CoA Synthetase Activity Assay

This assay measures the formation of acyl-CoA from the corresponding fatty acid and Coenzyme A.

Principle: The activity of acyl-CoA synthetase is determined by a coupled-enzyme spectrophotometric assay. The acyl-CoA produced is oxidized by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • ATP solution: 100 mM

  • Coenzyme A (CoA) solution: 10 mM

  • Fatty acid substrate (e.g., 17-methylpentacosanoic acid, palmitic acid) dissolved in a suitable solvent (e.g., ethanol)

  • Acyl-CoA Oxidase: 1 U/mL

  • Horseradish Peroxidase (HRP): 10 U/mL

  • Chromogenic substrate (e.g., Amplex Red): 10 mM in DMSO

  • Enzyme preparation (cell lysate or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, CoA, acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the fatty acid substrate.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve and determine the specific activity using a standard curve for the product (e.g., resorufin (B1680543) for Amplex Red).

Workflow for Acyl-CoA Synthetase Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents ReactionMix Prepare Reaction Mix Reagents->ReactionMix Preincubation Pre-incubate at 37°C ReactionMix->Preincubation EnzymePrep Prepare Enzyme EnzymePrep->Preincubation Initiation Initiate with Substrate Preincubation->Initiation Measurement Measure Absorbance Initiation->Measurement Calculation Calculate Rate Measurement->Calculation Activity Determine Specific Activity Calculation->Activity

Caption: Workflow for Acyl-CoA Synthetase Activity Assay.

Protocol 2: Acyl-CoA Dehydrogenase/Oxidase Activity Assay

This assay measures the dehydrogenation of an acyl-CoA substrate.

Principle: The activity of acyl-CoA dehydrogenase or oxidase can be measured by monitoring the reduction of a specific electron acceptor or the production of hydrogen peroxide, respectively. For acyl-CoA dehydrogenases, an artificial electron acceptor such as ferricenium hexafluorophosphate (B91526) can be used, and its reduction is monitored spectrophotometrically. For acyl-CoA oxidases, a coupled assay similar to the one described for acyl-CoA synthetase can be used to detect H₂O₂ production.

Reagents for Acyl-CoA Dehydrogenase Assay:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Acyl-CoA substrate (e.g., this compound, palmitoyl-CoA)

  • Electron Transfer Flavoprotein (ETF)

  • Ferricenium hexafluorophosphate

  • Enzyme preparation

Procedure for Acyl-CoA Dehydrogenase Assay:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and ETF.

  • Add the enzyme preparation and pre-incubate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the reduction of ferricenium at 300 nm.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of ferricenium.

Signaling Pathway of Fatty Acid β-Oxidation

FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-β-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA + Acyl-CoA (n-2) KetoacylCoA->AcetylCoA β-Ketoacyl-CoA Thiolase

Caption: Key steps in the mitochondrial fatty acid β-oxidation pathway.

Conclusion

While direct comparative data on the enzymatic activity of this compound is currently unavailable in the public domain, this guide provides a framework for its evaluation. Based on its chemical structure, it is anticipated to be a substrate for very-long-chain acyl-CoA synthetases and very-long-chain acyl-CoA dehydrogenases/oxidases. The provided experimental protocols offer standardized methods for determining the kinetic parameters of these enzymes. Future research elucidating the specific enzymatic kinetics of this compound will be critical for a comprehensive understanding of its metabolic fate and physiological roles. This information will be invaluable for researchers in the fields of lipid metabolism, drug development targeting fatty acid pathways, and the study of diseases associated with abnormal lipid metabolism.

Navigating the Labyrinth of Lipidomics: A Guide to Mass Spectral Library Matching for 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid molecules is paramount. This guide provides a comparative analysis of current methodologies for the mass spectral identification of 17-Methylpentacosanoyl-CoA, a long-chain fatty acyl-CoA, offering insights into the strengths and limitations of each approach.

The identification of specific acyl-CoA species, such as this compound, presents a significant analytical challenge. Traditional mass spectral library matching is often hindered by a lack of authentic standards and, consequently, a scarcity of experimental spectra in commercial and public libraries. As of October 2020, a mere 53 experimental tandem mass spectra for acyl-CoAs were available in prominent libraries like NIST20 and MoNA.[1][2][3][4] This guide explores the current gold standard—in-silico generated mass spectral libraries—and compares it with an emerging derivatization technique and the conceptual framework of de novo sequencing for lipid identification.

Comparative Analysis of Identification Strategies

The table below summarizes the key aspects of the three primary strategies for identifying this compound using mass spectrometry.

FeatureIn-Silico Library Matching (e.g., CoA-Blast)Derivatization-Enhanced In-Silico Matching (e.g., 8-DMQ)De Novo Sequencing
Principle Matching experimental spectra against a large, computationally generated library of predicted acyl-CoA fragmentation patterns.Chemical derivatization of the acyl-CoA prior to MS analysis to improve ionization and fragmentation, followed by matching against a specific in-silico library for the derivatized molecules.Direct interpretation of the fragmentation pattern in the mass spectrum to deduce the structure of the acyl-CoA without relying on a pre-existing library.
Publicly Available Libraries Yes (e.g., CoA-Blast)[1][3][4]Yes (for 8-DMQ-acyl-CoAs)[5][6]Not applicable
Sensitivity StandardSignificantly increased (reportedly up to 625-fold)[5][6]Dependent on analyte concentration and instrument sensitivity
Requirement for Standards Not required for initial identification, but recommended for validation.Required for developing and validating fragmentation rules for the derivatized compounds.Not required
Software MS-DIAL, NIST MS Search, etc.[2][7]NIST MS Search, MSDIAL[5][6]Specialized algorithms (less mature for lipids than for peptides)[8][9][10][11]
Primary Advantage Broad coverage of potential acyl-CoA structures without the need for authentic standards for each.Greatly enhanced sensitivity, enabling the detection of low-abundance species.Potential to identify completely novel or unexpected structures not present in any database.
Primary Limitation Accuracy depends on the quality of the fragmentation rules used to generate the library. Isomeric compounds can be difficult to distinguish.[2]Requires an additional chemical reaction step, which may introduce variability. A specific library for the derivatized compounds is necessary.Computationally intensive and less developed for complex lipids compared to peptides. Interpretation can be challenging.

Experimental Protocols

In-Silico Mass Spectral Library Matching using CoA-Blast

This protocol outlines the general steps for identifying an unknown acyl-CoA, such as this compound, using an in-silico library like CoA-Blast.

1. Sample Preparation and LC-MS/MS Analysis:

  • Extract acyl-CoAs from the biological sample using an appropriate method (e.g., solid-phase extraction).

  • Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis on the extracted sample. Acquire data in both positive and negative ionization modes.

2. Data Processing:

  • Convert the raw mass spectrometry data to a compatible format (e.g., .mzML or .ABF).

  • Process the data using software such as MS-DIAL. This involves peak picking, alignment, and deconvolution.

3. Library Matching:

  • Download the CoA-Blast in-silico mass spectral library.[1][3][4]

  • Import the library into the data processing software.

  • Perform a library search, where the experimental tandem mass spectra are compared against the in-silico spectra in the CoA-Blast library. The software will calculate a similarity score for each potential match.

4. Manual Validation:

  • Review the top-scoring matches. Manually inspect the experimental and library spectra to ensure a good fit of the major fragment ions.

  • Consider retention time information if available to increase confidence in the identification.

Derivatization-Enhanced Identification using 8-(diazomethyl) quinoline (B57606) (8-DMQ)

This protocol is based on a recently developed method to enhance the detection of acyl-CoAs.[5][6]

1. Derivatization:

  • React the extracted acyl-CoAs with 8-(diazomethyl) quinoline (8-DMQ) to label the carboxyl group.

2. LC-MS/MS Analysis:

  • Analyze the 8-DMQ-derivatized acyl-CoAs by LC-MS/MS. The derivatization is reported to significantly improve chromatographic peak shape and ionization efficiency.

3. Data Processing and Library Matching:

  • Process the raw data as described in the previous protocol.

  • Utilize the specific in-silico mass spectral library created for 8-DMQ-derivatized acyl-CoAs for library matching.[5][6]

4. Validation:

  • Validate the identification by comparing the fragmentation pattern with the library spectrum and considering retention time.

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the experimental and logical workflows for the different identification strategies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_in_silico In-Silico Library Matching cluster_derivatization Derivatization-Enhanced Matching extraction Acyl-CoA Extraction lcms_insilico LC-MS/MS Analysis extraction->lcms_insilico deriv 8-DMQ Derivatization extraction->deriv dp_insilico Data Processing lcms_insilico->dp_insilico lm_insilico Library Matching (CoA-Blast) dp_insilico->lm_insilico val_insilico Validation lm_insilico->val_insilico lcms_deriv LC-MS/MS Analysis deriv->lcms_deriv dp_deriv Data Processing lcms_deriv->dp_deriv lm_deriv Library Matching (8-DMQ Library) dp_deriv->lm_deriv val_deriv Validation lm_deriv->val_deriv

Figure 1: Experimental workflows for in-silico and derivatization-enhanced matching.

logical_relationship cluster_library Library-Based Approaches cluster_de_novo De Novo Approach experimental_lib Experimental Library (Limited for Acyl-CoAs) identification Identification of This compound experimental_lib->identification Direct Match (Rarely Available) in_silico_lib In-Silico Library (e.g., CoA-Blast) in_silico_lib->identification Predicted Match de_novo De Novo Sequencing de_novo->identification Structure Elucidation

References

The Metabolic Journey of a Rare Lipid: A Comparative Guide to the Fate of 17-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of lipids is paramount. This guide provides a comprehensive comparison of the metabolic fate of 17-Methylpentacosanoyl-CoA, a rare, long-chain branched fatty acid, with other key lipid molecules. By examining the available experimental data and established metabolic pathways for analogous lipids, we can infer the metabolic route of this unique molecule and highlight the critical enzymatic steps involved in its degradation.

Introduction to Branched-Chain and Very Long-Chain Fatty Acid Metabolism

The cellular machinery for fatty acid oxidation is highly specific, with different pathways handling lipids of varying chain lengths and structures. While the beta-oxidation of common saturated fatty acids in the mitochondria is a well-trodden path, very long-chain fatty acids (VLCFAs) and branched-chain fatty acids necessitate specialized enzymatic processes primarily housed within peroxisomes.[1][2] The presence of a methyl group on the carbon chain of a fatty acid, as in this compound, can pose a steric hindrance to the enzymes of conventional beta-oxidation, mandating an alternative route for its breakdown.

The Presumed Metabolic Pathway of this compound

Based on its structure—a C25 very long-chain fatty acid with a methyl group at the 17th position—the metabolism of this compound is predicted to initiate in the peroxisome. Due to the methyl branch, it is likely to undergo a process of alpha-oxidation before it can be fully degraded by beta-oxidation.

Alpha-Oxidation: The Initial Step for Branched-Chain Lipids

Alpha-oxidation is a crucial pathway for the degradation of fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid.[1] This process removes a single carbon from the carboxyl end of the fatty acid.[1] The key enzymes in this pathway are phytanoyl-CoA hydroxylase (PHYH) and 2-hydroxyacyl-CoA lyase (HACL1).[3] Although this compound does not have a methyl group at the C3 position, its metabolism is still expected to involve an initial alpha-oxidation step to remove the methyl branch before chain shortening can proceed efficiently via beta-oxidation.

Peroxisomal Beta-Oxidation: Shortening the Long Chain

Following the initial processing by alpha-oxidation, the resulting shorter and now unbranched (or differently branched) fatty acyl-CoA can enter the peroxisomal beta-oxidation pathway. Peroxisomes are specialized in the initial breakdown of VLCFAs (fatty acids with 22 or more carbons).[1] This process shortens the fatty acid chain in a stepwise manner, yielding acetyl-CoA (or propionyl-CoA in the case of odd-chain fatty acids) with each cycle.[2]

The enzymes involved in peroxisomal beta-oxidation differ from their mitochondrial counterparts. A key distinction is the first enzyme, acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2).[1]

Mitochondrial Beta-Oxidation: The Final Destination

Once the very long-chain fatty acid has been shortened to a medium- or short-chain fatty acyl-CoA within the peroxisome, it is then transported to the mitochondria for the completion of its oxidation.[4] Mitochondrial beta-oxidation is the primary powerhouse for ATP production from fatty acids.

Comparative Analysis of Metabolic Fates

To contextualize the metabolism of this compound, it is instructive to compare its predicted fate with that of other well-characterized lipids. The following tables summarize key metabolic features and available quantitative data for relevant fatty acids.

Table 1: Comparison of Metabolic Pathways for Various Fatty Acyl-CoAs

FeatureThis compound (Predicted)Phytanoyl-CoA (C20, Branched)Lignoceroyl-CoA (C24:0, VLCFA)Palmitoyl-CoA (C16:0, Long-Chain)
Primary Site of Initial Oxidation PeroxisomePeroxisomePeroxisomeMitochondria
Initial Oxidative Pathway Alpha-oxidation followed by Beta-oxidationAlpha-oxidationBeta-oxidationBeta-oxidation
Key Initial Enzymes Phytanoyl-CoA hydroxylase (predicted), 2-Hydroxyacyl-CoA lyase (predicted)Phytanoyl-CoA hydroxylase, 2-Hydroxyacyl-CoA lyaseAcyl-CoA Oxidase 1 (ACOX1)Acyl-CoA Dehydrogenases (e.g., VLCAD)
End Products of Initial Oxidation Shorter-chain acyl-CoAs, Acetyl-CoA, Propionyl-CoAPristanoyl-CoAShorter-chain acyl-CoAs, Acetyl-CoAAcetyl-CoA
Final Site of Complete Oxidation MitochondriaMitochondriaMitochondriaMitochondria

Table 2: Comparative Oxidation Rates of Various Fatty Acids

Fatty AcidChain Length & TypeOxidation Rate (% of dose in 9 hours)Experimental System
Lauric AcidC12:0 (Medium-Chain)41%In vivo (human breath test)[5]
Palmitic AcidC16:0 (Long-Chain)~25%In vivo (human breath test)[5]
Stearic AcidC18:0 (Long-Chain)13%In vivo (human breath test)[5]
Oleic AcidC18:1 (Long-Chain, Unsaturated)~25%In vivo (human breath test)[5]
Linolenic AcidC18:3 (Long-Chain, Polyunsaturated)~30%In vivo (human breath test)[5]
Lignoceric AcidC24:0 (Very Long-Chain)Reduced compared to long-chain fatty acidsIn vitro (fibroblasts)[6]
Phytanic AcidC20 (Branched-Chain)Dependent on alpha-oxidation pathwayIn vitro (fibroblasts)

Note: Direct quantitative data for the oxidation rate of this compound is not currently available in the public literature. The data presented for other fatty acids provides a comparative context for how chain length, saturation, and branching affect oxidation rates.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the metabolic fate of fatty acids.

Protocol 1: In Vitro Fatty Acid Oxidation Assay Using Radiolabeled Substrates

This protocol is adapted from methods used to measure the oxidation of fatty acids in cultured cells or isolated mitochondria.

1. Cell Culture and Preparation:

  • Culture fibroblasts or other relevant cell types to confluence in appropriate growth medium.

  • Harvest cells and prepare a cell homogenate or isolate mitochondria by differential centrifugation.

2. Radiolabeled Substrate Preparation:

  • Prepare a stock solution of [1-¹⁴C]-labeled fatty acid (e.g., 17-Methylpentacosanoic acid, if available, or a suitable analog like [1-¹⁴C]lignoceric acid or [1-¹⁴C]phytanic acid).

  • Complex the radiolabeled fatty acid with fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

3. Incubation:

  • Incubate the cell homogenate or isolated mitochondria with the radiolabeled fatty acid-BSA complex in a reaction buffer containing necessary cofactors (e.g., ATP, CoA, L-carnitine, NAD+, FAD).

  • Incubations are typically carried out at 37°C for a defined period (e.g., 30-60 minutes).

4. Measurement of Oxidation Products:

  • Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Separate the water-soluble metabolic products (e.g., [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs) from the unoxidized fatty acid by centrifugation and subsequent extraction.

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting. The amount of radioactivity is proportional to the rate of fatty acid oxidation.

5. Data Analysis:

  • Express the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of protein.

Protocol 2: Analysis of Fatty Acid Metabolites by Mass Spectrometry

This protocol allows for the identification and quantification of the products of fatty acid metabolism.

1. Sample Preparation:

  • Incubate cells or tissue homogenates with the non-radiolabeled fatty acid of interest (e.g., 17-Methylpentacosanoic acid).

  • After the incubation period, stop the reaction and extract the lipids from the cells and the incubation medium using a suitable solvent system (e.g., Folch extraction).

2. Derivatization:

  • Convert the fatty acids in the lipid extract to their methyl esters (FAMEs) by transesterification (e.g., using methanolic HCl).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Separate the FAMEs using a gas chromatograph equipped with a suitable capillary column.

  • Identify and quantify the individual FAMEs based on their retention times and mass spectra. This will reveal the chain-shortened products of beta-oxidation and any intermediates of alpha-oxidation.

4. Data Analysis:

  • Quantify the amounts of the parent fatty acid and its metabolites. This provides a detailed profile of the metabolic fate of the initial substrate.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways discussed.

Metabolic_Fate_of_17_Methylpentacosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation PHYH, HACL1 (predicted) 16-Methyltetracosanoyl-CoA 16-Methyltetracosanoyl-CoA Alpha-Oxidation->16-Methyltetracosanoyl-CoA Removes one carbon Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation 16-Methyltetracosanoyl-CoA->Peroxisomal_Beta_Oxidation Shorter-Chain_Acyl_CoAs Shorter-Chain_Acyl_CoAs Peroxisomal_Beta_Oxidation->Shorter-Chain_Acyl_CoAs Propionyl-CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl-CoA Acetyl-CoA_Peroxisome Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA_Peroxisome Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Shorter-Chain_Acyl_CoAs->Mitochondrial_Beta_Oxidation Transport Acetyl-CoA_Mitochondrion Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl-CoA_Mitochondrion TCA_Cycle TCA_Cycle Acetyl-CoA_Mitochondrion->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Predicted metabolic pathway of this compound.

Fatty_Acid_Oxidation_Comparison cluster_vlcfa VLCFA (e.g., Lignoceroyl-CoA) cluster_branched Branched-Chain FA (e.g., Phytanoyl-CoA) cluster_lcfa Long-Chain FA (e.g., Palmitoyl-CoA) Fatty_Acyl_CoA Fatty_Acyl_CoA Peroxisomal_Beta_Oxidation_VLCFA Peroxisomal Beta-Oxidation Fatty_Acyl_CoA->Peroxisomal_Beta_Oxidation_VLCFA Alpha_Oxidation_Branched Alpha-Oxidation Fatty_Acyl_CoA->Alpha_Oxidation_Branched Mitochondrial_Beta_Oxidation_LCFA Mitochondrial Beta-Oxidation Fatty_Acyl_CoA->Mitochondrial_Beta_Oxidation_LCFA Mitochondrial_Beta_Oxidation_VLCFA Mitochondrial Beta-Oxidation Peroxisomal_Beta_Oxidation_VLCFA->Mitochondrial_Beta_Oxidation_VLCFA Chain Shortening Peroxisomal_Beta_Oxidation_Branched Peroxisomal Beta-Oxidation Alpha_Oxidation_Branched->Peroxisomal_Beta_Oxidation_Branched

Caption: Comparison of initial oxidation pathways for different fatty acids.

Experimental_Workflow_FAO cluster_radiolabel Radiolabeled Assay cluster_ms Mass Spectrometry Assay Start_Radio Incubate cells/mitochondria with [14C]-Fatty Acid Stop_Reaction_Radio Stop reaction (e.g., with acid) Start_Radio->Stop_Reaction_Radio Separate_Products_Radio Separate aqueous (oxidized) and organic (unoxidized) phases Stop_Reaction_Radio->Separate_Products_Radio Quantify_Radioactivity Liquid Scintillation Counting Separate_Products_Radio->Quantify_Radioactivity Calculate_Rate Calculate Oxidation Rate Quantify_Radioactivity->Calculate_Rate Start_MS Incubate cells with non-labeled Fatty Acid Extract_Lipids Lipid Extraction Start_MS->Extract_Lipids Derivatize Transesterification to FAMEs Extract_Lipids->Derivatize Analyze_MS GC-MS Analysis Derivatize->Analyze_MS Identify_Metabolites Identify and Quantify Metabolites Analyze_MS->Identify_Metabolites

Caption: Experimental workflows for fatty acid oxidation assays.

Conclusion

While direct experimental data on the metabolic fate of this compound remains elusive, a comprehensive understanding of the established pathways for analogous very long-chain and branched-chain fatty acids allows for a robust prediction of its metabolic journey. The initial degradation is anticipated to occur in the peroxisomes, commencing with alpha-oxidation to address the methyl branch, followed by several cycles of beta-oxidation to shorten the carbon chain. The resulting shorter-chain acyl-CoAs are then shuttled to the mitochondria for complete oxidation to yield energy. Further research employing the experimental protocols outlined in this guide is necessary to definitively elucidate the precise kinetics and intermediates of this compound metabolism and to validate these predictions. Such studies will be invaluable for a complete understanding of lipid metabolism and its implications in health and disease.

References

Safety Operating Guide

Safe Disposal of 17-Methylpentacosanoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 17-Methylpentacosanoyl-CoA. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Given the absence of a specific Safety Data Sheet for this compound, these guidelines are based on best practices for the disposal of analogous long-chain fatty acyl-CoAs and similar chemical compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This material should be considered hazardous until more specific information becomes available[1].

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Protective GearSpecificationsRationale
Eye Protection Safety glasses, chemical goggles, or a face shield.To prevent eye contact with the substance[2][3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).Gloves should be inspected before use and changed immediately if contaminated[5][6].
Body Protection Laboratory coat.To prevent skin contact[2].
Respiratory Protection Use in a well-ventilated area or a fume hood.To avoid inhalation of any potential aerosols or dust[5].

General Handling Guidelines:

  • Avoid contact with eyes, skin, and clothing[1][3].

  • Do not ingest or inhale the substance[1].

  • Wash hands thoroughly after handling[2][3][6].

  • Keep the container tightly sealed in a dry and well-ventilated area[5].

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through a certified hazardous waste program. Do not dispose of this chemical down the drain or in regular trash[7].

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
  • Segregate this waste stream from other laboratory wastes to avoid accidental reactions.

2. Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container. If possible, use the original container[8][9].
  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound".
  • Ensure the container is in good condition, with no cracks or signs of deterioration, and that the cap seals tightly[9].

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9].
  • The SAA should be at or near the point of waste generation[10].
  • Keep the waste container closed at all times, except when adding waste[5][9].

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service to arrange for pickup[8].
  • Follow all institutional procedures for waste manifest and pickup scheduling.

Experimental Workflow for Waste Disposal

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Pure compound, contaminated labware) A->B C Step 3: Select Waste Container (Compatible, leak-proof, original if possible) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Transfer Waste (Use funnel if liquid, avoid spills) D->E F Step 6: Securely Cap Container E->F G Step 7: Store in SAA (Designated Satellite Accumulation Area) F->G H Step 8: Schedule Pickup (Contact EHS or certified waste vendor) G->H

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

1. Evacuate and Alert:

  • Immediately alert others in the vicinity.
  • Evacuate the immediate area to avoid exposure[5][8].

2. Ventilate:

  • Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it running.

3. Containment:

  • If trained and it is safe to do so, contain the spill using an appropriate absorbent material such as sand or vermiculite[4][8].

4. Cleanup and Disposal:

  • All materials used for spill cleanup must be treated as hazardous waste.
  • Place contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container.
  • Clean the affected area thoroughly[6].

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

Logical Relationship for Spill Response

Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill LargeSpill Large or Unknown Hazard? Assess->LargeSpill Cleanup Contain & Clean Up (with proper PPE) SmallSpill->Cleanup ContactEHS Contact EHS/ Emergency Services LargeSpill->ContactEHS Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose

Caption: Decision-making flowchart for spill response.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.